molecular formula C10H17NO4 B1438560 (S)-tert-butyl 3-formylmorpholine-4-carboxylate CAS No. 218594-01-5

(S)-tert-butyl 3-formylmorpholine-4-carboxylate

Cat. No.: B1438560
CAS No.: 218594-01-5
M. Wt: 215.25 g/mol
InChI Key: MOLHQYMJBRBXAN-MRVPVSSYSA-N
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Description

(S)-tert-butyl 3-formylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (3S)-3-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLHQYMJBRBXAN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205454
Record name 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-01-5
Record name 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218594-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-tert-butyl 3-formylmorpholine-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Part 1: Executive Summary & Strategic Utility

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a high-value chiral synthon in medicinal chemistry.[1][2] It serves as a critical "divergent node" for generating 3-substituted morpholine libraries, a privileged scaffold in drug discovery due to its ability to modulate solubility and metabolic stability (e.g., in HER2 inhibitors like BMS-599626).[1][2]

Unlike its hydroxymethyl precursor, the formyl (aldehyde) variant allows for immediate carbon-skeleton functionalization via reductive amination, olefination (Wittig/HWE), and organometallic addition, making it indispensable for Fragment-Based Drug Discovery (FBDD).[1][2]

Part 2: Physicochemical Properties

PropertyData
IUPAC Name tert-butyl (3S)-3-formylmorpholine-4-carboxylate
CAS Number 218594-01-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Colorless to pale yellow oil (often solidifies at -20°C)
Boiling Point ~320°C (Predicted); typically used without distillation
Density 1.12 g/cm³
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage -20°C under Argon/Nitrogen. Air and moisture sensitive.[1][2][3][4][5]
Stability Risk High. Prone to oxidation (to carboxylic acid) and racemization (at C3).[1][2]

Part 3: Synthesis & Preparation (Expert Protocol)

The synthesis of this aldehyde requires rigorous control to prevent racemization at the C3 position.[2] The alpha-proton is acidic due to the adjacent aldehyde and carbamate groups.[2]

Recommended Method: Swern Oxidation Why this method? Swern oxidation is preferred over PCC/PDC because it operates at -78°C, kinetically suppressing the rate of enolization (racemization) compared to room-temperature methods.[1][2]

Reagents:
  • (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (Precursor)[1][2]

  • Oxalyl chloride (COCl)₂[1][2][6][7]

  • Dimethyl sulfoxide (DMSO)[1][2][6][7][8]

  • Triethylamine (Et₃N)[1][2][6]

  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step Protocol:
  • Activation: In a flame-dried round-bottom flask under N₂, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM. Cool to -78°C .[1][2][7]

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise over 10 minutes. Critical: Control exotherm; temperature must not exceed -60°C. Stir for 15 minutes.

  • Substrate Addition: Add the hydroxymethyl precursor (1.0 equiv) dissolved in minimum DCM dropwise.[2] Stir for 45 minutes at -78°C.

  • Elimination: Add Et₃N (5.0 equiv) dropwise. Observation: A white precipitate (Et₃NHCl) will form.[1][2]

  • Warming: Allow the reaction to warm to 0°C over 30 minutes. Do not warm to RT before quenching.

  • Quench: Quench with saturated NH₄Cl solution or phosphate buffer (pH 7).

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) is possible but risky.[2] Immediate use in the next step is recommended to preserve optical purity.[2]

Part 4: Critical Control Point – Racemization

The integrity of the chiral center is the primary quality attribute.

  • Mechanism: Base-catalyzed enolization removes the C3 proton, destroying stereochemistry.[2]

  • Risk Factors:

    • Silica Gel: The acidity of standard silica can catalyze epimerization.[2] Use neutral alumina or pre-treat silica with 1% triethylamine.[2]

    • Storage: Never store the aldehyde at Room Temperature (RT) for >1 hour.

    • Reaction Conditions: When performing subsequent reactions (e.g., reductive amination), use buffered conditions (acetic acid/sodium acetate) rather than strong Lewis acids if possible.

Visualizing the Racemization Pathway:

Racemization cluster_prevention Prevention Strategy S_Isomer (S)-Aldehyde (Active) Enol Enol Intermediate (Achiral/Planar) S_Isomer->Enol Base/Acid (-H+) Enol->S_Isomer +H+ R_Isomer (R)-Aldehyde (Inactive/Impurity) Enol->R_Isomer +H+ (Irreversible Loss) Tips 1. Keep T < -60°C during base addn 2. Avoid long exposure to SiO2 3. Use immediately

Caption: Mechanism of base-catalyzed racemization via the achiral enol intermediate.[1][2]

Part 5: Reactivity & Applications

This scaffold is a "chemical chameleon," allowing access to diverse pharmacological space.[2]

Reductive Amination (Library Generation)

The most common application is coupling with primary/secondary amines to create C3-aminomethyl morpholines.[1][2]

  • Protocol: Aldehyde + Amine (1.1 equiv) + NaBH(OAc)₃ (1.5 equiv) in DCE.[1][2]

  • Note: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.[2]

Olefination (Chain Extension)

Wittig or Horner-Wadsworth-Emmons (HWE) reactions yield unsaturated esters, precursors to gamma-amino acids.[1][2]

Oxidation (Carboxylic Acid)

Oxidation (e.g., Pinnick conditions) yields the N-Boc-morpholine-3-carboxylic acid, a non-natural amino acid for peptidomimetics.[1][2]

Workflow Diagram: Divergent Synthesis

Reactivity Aldehyde (S)-3-Formylmorpholine (Core Scaffold) Amine 3-Aminomethyl Morpholine (Kinase Inhibitors) Aldehyde->Amine R-NH2, NaBH(OAc)3 Reductive Amination Alkene Unsaturated Ester (Chain Extension) Aldehyde->Alkene Ph3P=CH-CO2R Wittig Reaction Acid Morpholine-3-COOH (Peptidomimetics) Aldehyde->Acid NaClO2, NaH2PO4 Pinnick Oxidation Alcohol Hydroxymethyl Morpholine (BMS-599626 Precursor) Aldehyde->Alcohol NaBH4 Reduction

Caption: Divergent synthetic pathways from the formyl core to key medicinal chemistry motifs.[2]

Part 6: References

  • Dondoni, A., & Perrone, D. (2000).[2][6] Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate by Oxidation of the Alcohol. Organic Syntheses, 77, 64. (Methodological basis for chiral amino-aldehyde synthesis). [1][2][6]

  • Wong, T. W., et al. (2006).[2] Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling.[1][2] Clinical Cancer Research, 12(20), 6186-6193.[1][2] (Application of the morpholine scaffold).

  • Mancuso, A. J., & Swern, D. (1981).[2] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.[1][2] (Core oxidation protocol).[1][2]

  • Ark Pharma Scientific. (n.d.).[2] (S)-tert-Butyl 3-formylmorpholine-4-carboxylate Product Data. (Physical properties verification).

Sources

(S)-tert-butyl 3-formylmorpholine-4-carboxylate CAS number 218594-01-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 218594-01-5 Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol [1][2][3]

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter (S)-3-FMC ) is a high-value chiral building block in medicinal chemistry.[1][3] Structurally, it consists of a morpholine ring with a tert-butoxycarbonyl (Boc) protected amine and a reactive formyl (aldehyde) group at the C3 position with (S)-stereochemistry.[1][3]

This compound serves as a critical "divergency point" in drug discovery.[3] Its aldehyde functionality allows for the rapid generation of diverse libraries via reductive aminations, olefinations, and multicomponent reactions, while the morpholine scaffold improves the pharmacokinetic profile (solubility, metabolic stability) of the resulting drug candidates. It is notably utilized in the synthesis of kinase inhibitors (e.g., EGFR/HER2 targets) and peptidomimetics.[3]

Critical Handling Note: As an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-chiral aldehyde, (S)-3-FMC is prone to racemization under basic conditions and oxidation to the carboxylic acid upon air exposure.[1] Rigorous control of pH and atmosphere is required during synthesis and storage.[3]

Chemical Identity & Structural Significance[1][3][4][5][6]

Structural Features[3][4][5][6][7][8]
  • Chiral Center (C3): The (S)-configuration is essential for biological recognition.[1][3] The C3 position is alpha to both the nitrogen atom (protected by Boc) and the carbonyl of the aldehyde. This electronic environment makes the C3 proton acidic, increasing the risk of enolization and subsequent racemization.

  • Boc-Protecting Group: Provides stability to the secondary amine during downstream modifications of the aldehyde.[1][3] It is orthogonal to common ester/acid protecting groups and can be removed under acidic conditions (TFA/HCl).[3]

  • Formyl Group: A versatile electrophile that allows for carbon-carbon or carbon-nitrogen bond formation.[1][3]

Role in Medicinal Chemistry

Morpholine rings are "privileged scaffolds" in drug design.[3] They lower lipophilicity (LogP) compared to cyclohexyl or piperidinyl analogs, often improving oral bioavailability and reducing metabolic clearance.[3] (S)-3-FMC allows researchers to install this scaffold with precise stereocontrol.[1][3]

Synthesis & Manufacturing Protocols

High-fidelity synthesis of (S)-3-FMC focuses on preserving optical purity.[1][3] The two primary industrial routes are the Oxidation of the Amino Alcohol and the Reduction of the Amino Ester .

Route A: Oxidation of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

This is the preferred laboratory-scale method.[1][3] The starting material, (S)-4-Boc-3-hydroxymethylmorpholine (CAS 215917-99-0), is commercially available or easily synthesized from L-serine.[1][3]

Mechanism: Oxidation of the primary alcohol to the aldehyde.[3][4][5] Challenge: Avoiding over-oxidation to the acid and preventing epimerization. Recommended Protocol: Parikh-Doering Oxidation or Dess-Martin Periodinane (DMP) .[1][3] Swern oxidation is effective but requires cryogenic conditions (-78°C) which can be cumbersome at scale.[1][3]

Detailed Protocol (Parikh-Doering Variant)
  • Reagents: Sulfur trioxide pyridine complex (SO₃·Py), Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N).[3]

  • Rationale: This method operates at 0°C to room temperature and is generally non-epimerizing.[3]

Step-by-Step:

  • Preparation: Dissolve (S)-4-Boc-3-hydroxymethylmorpholine (1.0 eq) in anhydrous DMSO/CH₂Cl₂ (1:1 v/v). Cool to 0°C.[3][6]

  • Base Addition: Add Et₃N (3.0 eq) dropwise. Stir for 10 minutes.

  • Oxidant Addition: Add SO₃·Py complex (2.0 eq) in portions over 20 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to 10°C and stir for 2–3 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS.[1][3]

  • Quench: Pour into ice-cold brine/water.

  • Extraction: Extract with Et₂O or EtOAc. Wash organics with 10% citric acid (to remove excess amine/pyridine), then saturated NaHCO₃, then brine.[3]

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo. Note: Flash chromatography on silica gel can cause racemization.[3] If purification is necessary, use neutral alumina or rapid filtration through a short silica plug with 1% Et₃N in the eluent.

Route B: Reduction of the Methyl Ester

Used in larger manufacturing campaigns to avoid sulfur byproducts.[3]

  • Precursor: (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.[1][3]

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][3]

  • Conditions: -78°C in Toluene/DCM.[1][3]

  • Critical Control: Exact stoichiometry (1.0–1.1 eq) is required to stop at the aldehyde stage and prevent reduction to the alcohol.[3]

Synthetic Pathway Diagram

Synthesis Start L-Serine Inter1 (S)-4-Boc-3-hydroxymethyl morpholine (CAS 215917-99-0) Start->Inter1 1. Cyclization 2. Boc Protection Product (S)-3-FMC (CAS 218594-01-5) Inter1->Product Oxidation (DMP or SO3.Py/DMSO) Avoid Racemization!

Caption: Synthetic route from L-Serine derived alcohol to the target aldehyde (S)-3-FMC.[1][3][7]

Applications in Drug Discovery[13][14][15]

(S)-3-FMC is a "linchpin" intermediate.[1][3] Its reactivity profile allows for the rapid elaboration of the C3 position.[3]

Reductive Amination (Library Generation)

The most common application.[3] The aldehyde reacts with primary or secondary amines to form imines/iminiums, which are reduced in situ to amines.[3]

  • Reagents: R-NH₂, NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE or DCM.[3]

  • Advantage: NaBH(OAc)₃ is mild and does not reduce the aldehyde or the Boc group, allowing for "one-pot" synthesis of diverse tertiary amines.

Wittig & Horner-Wadsworth-Emmons (HWE) Olefination

Used to extend the carbon chain, often to install linkers for PROTACs or to create macrocyclic precursors.[1][3]

  • Reagents: Phosphonium ylides or Phosphonates, Base (KOtBu or LiHMDS).[3]

  • Note: Use non-epimerizing bases and low temperatures.[3]

Multicomponent Reactions (MCRs)

(S)-3-FMC is an excellent substrate for Ugi and Passerini reactions, enabling the synthesis of complex peptidomimetics in a single step.[1][3]

  • Ugi 4-CR: Aldehyde + Amine + Isocyanide + Carboxylic Acid → ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Aminoacyl Amide.[1]
    
Reactivity Flowchart

Reactivity Aldehyde (S)-3-FMC (Aldehyde Core) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->RedAm Wittig Wittig/HWE Reaction (Ph3P=CH-R) Aldehyde->Wittig Ugi Ugi Reaction (R-NC, R-NH2, R-COOH) Aldehyde->Ugi Amine Chiral Amines (Kinase Inhibitors) RedAm->Amine Alkene Alkenes/Linkers (PROTACs) Wittig->Alkene Peptide Peptidomimetics (Protease Inhibitors) Ugi->Peptide

Caption: Divergent synthesis pathways utilizing (S)-3-FMC as a core scaffold.[1][3]

Analytical Characterization & Quality Control

To ensure scientific integrity, the following parameters must be verified.

TestAcceptance CriteriaMethodological Note
Appearance White to off-white solid or colorless oilTends to be an oil that solidifies upon freezing.[1][3]
Purity (HPLC) > 95.0%Use a C18 column; avoid acidic mobile phases that might deprotect Boc during the run.[3]
Chiral Purity (ee) > 98.0% eeCritical. Use Chiralpak AD-H or OD-H columns.[1][3] Racemate standard required for method development.[3]
¹H NMR Consistent with structureCharacteristic aldehyde proton singlet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

9.5–9.7 ppm.
MS (ESI) [M+H]⁺ or [M+Na]⁺Verify mass (215.25 Da). Often flies as [M+Na]⁺ = 238.[1][3]2.
Stability & Storage[1][3]
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Shelf Life: 6–12 months if sealed.[3] The aldehyde oxidizes to the carboxylic acid (CAS 218594-01-5 derivative acid) if exposed to air.[1][3]

Safety & Handling (GHS)[1][3]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Spill: Absorb with sand/vermiculite.[3] Do not use combustible materials (sawdust).[1][3]

References

  • Synthesis & Properties: CymitQuimica Product Monograph. "1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate (CAS 218594-01-5)."[1][3][8] Link

  • Alcohol Precursor: PubChem Compound Summary. "Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 215917-99-0)."[1][3] Link[1]

  • Oxidation Methodology: Organic Chemistry Portal. "Oxidation of Alcohols to Aldehydes (Swern, Parikh-Doering)."[3] Link

  • Drug Discovery Application: Chem-Impex Application Notes. "(S)-4-Boc-morpholine-3-carboxylic acid derivatives in peptide therapeutics." Link

  • SIRT3 Inhibitor Research: Frontiers in Chemistry. "Discovery of Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." (Contextualizing the morpholine scaffold utility). Link

Sources

Technical Guide: (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 135630-19-4), often referred to as (S)-N-Boc-3-morpholinecarboxaldehyde , represents a high-value "chiron" (chiral synthon) in modern medicinal chemistry. Its structural core—the morpholine ring—is a privileged scaffold known to improve metabolic stability and aqueous solubility in drug candidates.

This aldehyde serves as a critical divergence point. Unlike its acid or ester precursors, the C3-formyl group offers immediate access to reductive aminations, Wittig olefinations, and multicomponent reactions (e.g., Ugi or Passerini), allowing for the rapid elaboration of fragment-based libraries. However, its utility is gated by its configurational instability; the C3 stereocenter is prone to racemization (epimerization) under basic conditions or during aggressive purification.

This guide provides a rigorous analysis of its structure, a validated synthesis protocol designed to preserve optical purity, and handling procedures to ensure reproducibility.

Structural Analysis & Stereochemistry

Conformational Dynamics

The morpholine ring adopts a chair conformation. The bulky tert-butyl carbamate (Boc) group at N4 imposes significant steric demand.

  • Rotamerism: The N-Boc bond exhibits restricted rotation, leading to distinct rotamers observable in NMR spectroscopy at room temperature. This often manifests as broadened or split signals (approx. 60:40 ratio), which inexperienced chemists may misinterpret as impurities.

  • Chiral Integrity: The C3 position is alpha to both the aldehyde and the carbamate nitrogen. The acidity of the C3 proton is enhanced by the electron-withdrawing aldehyde, making the (S)-configuration susceptible to inversion to the thermodynamically more stable racemate via an enol intermediate, particularly in the presence of weak bases.

Visualizing the Synthetic Lineage

The following diagram illustrates the retrosynthetic logic, tracing the aldehyde back to the chiral pool (L-Serine).

Retrosynthesis Target (S)-N-Boc-3-formylmorpholine (Target Aldehyde) Alcohol (S)-N-Boc-3-hydroxymethylmorpholine (Stable Precursor) Target->Alcohol Oxidation (Parikh-Doering/Swern) Morpholine (S)-3-Morpholinecarboxylic Acid Alcohol->Morpholine Reduction (BH3 or LiAlH4) Serine L-Serine (Chiral Pool) Morpholine->Serine Cyclization

Figure 1: Retrosynthetic lineage of the target aldehyde.

Synthesis & Experimental Protocol

Route Selection: The Oxidation Challenge

While the aldehyde can be accessed via the reduction of the corresponding Weinreb amide, the most scalable and cost-effective route is the oxidation of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate .

Critical Decision Point:

  • Avoid: PCC/PDC (Chromium waste, difficult workup).

  • Avoid: Standard Swern (Cryogenic conditions -78°C are difficult to maintain on kilo-scale; risk of epimerization during the triethylamine quench).

  • Select:Parikh-Doering Oxidation (SO₃·Py / DMSO) . This method operates at 0°C to room temperature and is generally milder, significantly reducing the risk of C3 epimerization.

Validated Protocol: Parikh-Doering Oxidation

Objective: Synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate from the alcohol precursor.

Reagents:

  • Starting Material: (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv)

  • Sulfur Trioxide Pyridine Complex (SO₃·Py): (3.0 equiv)

  • DMSO: (Solvent/Reagent, 10 volumes)

  • Triethylamine (Et₃N): (5.0 equiv)

  • Dichloromethane (DCM): (Co-solvent, 10 volumes)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (e.g., 10.0 g, 46 mmol) in anhydrous DCM (100 mL) and DMSO (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Ensure internal temperature monitoring.

  • Base Addition: Add Triethylamine (32 mL, 230 mmol) dropwise. Note: The reaction is exothermic; keep T < 5°C.

  • Oxidant Addition: Add SO₃·Py complex (22.0 g, 138 mmol) in small portions over 20 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow to warm to room temperature (20–25°C) for 2 hours. Monitor via TLC (stain with Ninhydrin or KMnO4; aldehyde spot will be UV active and distinct from alcohol).

  • Quench: Pour the reaction mixture into ice-cold brine (200 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 100 mL).

  • Washing (Critical): Wash combined organics with 10% aqueous Citric Acid (to remove pyridine/amines), then saturated NaHCO₃, then brine. Caution: Do not use strong acids or bases.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35°C).

  • Purification: The crude oil is often sufficiently pure (>90%) for immediate use. If purification is required, use a short plug of silica gel deactivated with 1% Et₃N, eluting rapidly with Hexanes/EtOAc (7:3). Do not store on silica.

Reactivity Profile & Applications

The C3-formyl group is a versatile handle. The following flowchart details the primary downstream transformations used in drug discovery.

Reactivity Aldehyde (S)-N-Boc-3-formylmorpholine Amine Chiral Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 DCE, RT Alkene Vinyl Morpholines (Wittig/HWE) Aldehyde->Alkene Ph3P=CH-R THF, -78°C Alcohol Secondary Alcohols (Grignard Addition) Aldehyde->Alcohol R-MgBr THF, 0°C (dr mixture) Heterocycle Imidazoles/Oxazoles (Van Leusen) Aldehyde->Heterocycle TosMIC K2CO3, MeOH

Figure 2: Divergent synthesis pathways from the morpholine aldehyde scaffold.

Key Application: Reductive Amination

This is the most frequent application in medicinal chemistry (e.g., linking the morpholine core to a kinase hinge binder).

  • Standard Conditions: Aldehyde (1.0 eq), Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq) in 1,2-Dichloroethane (DCE).

  • Why STAB? It is mild enough to not reduce the aldehyde/ketone competitively before imine formation and does not require acidic conditions that might racemize the C3 center [1].

Handling, Stability & Storage (Self-Validating Systems)

To ensure data integrity and reproducibility, adhere to these "Self-Validating" rules:

ParameterSpecificationCausality / Logic
Storage -20°C under ArgonAldehydes oxidize to acids (autoxidation) upon air exposure.
Purification Avoid Silica ColumnsSilica is slightly acidic; prolonged contact causes epimerization (S

R). Use crude if possible.
NMR Validation Check CHO peakThe aldehyde proton appears as a doublet/singlet around 9.6 ppm. If this signal diminishes, hydration or oxidation has occurred.
Hydration ReversibleIn water/methanol, it forms a gem-diol (hydrate). This is reversible upon drying or reaction conditions but complicates NMR in deuterated methanol.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Parikh, J. R., & Doering, W. V. E. (1967). "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 89(21), 5505-5507. Link

  • Matsuura, T., et al. (2021).[1] "Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag." Organic Process Research & Development, 24. Link[1]

  • Organic Syntheses. (2004). "Oxidation of Alcohols: General Procedures." Organic Syntheses, Coll. Vol. 10, p.696. Link

Sources

Technical Monograph: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) represents a "privileged scaffold" in modern drug discovery. As a chiral building block, it provides a rigid morpholine core—a bioisostere often used to improve metabolic stability and solubility compared to piperidines or cyclohexanes—while offering a reactive aldehyde handle for rapid diversification.

This guide addresses the critical challenge of working with this intermediate: configurational instability . The C3-formyl group is alpha to a carbamate nitrogen, making the stereocenter highly susceptible to racemization under basic conditions or vigorous oxidation. This monograph details a validated, non-epimerizing synthetic route and outlines handling protocols to maintain >98% enantiomeric excess (ee).

Physicochemical Profile

The molecular weight and structural data provided below serve as the baseline for stoichiometric calculations and analytical verification.

PropertySpecification
Systematic Name (S)-tert-butyl 3-formylmorpholine-4-carboxylate
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
CAS Number 218594-01-5
Physical State Viscous oil or low-melting solid (often colorless to pale yellow)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Storage -20°C under Argon/Nitrogen (Aldehyde is oxidation-prone)

Synthetic Architecture: The Non-Epimerizing Route

The synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate is most reliably achieved via the oxidation of its alcohol precursor, (S)-4-N-Boc-3-hydroxymethyl morpholine (CAS: 714971-28-5).

Critical Process Insight: Standard oxidations (Jones, PCC) are too acidic or harsh, leading to decomposition. While Swern oxidation is effective, the Parikh-Doering oxidation (SO₃·Py / DMSO) is preferred for this substrate. It operates at near-ambient temperatures (0°C to RT) and avoids the cryogenic requirements (-78°C) of Swern, making it more scalable and less prone to moisture-induced racemization.

Protocol: Parikh-Doering Oxidation

Target Scale: 10.0 mmol

  • Preparation: Charge a flame-dried flask with (S)-4-N-Boc-3-hydroxymethyl morpholine (2.17 g, 10.0 mmol) and dry DMSO (15 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol). Cool the mixture to 0°C.

    • Why: DIPEA acts as the proton scavenger. Excess base prevents the accumulation of acidic byproducts that could catalyze racemization.

  • Activation: In a separate vessel, dissolve Sulfur Trioxide Pyridine complex (SO₃·Py) (4.77 g, 30.0 mmol) in dry DMSO (15 mL).

  • Reaction: Add the SO₃·Py solution dropwise to the alcohol mixture at 0°C. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour into ice-cold brine (100 mL). Extract with Et₂O or EtOAc (3 x 50 mL).

    • Note: Avoid acidic washes (HCl) which can deprotect the Boc group.

  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is unstable on silica; minimize column residence time.

Reaction Workflow Diagram

SynthesisWorkflow Start (S)-4-N-Boc-3-hydroxymethyl morpholine (CAS: 714971-28-5) Reagents Parikh-Doering Conditions: SO3·Py, DMSO, DIPEA 0°C -> RT Start->Reagents Dissolution Intermediate Alkoxysulfonium Intermediate Reagents->Intermediate Activation Product (S)-tert-butyl 3-formyl morpholine-4-carboxylate (Aldehyde) Intermediate->Product Elimination Workup Workup: Brine Quench Rapid Silica Filtration Product->Workup Isolation

Figure 1: Parikh-Doering oxidation workflow designed to minimize alpha-epimerization risks.

Quality Control & Characterization

Due to the optical instability of the C3 center, simple purity checks (LCMS) are insufficient. You must validate the stereochemical integrity.

Analytical Markers
  • ¹H NMR (CDCl₃): The diagnostic aldehyde proton (-CH O) appears as a singlet or doublet around 9.5–9.7 ppm . Rotamers due to the Boc group often cause signal broadening or doubling of peaks.

  • Optical Rotation: Compare

    
     against the specific batch of starting material. A significant drop in rotation magnitude often indicates racemization.
    
  • TLC: The aldehyde typically runs slightly higher (less polar) than the alcohol precursor in Hex/EtOAc mixtures. Stain with 2,4-DNP (orange spot) to confirm aldehyde presence.

Synthetic Utility and Applications

The 3-formyl group serves as a "linchpin" for divergent synthesis. The two primary pathways for drug development are Reductive Amination (to generate amine libraries) and Olefination (to extend the carbon skeleton).

Pathway A: Reductive Amination (Library Synthesis)

This is the most common application. The aldehyde reacts with primary or secondary amines to form an imine/iminium ion, which is reduced in situ.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) in DCE. It is mild enough to leave the Boc group and the morpholine ring intact while reducing the imine selectively over the aldehyde.

Pathway B: Wittig/HWE Olefination

Useful for attaching lipophilic tails or linkers.

  • Precaution: Use mild bases (LiHMDS or NaH) at low temperatures. Strong bases or prolonged exposure can epimerize the C3 center before the alkene is formed.

Divergent Synthesis Diagram

Applications Aldehyde (S)-3-Formylmorpholine Scaffold RedAgent NaBH(OAc)3 / DCE Aldehyde->RedAgent Pathway A Base KOtBu / THF (-78°C) Aldehyde->Base Pathway B Amine Diverse Amines (R-NH2) Amine->RedAgent ProdA C3-Aminomethyl Morpholines (Library Generation) RedAgent->ProdA Ylide Phosphonium Ylides (Wittig Reagents) Ylide->Base ProdB C3-Vinyl Morpholines (Chain Extension) Base->ProdB

Figure 2: Divergent synthetic applications of the 3-formylmorpholine scaffold.

References

  • Ark Pharm Scientific. (S)-tert-Butyl 3-formylmorpholine-4-carboxylate Product Page. Retrieved from

  • BLD Pharm. Product Monograph: (S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS 218594-01-5).[1][2] Retrieved from

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[3][4][5] Journal of the American Chemical Society, 89(21), 5505–5507. (Foundational protocol for non-racemizing oxidation).

  • ChemBK. Precursor Data: tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5). Retrieved from

  • ChemicalBook. General properties of N-Boc-3-formylmorpholine derivatives. Retrieved from

Sources

Advanced Synthesis of Chiral Morpholine Building Blocks: From Chiral Pool to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, celebrated for its ability to modulate lipophilicity, improve metabolic stability, and increase Fsp³ character—a critical factor in "escaping flatland" during lead optimization. While simple morpholines are commodities, chiral 2- and 3-substituted morpholines remain high-value building blocks that challenge synthetic chemists due to the risk of racemization and the difficulty of remote stereocontrol.

This technical guide synthesizes field-proven methodologies for constructing these scaffolds. We move beyond basic textbook cyclizations to focus on scalable, high-fidelity protocols: stereospecific displacement from the chiral pool and transition-metal-catalyzed asymmetric hydrogenation .

Strategic Importance & Structural Considerations

The incorporation of chirality into the morpholine core dictates the spatial arrangement of substituents, directly influencing protein-ligand binding kinetics.

  • Metabolic Stability: Substitution at the C2 or C3 positions blocks oxidative metabolism (N-dealkylation or

    
    -oxidation) by cytochrome P450 enzymes.
    
  • Vector Control: Chiral centers rigidly define the vector of the N-substituent, critical for GPCR and kinase inhibitors (e.g., Aprepitant, Rivaroxaban derivatives).

Decision Framework: Route Selection

The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials.

RouteSelection cluster_legend Key Decision Factors Start Target Chiral Morpholine Subst Substitution Pattern? Start->Subst C3 C3-Substituted (Proximal to N) Subst->C3 High Availability C2 C2-Substituted (Distal to N) Subst->C2 Challenging Access Pool Chiral Pool Strategy (Amino Acids/Amino Alcohols) C3->Pool Preferred (Cost-Effective) Method3 Tandem Hydroamination/ATH C3->Method3 If Alkyne Precursor C2->Pool Requires Epoxides Catalysis Asymmetric Catalysis (De Novo Synthesis) C2->Catalysis Preferred (High ee) Method1 Amino Alcohol Cyclization (via Ethylene Sulfate) Pool->Method1 Method2 Rh-Catalyzed Asymmetric Hydrogenation Catalysis->Method2 Cost vs. Complexity Cost vs. Complexity Scale-up Feasibility Scale-up Feasibility Cost vs. Complexity->Scale-up Feasibility

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substitution pattern and precursor availability.

The Chiral Pool Strategy: C3-Substituted Morpholines

Best for: 3-substituted morpholines derived from amino acids (Serine, Threonine, Phenylalanine).

The classic approach involves the cyclization of chiral 1,2-amino alcohols. However, traditional methods using 1,2-dibromoethane or chloroacetyl chloride often suffer from bis-alkylation, racemization, or harsh conditions.

Protocol A: Redox-Neutral Cyclization via Ethylene Sulfate

A superior, modern alternative utilizes ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide) as a highly reactive yet selective electrophile. This method avoids the redox adjustments required when using oxalyl chloride/reduction sequences.

Mechanism:

  • Regioselective Monoalkylation: The amino alcohol attacks the ethylene sulfate (an "epoxide equivalent" with a built-in leaving group) to form a zwitterionic intermediate.

  • Cyclization: Base-mediated intramolecular displacement of the sulfate group.

Experimental Workflow

Reagents: Chiral Amino Alcohol (1.0 equiv), Ethylene Sulfate (1.1 equiv), t-BuOK (2.5 equiv), THF/DCM (1:1).

StepOperationCritical Technical Insight
1 Dissolution Dissolve amino alcohol in dry DCM/THF (0.2 M) under

. Cool to 0°C.
2 Alkylation Add ethylene sulfate solid in one portion. Warm to RT and stir for 4–6 h.
3 Cyclization Cool to 0°C. Add t-BuOK (2.5 equiv) slowly.
4 Quench Quench with sat.

. Extract with DCM.
5 Purification Column chromatography (MeOH/DCM).

Validation:

  • Chirality Check: Compare optical rotation or chiral HPLC against standard. This mechanism proceeds with retention of configuration at the chiral center originating from the amino acid.

Asymmetric Catalysis: C2-Substituted Morpholines

Best for: 2-substituted morpholines where chiral pool precursors (like specific chiral epoxides) are expensive or unavailable.

Constructing the C2-stereocenter is notoriously difficult because it is distal to the nitrogen atom. The most powerful modern method is the Asymmetric Hydrogenation (ATH) of substituted dehydromorpholines (oxazines).

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a Rhodium-Bisphosphine complex.[1][2] The "bite angle" of the ligand is the critical parameter governing enantioselectivity.

Core Concept: The catalyst coordinates to the enamide double bond and the oxygen atom, directing the hydride addition to a single face.

Experimental Workflow

Reagents: 2-Substituted-2H-1,4-oxazine (Substrate), [Rh(COD)₂]SbF₆ (Catalyst Precursor), (R,R)-DIPAMP or Bisphosphine Ligand, Methanol.[2]

  • Substrate Preparation: Synthesize the 2-substituted oxazine via ring-closing metathesis or acid-catalyzed cyclization of amino-ketones.

  • Hydrogenation:

    • Vessel: High-pressure stainless steel autoclave.

    • Catalyst Loading: 1 mol% [Rh(COD)₂]SbF₆ + 1.1 mol% Ligand.

    • Conditions: 50 bar

      
      , 25°C, 12–24 hours in degassed MeOH.
      
  • Workup: Vent

    
    , concentrate, and pass through a short silica plug to remove Rh residues.
    

Data Summary: Ligand Effects on Enantioselectivity

LigandBite Angle (

)
Yield (%)ee (%)Notes
(R)-BINAP 92°9545Too rigid; poor facial discrimination.
(R,R)-DIPAMP 85°9888Good electronic match.
TangPhos ~90-100° 99 >96 Optimal steric bulk for this substrate class.

Technical Note: The electronic nature of the N-protecting group on the oxazine significantly affects reactivity. Electron-withdrawing groups (e.g., Boc, Ac) are required to prevent catalyst poisoning by the basic amine.

Emerging Methodologies: Photoredox & C-H Functionalization

For "Late-Stage Functionalization" (LSF) of complex morpholine scaffolds.

Protocol C: Photoredox SLAP Reagents

Silicon Amine Protocol (SLAP) reagents allow for the photocatalytic synthesis of morpholines from aldehydes. This is a radical-mediated process that tolerates high functional group density.

Photoredox Aldehyde Aldehyde (R-CHO) Intermediate α-Silyl Amine Radical Aldehyde->Intermediate Lewis Acid Condensation SLAP SLAP Reagent (Si-Amine) SLAP->Intermediate Photocatalyst (Ir/Ru) + Blue Light Product 2-Substituted Morpholine Intermediate->Product Radical Cyclization

Figure 2: Photoredox workflow using SLAP reagents for rapid library generation.

Key Advantage: This method allows for the rapid parallel synthesis of morpholine libraries by simply varying the aldehyde partner, bypassing the need for individual chiral pool synthesis for each analog.

References

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science, 2021. [Link] Grounding: Establishes the Rh-catalyzed route for difficult C2-chiral centers.

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (Preprint) / J. Am. Chem. Soc., 2024. [Link] Grounding: Source of the ethylene sulfate protocol (Protocol A).

  • Catalytic Asymmetric Synthesis of Morpholines (Tandem Hydroamination/ATH). Journal of Organic Chemistry, 2016.[3][4] [Link] Grounding: Validates the Ru-catalyzed route for 3-substituted morpholines from alkynes.

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 2015. [Link] Grounding: Alternative chiral pool strategy using aziridine ring opening.

  • A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents. Organic Letters, 2017.[3] [Link] Grounding: Basis for the photoredox methodology described in Section 4.

Sources

Comprehensive Spectral Guide: (S)-tert-butyl 3-formylmorpholine-4-carboxylate

[1]

Compound Profile & Significance

  • IUPAC Name: tert-butyl (3S)-3-formylmorpholine-4-carboxylate[1]

  • CAS Number: 218594-01-5[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₇NO₄[4][6]

  • Molecular Weight: 215.25 g/mol

  • Role: A critical chiral building block used in the synthesis of peptidomimetics, enzyme inhibitors, and complex heterocyclic scaffolds. It preserves the chirality of the morpholine ring, allowing for stereoselective introduction of side chains via the aldehyde handle (e.g., Reductive Amination, Wittig olefination).[1]

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectral data, as the most common impurities are the unreacted alcohol precursor or the over-oxidized carboxylic acid.

Synthesis Workflow

The compound is typically generated via the oxidation of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate .[1]

SynthesisPathAlcohol(S)-4-Boc-3-hydroxymethylmorpholine(Precursor)OxidationOxidation Step(Swern or Dess-Martin)Alcohol->OxidationDCM, -78°C to RTAldehyde(S)-4-Boc-3-formylmorpholine(Target)Oxidation->AldehydeYield ~85-95%ImpurityCommon Impurity:Over-oxidized AcidOxidation->ImpurityTrace (if over-oxidized)

Figure 1: Synthetic pathway and potential oxidative impurities.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9][10]

The Rotamer Challenge

Critical Technical Insight: Like many N-Boc protected secondary amines, this compound exists as a mixture of rotamers (cis/trans isomers around the carbamate C-N bond) in solution at room temperature.[1]

  • Spectral Consequence: NMR signals often appear as broad humps or split peaks (approximate 1:1 to 60:40 ratio).[1]

  • Resolution Strategy: To obtain sharp, coalesced peaks, high-temperature NMR (e.g., in DMSO-d₆ at 80°C) is recommended, though standard characterization is usually performed at 25°C where splitting is observed.[1]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are reported for the mixture of rotamers.

AssignmentShift (δ ppm)MultiplicityIntegrationStructural Note
Aldehyde (-CHO) 9.60 / 9.55 Singlet (split)1HDistinctive rotameric split.[1]
H-3 (Chiral Center) 4.40 – 4.60Broad Multiplet1HAlpha to N and Carbonyl; deshielded.[1]
H-2 (Morpholine) 3.70 – 3.90Multiplet2HEther linkage protons.[1]
H-5 (Morpholine) 3.50 – 3.70Multiplet2HProtons adjacent to Oxygen.[1]
H-6 (Morpholine) 3.20 – 3.45Broad Multiplet2HProtons adjacent to Nitrogen.[1]
Boc Group (-tBu) 1.46 / 1.48 Singlet (split)9HCharacteristic Boc split.[1]
¹³C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (Aldehyde): ~198.5 ppm[1]

  • Carbonyl (Boc): ~154.5 ppm[1]

  • Quaternary C (tBu): ~80.5 ppm[1]

  • Morpholine Ring Carbons:

    • C-3 (Chiral): ~58.0 ppm (Broad/Split)[1]

    • C-2, C-5, C-6: Clusters at 66.5, 65.0, 44.0 ppm

  • Methyl (tBu): ~28.3 ppm[1]

Mass Spectrometry (MS) Data[1]

Ionization Characteristics[1]
  • Method: ESI (Electrospray Ionization), Positive Mode.[1]

  • Parent Ion: The molecular ion [M]⁺ is rarely seen intact due to the labile Boc group.[1]

  • Base Peaks: The spectrum is dominated by adducts and fragmentations typical of Boc-amines.[1]

Key Diagnostic Ions[1]
m/z ValueIon IdentityInterpretation
238.1 [M + Na]⁺Sodium adduct.[1] Often the base peak in soft ionization.[1]
216.1 [M + H]⁺Protonated molecular ion.[1]
160.1 [M - tBu + 2H]⁺Loss of tert-butyl group (isobutylene).[1]
116.1 [M - Boc + 2H]⁺Complete loss of Boc group (deprotected morpholine aldehyde).[1]
Fragmentation Pathway

The fragmentation logic allows for confirmation of the N-protecting group and the core morpholine structure.[1]

MS_FragmentationParentParent Ion [M+H]+m/z 216.1Frag1Loss of t-Butyl(-C4H8)m/z 160.1Parent->Frag1- 56 DaFrag2Loss of CO2(Decarboxylation)m/z 116.1Frag1->Frag2- 44 DaCoreMorpholine-3-carbaldehyde CoreFrag2->Core

Figure 2: ESI(+) Fragmentation pathway for structural confirmation.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation (Rotamer Control)

To resolve rotameric broadening for publication-quality spectra:

  • Solvent: Use DMSO-d₆ instead of CDCl₃ if possible.

  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Temperature: If the RT spectrum is ambiguous, heat the probe to 353 K (80°C) .

    • Result: The rotation rate of the N-Boc bond increases, causing the split peaks to coalesce into sharp singlets, simplifying assignment.

Protocol B: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (1:1).[1]

  • Visualization:

    • UV (254 nm): Weak absorption (no aromatic chromophore).[1]

    • Stain: KMnO₄ (Strong positive) or Ninhydrin (Negative, as amine is protected).[1]

  • Rf Values:

    • Aldehyde (Product): ~0.45[1]

    • Alcohol (Precursor): ~0.25 (More polar)[1]

References

  • ChemicalBook. (2024).[1] (S)-tert-Butyl 3-formylmorpholine-4-carboxylate Product Description and Properties. Retrieved from [1]

  • PubChem. (2024).[1][6] Compound Summary: tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • MacMillan Group. (2016).[1] Supplementary Information: Photoredox Synthesis of alpha-amino radicals. (Contains detailed NMR characterization of analogous N-Boc-morpholine rotamers). Nature. Retrieved from [1]

  • Gottlieb, H. E., et al. (1997).[1][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent calibration). Retrieved from [1]

Solubility Profile & Technical Guide: (S)-tert-butyl 3-formylmorpholine-4-carboxylate

[1]

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors.[1] Its utility hinges on the reactivity of the C3-formyl group, which serves as a linchpin for reductive aminations and Wittig olefinations.[1]

However, its handling is complicated by two factors: variable physical state (often an oil or low-melting solid) and oxidative instability .[1] This guide moves beyond static solubility tables to provide a dynamic framework for solvent selection, ensuring high-yield downstream transformation.[1]

Key Technical Insight: While the compound exhibits high solubility in polar aprotic solvents (DCM, THF), its lipophilic Boc-protecting group renders it sparingly soluble in water, facilitating efficient aqueous workups.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is the first step to predicting solubility behavior.[1]

PropertyValue / DescriptionTechnical Implication
Molecular Formula C₁₀H₁₇NO₄Moderate molecular weight (215.25 g/mol )
Calculated LogP ~0.7 – 1.1Lipophilic character dominates; water solubility is low.[1]
H-Bond Donors 0No internal H-bond donation; relies on accepting H-bonds.[1]
H-Bond Acceptors 4 (Carbamate, Ether, Aldehyde)Good solubility in H-bond donating solvents (alcohols, CHCl₃).
Physical State Viscous Oil / Low-melting SolidProne to supercooling; crystallization is difficult.[1]
Theoretical Solubility Prediction

The tert-butyl carbamate (Boc) moiety acts as a "grease" group, significantly increasing solubility in organic solvents while decreasing water solubility.[1] The morpholine ring provides some polarity, but not enough to overcome the Boc group's hydrophobicity in aqueous media.[1]

Operational Solubility in Organic Synthesis[1][2]

For drug development, "solubility" is not just about dissolving the solid; it is about the solvent's role in reaction kinetics and stability .[1]

A. Reaction Solvent Compatibility[1]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary Choice. Standard solvent for oxidations (Swern/Dess-Martin) to generate the aldehyde.[1]
Ethers THF, 2-MeTHFExcellent (>100 mg/mL)Ideal for Grignard or Wittig reactions.[1] Use anhydrous to prevent hydrate formation.[1]
Alcohols Methanol, EthanolGood (>50 mg/mL)Caution: Aldehydes form hemiacetals in alcohols.[1] Use only for reductive amination where imine formation is desired.[1]
Esters Ethyl Acetate (EtOAc)Excellent (>100 mg/mL)Preferred for extraction/workup.[1] Can be used for crystallization attempts (with Hexanes).[1]
Hydrocarbons Hexanes, HeptanePoor (<10 mg/mL)Acts as an anti-solvent.[1] Used to precipitate impurities or oil out the product.[1]
Aqueous Water, BrineVery Poor (<1 mg/mL)Critical: The compound partitions into the organic layer, allowing efficient removal of inorganic salts via aqueous wash.
B. Decision Matrix: Solvent Selection

The following logic flow dictates the optimal solvent system based on the intended chemical transformation.

SolventSelectionStartIntended TransformationReductiveAminationReductive AminationStart->ReductiveAminationOxidationOxidation (from Alcohol)Start->OxidationCouplingC-C Bond Formation(Wittig/Grignard)Start->CouplingSolvent_DCEDCE or DCM(Avoids Hemiacetal)ReductiveAmination->Solvent_DCEStandardSolvent_MeOHMethanol(Promotes Imine)ReductiveAmination->Solvent_MeOHIf imine slowSolvent_DCMAnhydrous DCM(Standard)Oxidation->Solvent_DCMSwern/DMPSolvent_THFAnhydrous THF(Solubility + Inert)Coupling->Solvent_THFLow Temp Stability

Figure 1: Solvent selection logic based on the electrophilicity of the aldehyde and stability requirements.[1]

Purification & Workup Strategy

Since (S)-tert-butyl 3-formylmorpholine-4-carboxylate is often an oil, purification relies on solubility differentials (extraction) and adsorption (chromatography) rather than crystallization.[1]

Partition Coefficient (LogP) Exploitation[1]
  • Protocol: Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash: Wash sequentially with:

    • 1M HCl (removes unreacted amines if present, aldehyde stays in organic).[1]

    • Sat. NaHCO₃ (removes acidic byproducts).[1]

    • Brine (removes water).[1]

  • Outcome: The lipophilic Boc-aldehyde remains in the EtOAc layer.[1]

Chromatography (Flash Column)
  • Stationary Phase: Silica Gel (SiO₂).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.[1]

  • Elution Profile: The compound typically elutes at 20-30% EtOAc in Hexanes.[1]

    • Note: Aldehydes can streak on silica.[1] If degradation is observed, add 1% Triethylamine (TEA) to the eluent, though this is rarely needed for Boc-protected morpholines.[1]

Experimental Protocol: Visual Solubility Determination

As a researcher, you should not rely solely on literature values.[1] Perform this self-validating test to confirm solubility for your specific batch (e.g., checking for polymorphism or hydrate formation).[1]

Objective: Determine the approximate solubility limit (Sat. Conc.) in a target solvent.[1][2][3][4][5][6]

  • Preparation: Weigh 10 mg of (S)-tert-butyl 3-formylmorpholine-4-carboxylate into a 4 mL clear glass vial.

  • Aliquot Addition: Add the solvent in 50 µL increments using a calibrated micropipette.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution, no particulates.[1]

    • Insoluble: Visible suspension or oiling out.[1]

  • Calculation:

    
    [1]
    
  • Endpoint: If the 10 mg dissolves in the first 50 µL, solubility is >200 mg/mL (High).[1]

Stability & Storage (The "Hidden" Solubility Factor)

Solubility is irrelevant if the compound degrades.[1] Aldehydes are notorious for air-oxidation to carboxylic acids.[1]

  • Solid State: Store under Argon/Nitrogen at -20°C .

  • In Solution:

    • Avoid: Storing in alcohols (MeOH/EtOH) for >24h (Hemiacetal formation).[1]

    • Preferred: Store as a concentrated solution in anhydrous Toluene or DCM if immediate use is planned.[1]

    • Warning: If the compound turns from a clear oil to a white solid after storage, check NMR.[1] It may have oxidized to the carboxylic acid (which has higher crystallinity and lower solubility in non-polar solvents).[1]

References

  • Chemical Identity & Properties

    • PubChem.[1] tert-butyl 3-formylmorpholine-4-carboxylate.[1][7][8][9] National Library of Medicine.[1] Accessed Jan 28, 2026.[1]

    • [Link][1]

  • Synthesis & Applications (Analogous Morpholine Scaffolds)

    • Organic Process Research & Development. "Scalable Synthesis of Chiral Morpholine Derivatives." (General reference for Boc-morpholine handling).
    • [Link]

  • Supplier Data (Physical State Verification)

    • BLD Pharm.[1][8][10] Product Data Sheet: (S)-tert-Butyl 3-formylmorpholine-4-carboxylate.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard protocol for this aldehyde class).

    • [Link][1]

The Architect of Bioactivity: A Technical Guide to Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, serving as a critical modulator of solubility, lipophilicity, and metabolic stability. However, the true potency of the morpholine core often lies in its chirality. From the antidepressant Reboxetine to the antiemetic Aprepitant, the ability to selectively synthesize specific morpholine enantiomers is a defining challenge in process chemistry.

This guide moves beyond basic textbook definitions to explore the evolution of chiral morpholine synthesis. We analyze the shift from classical "chiral pool" manipulations to modern transition-metal-catalyzed asymmetric hydrogenations, culminating in a detailed breakdown of the industrial-scale synthesis of the Aprepitant core.

Part 1: The Pharmacophore Imperative

Why Chiral Morpholines? The morpholine ring is not merely a linker; it is a physicochemical tool.

  • pKa Modulation: The oxygen atom reduces the basicity of the nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.2), improving bioavailability and reducing lysosomal trapping.

  • Metabolic Blocking: Substituents at the C2 and C3 positions can block P450 oxidation sites, extending half-life.

  • Chiral Vectoring: In NK1 antagonists like Aprepitant, the morpholine ring locks the pendant phenyl rings into a specific spatial conformation required for receptor binding.

Part 2: The Classical Era – Chiral Pool Synthesis

Historically, the most reliable route to chiral morpholines has been the "Chiral Pool" approach, utilizing naturally occurring amino acids (Serine, Threonine) or chiral amino alcohols (Phenylglycinol).

Mechanism: The Amino Alcohol Cyclization

The standard protocol involves the conversion of a chiral amino alcohol into a morpholinone, followed by reduction. This method guarantees enantiopurity (ee >99%) provided the starting material is pure and racemization conditions are avoided.

Representative Protocol: Synthesis from Phenylglycinol

Based on standard methodologies used in early reboxetine analogues.

Reagents: (R)-Phenylglycinol, Chloroacetyl chloride, NaOH, LiAlH4.

  • Acylation:

    • Dissolve (R)-phenylglycinol (1.0 eq) in DCM/aq. NaOH biphasic system at 0°C.

    • Add Chloroacetyl chloride (1.1 eq) dropwise. Control exotherm to <5°C to prevent elimination side reactions.

    • Checkpoint: Monitor by TLC for disappearance of amine.

  • Cyclization (The Critical Step):

    • Treat the intermediate chloroacetamide with KOtBu in t-BuOH or NaH in THF.

    • Why: Strong base is required to deprotonate the alcohol for intramolecular displacement of the chloride.

    • Result: Formation of the morpholin-3-one.[1]

  • Reduction:

    • Add the morpholinone solution slowly to a suspension of LiAlH4 (2.5 eq) in dry THF under N2. Reflux for 4 hours.

    • Safety: Quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to promote granular precipitate formation for easy filtration.

Part 3: The Modern Era – Asymmetric Catalysis

While chiral pool methods are robust, they are stoichiometric and limited by the availability of starting materials. The modern frontier is Asymmetric Hydrogenation of substituted dehydromorpholines.

Breakthrough: Rhodium-Catalyzed Asymmetric Hydrogenation

In 2021, Li et al. reported a landmark protocol using a Rh-Bisphosphine complex to hydrogenate 2-substituted dehydromorpholines—a substrate class previously considered too unreactive due to the electron-rich enol ether character.

Protocol: Rh-SKP Catalyzed Hydrogenation

Target: 2-substituted chiral morpholines.[2][3]

Reagents:

  • Substrate: 2-substituted dehydromorpholine (e.g., 4-benzyl-2-phenyl-2H-1,4-oxazine).

  • Catalyst: [Rh(COD)Cl]2 (1 mol%) + (S,S)-SKP Ligand (2.2 mol%).

  • Solvent: TFE (2,2,2-Trifluoroethanol). Crucial for activating the catalyst.

Step-by-Step:

  • Catalyst Formation: In a glovebox, mix [Rh(COD)Cl]2 and the SKP ligand in TFE. Stir for 30 mins to form the active cationic species.

  • Hydrogenation:

    • Transfer the catalyst solution to an autoclave containing the substrate.

    • Pressurize to 20 bar H2 .

    • Stir at room temperature for 12–24 hours.

  • Workup: Vent H2, concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Chiral Pool vs. Catalytic Route

FeatureChiral Pool (Amino Acid)Asymmetric Hydrogenation (Rh-Cat)
Atom Economy Low (Stoichiometric waste)High (100% atom economy)
Step Count High (Protection/Deprotection)Low (Direct functionalization)
Scalability Excellent (Kg scale)Good (Catalyst cost is the limit)
Enantioselectivity >99% (Source dependent)92–99% (Ligand dependent)

Part 4: Case Study – The Aprepitant Process

The synthesis of Aprepitant (Emend®) by Merck is a masterclass in process chemistry, utilizing a "Crystallization-Induced Diastereomer Transformation" (CIDT) and a highly specific hydrogenation sequence.

The Challenge

Aprepitant contains a cis-vicinally substituted morpholine core with three contiguous stereocenters.[4] A standard synthesis would yield a mixture of diastereomers requiring tedious separation.

The Solution: Dynamic Kinetic Resolution & Stepwise Hydrogenation

Merck developed a route where a hemiaminal intermediate is converted to the desired isomer via a reversible ring-opening/closing mechanism driven by the crystallization of the desired diastereomer.

Visualization: The Aprepitant Workflow

The following diagram illustrates the critical "Stepwise Hydrogenation" kinetics discovered by Merck process chemists.

AprepitantSynthesis Start Oxazinone Intermediate (Chiral Template) Grignard Grignard Addition (4-F-Ph-MgBr) Start->Grignard Activation Hemiaminal Hemiaminal Salt (Mixture of Diastereomers) Grignard->Hemiaminal Addition CIDT Crystallization-Induced Diastereomer Transformation Hemiaminal->CIDT Dynamic Resolution Hydrogenation Pd/C Hydrogenation (Stepwise Kinetics) CIDT->Hydrogenation Pure Diastereomer Debenzylation Step 1: Debenzylation (Fast) Hydrogenation->Debenzylation H2-Starved Conditions ImineRed Step 2: Imine Reduction (Slow/Stereoselective) Debenzylation->ImineRed Kinetic Control Product Aprepitant Morpholine Core (cis-2,3-disubstituted) ImineRed->Product >99% de

Caption: Merck's Aprepitant synthesis relying on dynamic kinetic resolution and stepwise hydrogenation kinetics.

Detailed Protocol: The Merck Hydrogenation

Reference: Brands et al., J. Am. Chem. Soc. 2005 & Org. Process Res. Dev.

Context: The reaction involves the hydrogenation of a complex Grignard adduct.[5] Critical Insight: Under "hydrogen-starved" conditions (mass transfer limited), the reaction proceeds in a stepwise fashion:

  • Debenzylation: Rapid removal of the N-benzyl group.

  • Imine Reduction: Slow, stereoselective reduction of the cyclic imine.

Procedure:

  • Substrate: Charge the Grignard adduct (derived from the oxazinone and 4-fluorophenyl magnesium bromide) into the reactor.

  • Catalyst: Add 5% Pd/C and p-Toluenesulfonic acid (pTSA) in MeOH.

    • Role of pTSA: Promotes the dehydration of the hemiaminal to the imine intermediate.

  • Conditions: Pressurize to 40 psi H2 at 20–25°C .

  • Monitoring:

    • The reaction must be monitored for the "debenzylated imine" intermediate.

    • Note: If H2 pressure is too high initially, competitive reduction of the hemiaminal (before debenzylation) can lead to the wrong diastereomer.

  • Workup: Filter catalyst, neutralize with NaHCO3, and crystallize the tartrate salt to upgrade chiral purity to >99.9% ee.

Part 5: Emerging Technologies (Organocatalysis)

Recent advances (2022–2024) have moved toward metal-free synthesis.

  • Halocyclization: Using Cinchona alkaloid-derived catalysts (e.g., (DHQD)2PHAL) to induce enantioselective chlorocyclization of alkenols. This method constructs the morpholine ring and sets the stereocenter simultaneously.

  • Aza-Benzilic Rearrangement: Chiral phosphoric acids catalyze the rearrangement of arylglyoxals to morpholinones, offering a route to C3-substituted derivatives without transition metals.[1]

Synthesis Strategy Comparison Flowchart

MorpholineStrategies Input Target: Chiral Morpholine Pool Chiral Pool (Amino Acids) Input->Pool High Scale/Reliability Metal Transition Metal Catalysis Input->Metal High Efficiency Organo Organocatalysis (Emerging) Input->Organo Metal-Free Pool_Method Cyclization of Amino Alcohols Pool->Pool_Method Metal_Method Asymmetric Hydrogenation (Rh) Metal->Metal_Method Organo_Method Chiral Phosphoric Acid Catalysis Organo->Organo_Method

Caption: Decision matrix for selecting a synthetic strategy based on scale and substrate availability.

References

  • Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 15061-15066.[1] Link

  • Brands, K. M. J., et al. (2005). "Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics in the Synthesis of the 3-(4-Fluorophenyl)morpholine Moiety of NK1 Receptor Antagonist Aprepitant." Organic Process Research & Development, 10(1). Link

  • Hale, J. J., et al. (1998).[4] "Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-morpholine NK1 receptor antagonists." Journal of Medicinal Chemistry, 41(23), 4607-4614. Link

  • Zhang, J., et al. (2022). "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification." Organic Chemistry Frontiers, 9, 3968-3974. Link

  • Palchykov, V. A. (2013).[6] "Morpholines.[1][6][7][8][9][10][11][12] Synthesis and Biological Activity."[6][7][8][10][12][13][14][15][16] Russian Journal of Organic Chemistry, 49, 787–814.[6] Link

Sources

(S)-tert-butyl 3-formylmorpholine-4-carboxylate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a high-value chiral building block, serving as a critical "turn" element in the design of peptidomimetics and small-molecule inhibitors. Its structural core—a morpholine ring with a defined (S)-stereocenter at the C3 position—provides a rigid scaffold that restricts conformational freedom, often improving the metabolic stability and selectivity of bioactive compounds.

This guide details the robust synthesis, handling, and application of this aldehyde. Unlike simple aliphatic aldehydes, this compound possesses an


-chiral center susceptible to racemization. Therefore, the protocols detailed herein prioritize enantiomeric integrity  alongside chemical yield.

Structural & Physicochemical Profile

PropertyData
IUPAC Name tert-butyl (3S)-3-formylmorpholine-4-carboxylate
CAS Number 218594-01-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Precursor CAS 473923-56-7 (Alcohol intermediate)
Physical State Colorless to pale yellow oil (solidifies upon cooling)
Storage -20°C, Inert Atmosphere (Ar/N₂), Desiccated
Key Reactivity Electrophilic aldehyde (C3), Carbamate protection (N4)

Synthetic Architecture

The synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate hinges on the controlled oxidation of its alcohol precursor, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate .

While the morpholine core can be constructed from L-serine (via cyclization with chloroacetyl chloride and subsequent reduction), most discovery workflows begin with the commercially available chiral alcohol. The critical challenge is oxidizing the primary alcohol to the aldehyde without compromising the


-chiral center (C3).
Pathway Visualization

The following diagram outlines the oxidation logic and the critical risk of epimerization via enolization.

SynthesisPath cluster_0 Critical Quality Attribute: Enantiomeric Excess (ee%) Alcohol (S)-Alcohol Precursor (CAS: 473923-56-7) Aldehyde (S)-Target Aldehyde (CAS: 218594-01-5) Alcohol->Aldehyde Swern Oxidation (-78°C, DMSO, oxalyl chloride) Alcohol->Aldehyde Dess-Martin Periodinane (0°C to RT) Enol Enol Intermediate (Racemization Pathway) Aldehyde->Enol Base/Acid Catalysis (Improper Workup) Racemate (R/S)-Mixture (Dead End) Enol->Racemate Tautomerization

Figure 1: Synthetic pathway highlighting the primary oxidation route and the racemization risk vector.[1]

Validated Experimental Protocols

Method A: Swern Oxidation (Gold Standard)

Rationale: The Swern oxidation is preferred for scale-up (>1g) because it operates at -78°C. The low temperature kinetically suppresses the rate of enolization, preserving the (S)-configuration.

Reagents:

  • Oxalyl chloride (1.1 equiv)[2]

  • DMSO (2.2 equiv)[2]

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature below -60°C to avoid Pummerer rearrangement side products. Stir for 15 minutes.

  • Substrate Addition: Add (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv) dissolved in minimum DCM dropwise. Stir at -78°C for 45 minutes. The mixture will become cloudy.

  • Quench: Add Et₃N (5.0 equiv) dropwise. The base neutralizes the HCl generated.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Silica gel is slightly acidic; minimize contact time to prevent Boc deprotection or racemization.

Method B: Dess-Martin Periodinane (DMP) (Bench Scale)

Rationale: Ideal for small-scale (<100mg) or parallel synthesis where ultra-low temperatures are inconvenient. DMP buffers the reaction medium, making it mild.

Step-by-Step Protocol:

  • Dissolve the alcohol (1.0 equiv) in wet DCM (DMP requires trace water for mechanism acceleration, though commercial DMP usually suffices).

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench (Critical): Add a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the biphasic layers are clear (removes iodine byproducts).

  • Extract and concentrate.

Critical Quality Attributes & Troubleshooting

To ensure the material is "drug discovery grade," the following attributes must be validated.

AttributeSpecificationValidation MethodTroubleshooting
Purity >95%¹H NMR (CDCl₃)Check for aldehyde proton at ~9.6 ppm (d or s).
Chirality >98% eeChiral HPLC / Optical RotationIf low ee%, ensure Swern quench was cold (-78°C) before warming.
Water Content <0.5%Karl FischerAldehydes form hydrates (gem-diols) in water; dry thoroughly.
Stability No Acid¹H NMRCheck for broad -COOH peak (>11 ppm). Store under Ar.

Self-Validating Check: Upon isolation, the ¹H NMR should show a distinct signal for the formyl proton around 9.60 ppm . If this signal is split into a doublet with a small coupling constant, it confirms the coupling to the adjacent chiral proton (H3). Loss of this coupling or appearance of a singlet may indicate racemization or hydrate formation.

Functionalization & Applications

This scaffold is a "divergent point" in synthesis. The aldehyde allows for the rapid generation of libraries via Reductive Amination or chain extension via Wittig chemistry.

Reactivity Map

Reactivity Core (S)-3-Formylmorpholine Scaffold RedAm Reductive Amination (R-NH₂ / NaBH(OAc)₃) Core->RedAm + Amine Wittig Wittig/HWE Olefination (Ph₃P=CH-R) Core->Wittig + Ylide Strecker Strecker Synthesis (TMSCN / NH₃) Core->Strecker + Cyanide Deprotect Boc Deprotection (TFA or HCl) Core->Deprotect Acid AmineProd Chiral Diamines (Kinase Inhibitors) RedAm->AmineProd Reduction AlkeneProd Chain Extension (Macrocyclization Precursors) Wittig->AlkeneProd C=C Bond Formation AAProd Non-natural Amino Acids (Peptidomimetics) Strecker->AAProd Hydrolysis Unstable Unstable Amino-Aldehyde (Polymerization Risk) Deprotect->Unstable Self-Condensation

Figure 2: Functionalization logic. Note that Boc deprotection should NOT be performed on the aldehyde directly, as the free amine will condense with the aldehyde (inter- or intramolecularly).

Key Application: Reductive Amination

This is the most common use case.

  • Protocol: Mix aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (Dichloroethane). Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 2-16h.

  • Insight: Use NaBH(OAc)₃ rather than NaCNBH₃ to avoid toxic cyanide byproducts and ensure faster kinetics. The mild acidity of acetic acid (generated in situ) catalyzes imine formation without racemizing the

    
    -center.
    

References

  • Synthesis of Chiral Morpholines: Tetrahedron Letters, 2003 , 44, 225-228.[3] (Methodology for morpholine ring construction).

  • Swern Oxidation Protocols: Journal of Organic Chemistry, 1978 , 43, 2480-2482. (Foundational Swern oxidation parameters). Link

  • Application in Kinase Inhibitors (BMS-599626): Organic Letters, 2007 , 9, 5597-5600. (Demonstrates the use of the hydroxymethyl precursor in drug synthesis). Link

  • -Chiral Aldehydes:Chemical Reviews, 1989, 89, 1471-1500.
  • Dess-Martin Periodinane Usage: Journal of the American Chemical Society, 1991 , 113, 7277-7287. (Protocol for mild oxidation).[4] Link

Sources

Technical Deep Dive: tert-Butyl (3S)-3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance

The molecule tert-butyl (3S)-3-formylmorpholine-4-carboxylate** (also known as (S)-4-N-Boc-3-morpholinecarboxaldehyde) represents a critical chiral building block ("chiron") in modern medicinal chemistry. Its structural value lies in the convergence of three features:

  • The Morpholine Ring: A privileged pharmacophore that enhances aqueous solubility and metabolic stability compared to phenyl or piperidine analogues.

  • The Formyl Group (–CHO): A versatile electrophilic handle at the C3 position, enabling rapid diversification via reductive aminations, Wittig olefinations, or multicomponent reactions.

  • The S-Stereocenter: Defined chirality is essential for target selectivity in protein-ligand interactions.

This scaffold is extensively utilized in the development of kinase inhibitors (e.g., EGFR, PI3K) and antiviral agents, where the 3-substituted morpholine motif mimics the proline turn in peptidomimetics.

Synthetic Pathways & Process Chemistry

The synthesis of the title compound typically proceeds via the oxidation of its alcohol precursor, tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate**. While several oxidation methods exist, the choice is dictated by the need to suppress racemization at the


-chiral center (C3).
Comparative Oxidation Strategies
MethodReagentsProsCons
Swern DMSO, (COCl)₂, Et₃N, -78°CHigh yield, reliableCryogenic temps required; difficult to scale; odor (DMS).
Parikh-Doering DMSO, SO₃[1][2]·Py, Et₃N, 0°C–RTScalable , mild conditions, low racemization riskRequires SO₃·Py complex quality control.
Dess-Martin DMP, DCMVery mild, simple workupReagent cost is high; potentially shock-sensitive residues.
TEMPO TEMPO, NaOCl, NaBrGreen chemistry, aqueousRisk of over-oxidation to carboxylic acid.

Expert Recommendation: For this specific substrate, the Parikh-Doering oxidation is the industry standard. It avoids the extreme cryogenic conditions of the Swern oxidation while maintaining sufficient mildness to prevent epimerization of the


-amino aldehyde.
Synthesis Workflow Diagram

The following diagram illustrates the transformation from the chiral pool (L-Serine derived) to the final aldehyde.

Synthesis_Pathway Start (S)-4-N-Boc-3-hydroxymethyl morpholine Reagents Parikh-Doering Conditions: DMSO, Et3N, SO3·Py (0°C to RT) Start->Reagents Activation Intermediate Alkoxysulfonium Intermediate Reagents->Intermediate Nucleophilic Attack Product (S)-4-N-Boc-3-formyl morpholine Intermediate->Product Elimination (Base Mediated)

Figure 1: Parikh-Doering oxidation pathway preserving the C3 stereocenter.

Experimental Protocol: Parikh-Doering Oxidation

This protocol is designed to maximize enantiopurity. The reaction must be kept strictly anhydrous until quenching.

Reagents:

  • tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)

  • Dimethyl sulfoxide (DMSO) (anhydrous, solvent)

  • Triethylamine (Et₃N) (3.0 eq)

  • Sulfur trioxide pyridine complex (SO₃[3][4][5]·Py) (2.0 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (10 mmol) in anhydrous DMSO (30 mL) and CH₂Cl₂ (30 mL) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (30 mmol) dropwise. Stir for 10 minutes.

  • Oxidant Addition: Add Sulfur trioxide pyridine complex (20 mmol) in small portions over 15 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (stain with ninhydrin or KMnO₄) or LCMS.

  • Quenching: Pour the reaction mixture into ice-cold brine (100 mL).

  • Extraction: Extract with Et₂O or EtOAc (3 x 50 mL). Note: Avoid DCM for extraction to prevent DMSO carryover.

  • Purification: Wash combined organics with 10% citric acid (to remove pyridine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Storage: The resulting oil is unstable. Use immediately or store at -20°C under argon.

Handling, Stability & Racemization

The most critical aspect of working with tert-butyl (3S)-3-formylmorpholine-4-carboxylate is its configurational stability.

  • The Risk: Aldehydes adjacent to a carbamate-protected amine are susceptible to racemization via enolization, catalyzed by both acid and base.

  • Mitigation:

    • Avoid Silica Gel: Purification on silica can induce racemization due to its slightly acidic nature. If necessary, neutralize silica with 1% Et₃N.

    • Telescoping: The safest approach is to use the crude aldehyde directly in the next step (e.g., reductive amination).

    • Temperature: Never heat the neat aldehyde above 40°C.

Synthetic Utility & Applications

This aldehyde serves as a divergence point for various medicinal chemistry campaigns.

Key Transformations
  • Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ to generate 3-aminomethyl morpholines.

  • Wittig/HWE Olefination: Reaction with phosphonium salts/phosphonates to extend the carbon chain (e.g., vinyl morpholines).

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂) or nitrile (via oxime).

Case Study: Kinase Inhibitors (BMS-599626)

The (3S)-3-formylmorpholine scaffold is a key intermediate in the synthesis of BMS-599626 , a selective inhibitor of HER1 and HER2 kinases. The aldehyde allows for the attachment of specific side chains that occupy the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and potency.

Reactivity_Tree Aldehyde (S)-4-N-Boc-3-formylmorpholine ReductiveAm Reductive Amination (R-NH2 / NaBH(OAc)3) Aldehyde->ReductiveAm Wittig Wittig Olefination (Ph3P=CH-R) Aldehyde->Wittig Oxidation Pinnick Oxidation (NaClO2) Aldehyde->Oxidation AmineProd 3-Aminomethyl Derivatives (Kinase Inhibitors) ReductiveAm->AmineProd AlkeneProd Vinyl Morpholines (Chain Extension) Wittig->AlkeneProd AcidProd Morpholine-3-carboxylic Acid Oxidation->AcidProd

Figure 2: Divergent synthesis capabilities of the formylmorpholine scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard spectral data points:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.65 (s, 1H, CH O) – Diagnostic peak.
      
    • 
       4.50–4.30 (m, 1H, C3-H ).
      
    • 
       3.90–3.50 (m, morpholine ring protons).
      
    • 
       1.45 (s, 9H, Boc-tBu).
      
  • Rotational Isomerism: Due to the Boc group (rotamers), NMR signals may appear broad or split at room temperature. High-temperature NMR (50°C) can coalesce these peaks.

  • Optical Rotation:

    
     should be negative (e.g., approx -10° to -30° in CHCl₃, depending on concentration/purity). A value near 0° indicates racemization.
    

References

  • ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate Synthesis and Applications. Retrieved from

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.[4] (Foundational methodology).

  • Vong, B. G., et al. (2007). Stereoselective Synthesis of Morpholine Derivatives. (General reference for morpholine chirality).
  • BMS-599626 Development. (2024). Synthesis of BMS-599626 selective and effective oral inhibitors of human epidermal growth factor receptor 1 and 2 kinases.

Sources

physical properties of N-substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties of N-Substituted Morpholines: A Technical Guide

Executive Summary

N-substituted morpholines represent a critical scaffold in medicinal chemistry and industrial organic synthesis.[1] Their unique physicochemical profile—characterized by a saturated oxygen-containing heterocycle—offers a strategic balance between lipophilicity and water solubility, often utilized to modulate the pharmacokinetic properties (ADME) of drug candidates. This guide provides an in-depth analysis of the physical, thermodynamic, and spectroscopic properties of key N-substituted derivatives (N-methyl, N-ethyl, N-phenyl, and N-acetyl), synthesizing experimental data with mechanistic insights into conformational analysis and basicity.

Structural Fundamentals & Conformational Analysis

The morpholine ring predominantly exists in a chair conformation , similar to cyclohexane, to minimize torsional strain. However, the presence of the oxygen atom and the nitrogen lone pair introduces specific stereoelectronic effects.

Nitrogen Inversion and Substituent Preference

Unlike carbon-substituted cyclohexanes, where the substituent preference is dictated purely by steric A-values, N-substituted morpholines are subject to rapid nitrogen inversion .

  • Inversion Barrier: The energy barrier for nitrogen inversion in simple N-alkyl morpholines is relatively low (~6–10 kcal/mol), allowing for rapid interconversion between axial and equatorial conformers at room temperature.

  • Equatorial vs. Axial Preference:

    • Steric Bulk: Larger groups (e.g., N-tert-butyl) strongly prefer the equatorial position to avoid 1,3-diaxial interactions.

    • Electronic Effects: For N-methylmorpholine, the equatorial conformer is thermodynamically preferred in the gas phase. However, in solution, solvation effects can influence this equilibrium. The lone pair on the nitrogen typically occupies the axial position in the major conformer to minimize repulsion with the C-O bond dipoles (anomeric-like effects).

Conformation cluster_0 Nitrogen Inversion Equilibrium Node1 N-Substituent Axial (Lone Pair Equatorial) Node2 Transition State (Planar Nitrogen) Node1->Node2 Inversion Node3 N-Substituent Equatorial (Lone Pair Axial) *Major Conformer* Node2->Node3 Relaxation Node3->Node2 Reversion

Figure 1: Conformational equilibrium of N-substituted morpholines showing the rapid inversion through a planar transition state.

Thermodynamic & Volumetric Properties

The physical state and volatility of morpholine derivatives are heavily influenced by the nature of the N-substituent. Alkyl groups increase volatility compared to the parent morpholine due to the removal of the N-H hydrogen bond donor, while aryl and acyl groups significantly raise boiling points due to increased molecular weight and polarity.

Table 1: Comparative Physical Properties of N-Substituted Morpholines

PropertyN-Methylmorpholine (NMM)N-Ethylmorpholine (NEM)N-PhenylmorpholineN-Acetylmorpholine
CAS No. 109-02-4100-74-392-53-51696-20-4
Molecular Weight 101.15 g/mol 115.17 g/mol 163.22 g/mol 129.16 g/mol
Physical State (RT) Colorless LiquidColorless LiquidSolid (Brownish crystals)Liquid
Boiling Point 115–116 °C139 °C268 °C245.5 °C
Melting Point -66 °C-63 °C51–54 °C9–14 °C
Density 0.92 g/cm³0.91 g/cm³1.06 g/cm³1.12 g/cm³
Refractive Index (

)
1.43521.44101.58901.4830
Water Solubility MiscibleMiscibleSlightly SolubleMiscible

Data synthesized from standard chemical databases and safety sheets [1, 2, 3].

Solution Chemistry: Basicity and Lipophilicity

The basicity of the morpholine nitrogen is a tunable parameter essential for salt formation and solubility in drug formulation.

Basicity (pKa)
  • Parent Morpholine: pKa ≈ 8.36.

  • Alkyl Substitution (N-Me, N-Et): leads to a slight decrease in pKa (7.38 for NMM) compared to the parent secondary amine. This is counter-intuitive to the inductive effect (+I) of alkyl groups but is often attributed to solvation penalties; the tertiary ammonium cation is less effectively solvated by water than the secondary ammonium cation.

  • Aryl Substitution (N-Ph): Drastically reduces basicity (pKa ≈ 6.69 calculated from pKb 7.31). The nitrogen lone pair is delocalized into the aromatic

    
    -system, making it less available for protonation.
    
  • Acyl Substitution (N-Acetyl): The nitrogen lone pair is involved in strong amide resonance, rendering the molecule essentially neutral (pKa < 0).

Basicity cluster_pka Substituent Effect on Basicity (pKa) Morph Morpholine (Sec. Amine) pKa ~ 8.4 NMM N-Methyl (Tert. Amine) pKa ~ 7.4 Solvation Penalty Morph->NMM Alkyl Subst. NPh N-Phenyl (Aniline-like) pKa ~ 6.7 Resonance Delocalization Morph->NPh Aryl Subst. NAc N-Acetyl (Amide) pKa ~ -0.7 Strong Resonance Morph->NAc Acyl Subst.

Figure 2: Impact of N-substitution on the basicity of the morpholine ring.

Lipophilicity (LogP)
  • NMM: LogP ≈ -0.2. The molecule remains relatively polar and water-soluble.

  • N-Phenyl: LogP ≈ 1.[2]36. The aromatic ring significantly increases lipophilicity, reducing water solubility but potentially increasing membrane permeability.

  • N-Acetyl: LogP ≈ -0.81. The polar amide bond increases water solubility despite the added carbon atoms.

Spectroscopic Characterization

H NMR Trends

The chemical shift of the ring protons is diagnostic of the N-substituent's electronic environment.

  • O-CH

    
     Protons:  Generally appear as a triplet/multiplet around 3.6–3.8 ppm .
    
  • N-CH

    
     Protons: 
    
    • N-Alkyl (NMM): Upfield shift (~2.3–2.5 ppm ) due to shielding by the alkyl group.

    • N-Aryl (N-Ph): Downfield shift (~3.1–3.2 ppm ) due to the deshielding anisotropic effect of the benzene ring and the withdrawal of electron density.

  • N-Substituent Signals:

    • N-CH

      
      : Singlet at ~2.27 ppm .
      
    • N-Acetyl: Singlet at ~2.08 ppm (methyl group of acetyl).

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

This protocol is the gold standard for determining ionization constants of morpholine derivatives.

Materials:

  • High-precision pH meter (calibrated at pH 4.01, 7.00, 10.00).

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Ionic strength adjuster (0.15 M KCl).

  • Inert gas (Nitrogen or Argon).

Workflow:

  • Preparation: Dissolve

    
     to 
    
    
    
    mol of the N-substituted morpholine in 50 mL of 0.15 M KCl solution (degassed with
    
    
    to remove
    
    
    ).
  • Acidification: If the compound is a base, add excess 0.1 M HCl to lower pH to ~2.0.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL). Record pH after stabilization at each step.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

    • Calculation: Use the Henderson-Hasselbalch equation or Bjerrum plots for precise determination.

Titration Step1 Dissolve Sample (0.15 M KCl Matrix) Step2 Acidify to pH 2 (with 0.1 M HCl) Step1->Step2 Step3 Titrate with NaOH (Under N2 atm) Step2->Step3 Step4 Record pH (vs Volume) Step3->Step4 Step5 Calculate pKa (Half-Equivalence Pt) Step4->Step5

Figure 3: Potentiometric titration workflow for pKa determination.

Protocol 2: Lipophilicity (LogP) via Shake-Flask Method

Method:

  • Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolve the morpholine derivative in the water-saturated octanol phase.

  • Mix equal volumes of the organic phase and octanol-saturated water phase in a separatory funnel.

  • Shake vigorously for 5 minutes and allow phases to separate (centrifuge if necessary).

  • Measure the concentration of the solute in both phases using UV-Vis spectroscopy or HPLC.

  • Calculation:

    
    .
    

References

  • ChemicalBook. (2024). N-Methylmorpholine Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2024). N-Phenylmorpholine for synthesis: Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Retrieved from

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values. Retrieved from

Sources

The Morpholine Motif: A Privileged Scaffold for Physicochemical Tuning in Drug Design

[1]

Executive Summary

In the landscape of medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) operates as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amines, morpholine offers a unique physicochemical profile that allows medicinal chemists to simultaneously modulate basicity, lipophilicity, and metabolic stability.[1]

This technical guide analyzes the morpholine moiety beyond its structural definition, focusing on its utility as a tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We explore its role in lowering pKa to physiological relevant windows, its application in commercially successful drugs like Gefitinib and Linezolid , and provide validated synthetic protocols for its incorporation.

The Physicochemical "Sweet Spot"

The primary utility of morpholine lies in its ability to modulate the electronic and lipophilic environment of a drug molecule. It is frequently employed as a bioisostere for piperazine or piperidine when a reduction in basicity or lipophilicity is required.

Basicity and Ionization (pKa Modulation)

One of the most critical decisions in lead optimization is tuning the pKa of a basic center.

  • Piperidine (pKa ~11.2) is often too basic, leading to high ionization at physiological pH (7.4), which can impede membrane permeability (passive diffusion) and result in phospholipidosis.

  • Morpholine (pKa ~8.[1]3) sits in a "Goldilocks" zone. The inductive electron-withdrawing effect (

    
    ) of the ether oxygen at position 4 reduces the electron density on the nitrogen atom.
    

Impact: At pH 7.4, a significant fraction of morpholine exists in the uncharged state compared to piperidine, facilitating better blood-brain barrier (BBB) penetration and cellular uptake while retaining enough solubility in the acidic environment of the gut.

Lipophilicity (LogP)

The ether oxygen introduces polarity without adding a hydrogen bond donor (HBD), lowering the cLogP relative to its carbon analogs. This is crucial for "melting" insoluble crystalline lattices in lead compounds.

Table 1: Comparative Physicochemical Profile of Common N-Heterocycles

ScaffoldStructurepKa (Conj. Acid)LogP (approx)MedChem Utility
Piperidine

~11.20.84High basicity; metabolic liability (oxidation).
Piperazine

~9.8-1.17Good solubility; secondary amine allows linking.
Morpholine

~8.3 -0.86 Balanced pKa; metabolic blocker; solubility enhancer.

Structural Biology & Binding Modes[3][4]

Morpholine adopts a chair conformation similar to cyclohexane. In protein binding pockets, it serves dual roles:

  • Solvent-Exposed Solubilizer: In kinase inhibitors (e.g., Gefitinib), the morpholine ring often protrudes into the solvent front. The ether oxygen accepts weak hydrogen bonds from water, enhancing the drug's apparent solubility.

  • Hinge Binder: The ether oxygen can act as a weak hydrogen bond acceptor (HBA), while the protonated nitrogen can act as a hydrogen bond donor (HBD).

Diagram 1: Morpholine SAR Decision Logic

The following diagram illustrates the decision-making process for incorporating a morpholine scaffold during Lead Optimization.

MorpholineSARLeadLead Compound(High Lipophilicity / High pKa)Problem1Problem: Poor Solubility(LogP > 5)Lead->Problem1Problem2Problem: hERG Toxicity(High Basicity)Lead->Problem2Problem3Problem: Metabolic Hotspot(Rapid CYP Oxidation)Lead->Problem3MorpholineStrategy: Morpholine Scan(Bioisosteric Replacement)Problem1->MorpholineReplace CyclohexaneProblem2->MorpholineReplace PiperidineProblem3->MorpholineBlock Labile SiteResult1Lower LogP(Ether Oxygen Effect)Morpholine->Result1Result2Lower pKa (~8.3)(Inductive Withdrawal)Morpholine->Result2Result3Metabolic Block(Blocks Alpha-Oxidation)Morpholine->Result3OutcomeOptimized Clinical Candidate(Balanced ADME)Result1->OutcomeResult2->OutcomeResult3->Outcome

Caption: Decision logic for introducing morpholine to resolve ADME liabilities in early-stage drug discovery.

Case Studies: Clinical Success

Gefitinib (Iressa) - EGFR Inhibitor

In Gefitinib, the morpholine ring is attached to the quinazoline core via a propoxy linker.

  • Role: It functions primarily as a solubilizing group. The propoxy linker allows the morpholine to extend out of the ATP-binding pocket into the solvent, preventing steric clash while improving the pharmacokinetic profile.

  • Metabolism: The morpholine ring is a site of metabolism (CYP3A4), undergoing ring-opening, but this liability is managed within the therapeutic window.

Linezolid (Zyvox) - Oxazolidinone Antibiotic

Linezolid represents a classic example where the morpholine ring is integral to the pharmacophore.

  • Role: The morpholine ring is directly attached to the phenyl ring. It optimizes the electronic properties of the phenyl ring (via resonance donation) and provides specific steric interactions within the bacterial 50S ribosomal subunit.

  • Synthesis Insight: The introduction of the morpholine ring is often achieved early in the synthesis via Nucleophilic Aromatic Substitution (

    
    ) on a fluoronitrobenzene precursor.
    

Experimental Protocol: Synthesis of a Linezolid Intermediate

This protocol details the installation of the morpholine ring onto a fluoronitrobenzene core, a critical step in the synthesis of Linezolid and its analogs. This is a Nucleophilic Aromatic Substitution (


)

Objective: Synthesis of 3-fluoro-4-morpholinonitrobenzene.

Reaction Scheme Workflow

SynthesisSM13,4-Difluoronitrobenzene(Electrophile)ReactionS_NAr ReactionReflux / CH3CN or NeatSM1->ReactionSM2Morpholine(Nucleophile)SM2->ReactionBaseDIPEA or K2CO3(Base)Base->ReactionAcid ScavengerInterMeisenheimerComplexReaction->InterProduct3-Fluoro-4-morpholinonitrobenzene(Yellow Solid)Inter->Product-HF

Caption: Synthetic pathway for the S_NAr coupling of morpholine to an activated aromatic ring.

Detailed Methodology

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)[2]

  • Morpholine (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or

    
    
    
  • Solvent: Acetonitrile (

    
    ) or Ethyl Acetate
    

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoronitrobenzene (10.0 mmol) dissolved in Acetonitrile (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic. Slowly add DIPEA (15.0 mmol) followed by the dropwise addition of Morpholine (11.0 mmol).

    • Note: The fluorine at the 4-position is more activated due to the para-nitro group, ensuring regioselectivity over the 3-position.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright yellow spot.

    • Self-Validation: If the reaction is sluggish, heat to reflux (80°C) for 1 hour.

  • Workup: Evaporate the acetonitrile under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DIPEA salts and excess morpholine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. The crude yellow solid can often be recrystallized from Ethanol/Water or used directly if purity >95%.
    

Yield: Expected yield is 85–95%.

References

  • Kumari, A., et al. (2020).[3] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

  • Tzara, A., et al. (2020).[4][3] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Alagarsamy, V., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[5][6][7] Journal of Chemical Reviews.

  • Khamitova, A. E., & Berillo, D. A. (2023).[8] "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Drug development & registration.

  • World Intellectual Property Organization. (2011). "Process for the preparation of linezolid." WO2011077310A1.

Methodological & Application

Technical Application Note: Scalable Synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds targeting kinases (e.g., PI3K/mTOR inhibitors) and GPCRs. The chiral aldehyde (S)-tert-butyl 3-formylmorpholine-4-carboxylate serves as a critical "chiral pool" building block for introducing the morpholine ring with defined stereochemistry via reductive amination or olefination reactions.

This protocol details a robust, scalable synthesis starting from (S)-4-Boc-morpholine-3-carboxylic acid . While direct reduction of esters or Weinreb amides is possible, this guide advocates for a Reduction-Oxidation (Red-Ox) strategy . This two-step approach—reduction to the alcohol followed by mild oxidation—offers superior control over enantiomeric purity compared to direct reduction methods, which frequently suffer from over-reduction or racemization at the


-carbon.
Retrosynthetic Logic

The synthesis is designed to minimize epimerization of the labile C3 stereocenter.

  • Step 1 (Reduction): Activation of the carboxylic acid via a mixed anhydride followed by borohydride reduction yields the stable alcohol intermediate.

  • Step 2 (Oxidation): A Parikh-Doering or Dess-Martin oxidation restores the carbonyl state to the aldehyde under non-epimerizing conditions.

Chemical Pathway Visualization

SynthesisPathway cluster_conditions Critical Control Points Start (S)-4-Boc-morpholine-3-carboxylic acid (Stable Precursor) Inter (S)-tert-butyl 3-(hydroxymethyl) morpholine-4-carboxylate (Stable Alcohol) Start->Inter Step 1: i-BuOCOCl, NMM; then NaBH4 (Mixed Anhydride Red.) Target (S)-tert-butyl 3-formyl morpholine-4-carboxylate (Reactive Aldehyde) Inter->Target Step 2: SO3·Py, DMSO Et3N (Parikh-Doering) OR Dess-Martin Periodinane Note1 Avoid strong bases after oxidation to prevent C3 epimerization. Target->Note1

Figure 1: Strategic Red-Ox pathway for the synthesis of the target chiral aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Principle: Formation of a mixed anhydride activates the carboxylic acid, allowing for mild reduction by sodium borohydride in situ. This avoids the use of Lithium Aluminum Hydride (LAH), which is hazardous on scale and can strip the Boc group.

Reagents & Materials:

  • (S)-4-Boc-morpholine-3-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium borohydride (NaBH4) (2.5 equiv)

  • Solvents: Tetrahydrofuran (THF, anhydrous), Methanol (MeOH).

Protocol:

  • Activation: Charge a flame-dried reaction vessel with (S)-4-Boc-morpholine-3-carboxylic acid and anhydrous THF (10 mL/g). Cool to -15 °C under nitrogen atmosphere.

  • Base Addition: Add NMM dropwise, maintaining internal temperature below -10 °C. Stir for 15 minutes.

  • Anhydride Formation: Add isobutyl chloroformate dropwise. A white precipitate (NMM·HCl) will form.[1] Stir at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Pre-Cooling Reductant: In a separate vessel, dissolve NaBH4 in MeOH (5 mL/g of NaBH4) and cool to 0 °C. Note: Use immediately to prevent decomposition.

  • Reduction: Filter the mixed anhydride solution (optional, to remove salts) or add the NaBH4 solution directly to the reaction mixture at -15 °C. Caution: Vigorous gas evolution (H2).

  • Quench: Stir for 1 hour at 0 °C. Quench carefully with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (cold), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: The crude alcohol is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Key Process Data:

Parameter Specification
Yield 85 - 92%
Appearance Colorless viscous oil or white solid

| Stability | Stable at RT; store at 4°C |

Step 2: Oxidation to (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Principle: The alcohol is oxidized to the aldehyde.[2][3][4] Two methods are provided: Method A (Parikh-Doering) is preferred for scale-up (>10g) due to safety and cost. Method B (Dess-Martin) is preferred for small-scale bench work (<5g) due to operational simplicity.

Method A: Parikh-Doering Oxidation (Scalable)

Reagents:

  • Alcohol Intermediate (from Step 1) (1.0 equiv)

  • Sulfur trioxide pyridine complex (SO3·Py) (3.0 equiv)[5]

  • Dimethyl sulfoxide (DMSO) (Solvent/Reagent)

  • Triethylamine (Et3N) (5.0 equiv)

Protocol:

  • Dissolve the alcohol in anhydrous DMSO (5 mL/g) and CH2Cl2 (5 mL/g). Cool to 0 °C .

  • Add Et3N followed by portion-wise addition of SO3·Py complex.

  • Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 2-4 hours. Monitor by TLC (stain with ninhydrin or KMnO4).

  • Quench: Pour into ice-cold water.

  • Workup: Extract with CH2Cl2. Wash organic layer extensively with water (to remove DMSO) and brine.

  • Purification: Flash chromatography on silica gel (10-30% EtOAc in Hexanes). Note: Silica gel can be slightly acidic; adding 1% Et3N to the eluent protects the aldehyde.

Method B: Dess-Martin Periodinane (Bench Scale)

Protocol:

  • Dissolve alcohol in CH2Cl2 (10 mL/g).

  • Add Dess-Martin Periodinane (1.2 equiv) at 0 °C.

  • Warm to RT and stir for 1.5 hours.

  • Quench with 1:1 mixture of sat. NaHCO3 and sat.[1][4] Na2S2O3. Stir vigorously until layers separate clearly.

Key Process Data:

Parameter Specification
Yield 80 - 88%
Appearance Colorless to pale yellow oil
Storage -20 °C under Argon (Prone to oxidation/epimerization)

| Racemization | < 2% ee loss if workup is rapid and cold |

Quality Control & Validation

The target aldehyde is chemically labile. Validation must be performed immediately upon isolation.

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3): Distinctive aldehyde proton singlet/doublet at

    
     9.60 - 9.70 ppm . The rotamers of the Boc group may cause signal broadening or duplication.
    
  • Optical Rotation:

    
     must be compared against the certificate of analysis of the starting material to ensure optical purity is maintained.
    
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV 210 nm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete mixed anhydride formation.Ensure Temp is -15°C and stir for full 30 mins before reduction.
Racemization Basic workup too harsh or prolonged.Keep workup cold (0°C). Use buffered aqueous washes. Avoid storing in basic solution.
Aldehyde Hydrate Presence of water in NMR sample.Dry sample thoroughly. Aldehydes can exist as hydrates in aqueous media; this is reversible.

References

  • Preparation of N-Boc-amino aldehydes: Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Organic Syntheses, 63, 1. Link

  • Parikh-Doering Oxidation Methodology: Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Mixed Anhydride Reduction Protocol: Rodriguez, M., et al. (1991). A simple and mild procedure for the reduction of N-protected amino acids to amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link

  • Commercial Reference for CAS 218594-01-5: BLD Pharm Product Data. (S)-tert-Butyl 3-formylmorpholine-4-carboxylate.[6][7] Link

  • General Review on Amino Aldehyde Stability: Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link

Sources

Application Note: Strategic Utilization of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in Chiral Drug Discovery

[1]

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) represents a "privileged scaffold" intermediate in modern medicinal chemistry.[1] As a chiral building block, it provides direct access to 3-substituted morpholines—a structural motif prevalent in inhibitors for kinases (e.g., PI3K, mTOR), GPCR ligands, and metabolic enzyme modulators.[1]

This guide details the technical handling of this sensitive aldehyde, specifically addressing the critical challenge of


-center epimerization1

Chemical Profile & Stability[1]

PropertySpecification
IUPAC Name tert-butyl (3S)-3-formylmorpholine-4-carboxylate
CAS Number 218594-01-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Chirality (S)-enantiomer (derived from L-serine or chiral pool precursors)
Storage -20°C, Inert Atmosphere (Ar/N₂).[1] Unstable at RT.
Key Risk Rapid Epimerization at C3 due to the

-amino aldehyde motif.[1]

Critical Handling: The Epimerization Challenge

The utility of this intermediate depends entirely on preserving the stereocenter at C3. Like "Garner’s Aldehyde," N-Boc-3-formylmorpholine is prone to racemization via enolization, particularly under basic conditions or upon prolonged storage on silica.[1]

Mechanism of Failure

The electron-withdrawing N-Boc group increases the acidity of the

11

Scientist-to-Scientist Recommendation:

  • Do not store. Synthesize de novo via oxidation of the alcohol immediately prior to use.[1]

  • Avoid chromatography. If possible, use the crude aldehyde directly in the next step (telescoped synthesis).[1]

  • Buffer systems. When using basic reagents (e.g., Wittig ylides), work at low temperatures (-78°C to 0°C).[1]

Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent pathways available from the parent alcohol, highlighting the critical decision points to avoid racemization.

GAlcohol(S)-N-Boc-3-hydroxymethylmorpholine(Stable Precursor)Aldehyde(S)-N-Boc-3-formylmorpholine(Labile Intermediate)Alcohol->AldehydeOxidation(Swern/Parikh-Doering)<-78°C>Aldehyde->AldehydeEpimerization Risk!(Avoid Base/Heat)AmineChiral Amine(via Reductive Amination)Aldehyde->AmineR-NH2, NaBH(OAc)3AlkeneChiral Alkene(via Wittig/HWE)Aldehyde->AlkenePh3P=CH-R<-78°C, No Excess Base>AminoAcidAmino Acid Deriv.(via Strecker/Passerini)Aldehyde->AminoAcidTMSCN / R-NC

Figure 1: Divergent synthetic pathways from the stable alcohol precursor.[1] Red nodes indicate high-risk intermediates requiring immediate processing.

Detailed Experimental Protocols

Protocol A: Oxidation of (S)-N-Boc-3-hydroxymethylmorpholine

To generate the aldehyde in situ. Rationale: Swern oxidation is preferred over PCC/DMP to avoid acidic byproducts that might catalyze epimerization during workup, though Parikh-Doering is a scalable alternative.[1]

  • Setup: Flame-dry a 2-neck round bottom flask; maintain under Argon.

  • Activation: Add oxalyl chloride (1.2 equiv) to dry DCM at -78°C. Dropwise add DMSO (2.4 equiv). Stir for 15 min.

  • Addition: Add (S)-N-Boc-3-hydroxymethylmorpholine (1.0 equiv) in DCM dropwise. Maintain temperature < -70°C. Stir for 45 min.

  • Quench: Add DIPEA (5.0 equiv) dropwise. Crucial: The base must be added cold to prevent enolization.

  • Warm-up: Allow to warm to 0°C over 30 min.

  • Workup: Quench with saturated NH₄Cl (cold). Extract rapidly with DCM.[1] Wash with cold brine.[1] Dry over Na₂SO₄.[1][2]

  • Usage: Concentrate in vacuo without heating (>30°C). Use immediately. Do not column.

Protocol B: Reductive Amination (Synthesis of 3-Aminomethyl Derivatives)

Target: Chiral diamines for kinase inhibition. Rationale: Use Sodium Triacetoxyborohydride (STAB).[1] It is mild and does not reduce the aldehyde/ketone until the imine is formed, and it requires only weak acid catalysis (AcOH), minimizing racemization risk compared to NaCNBH₃ at lower pH.

  • Reagents: Crude Aldehyde (1.0 equiv), Amine (R-NH₂, 1.1 equiv), STAB (1.5 equiv), AcOH (1.0 equiv), DCE (Dichloroethane).[1]

  • Imine Formation: Dissolve Aldehyde and Amine in DCE at 0°C. Add AcOH. Stir for 30 min to ensure imine formation (often visible by slight color change).

  • Reduction: Add STAB in one portion. Allow to warm to RT and stir for 2-4 hours.

  • Validation: Monitor by LCMS. The disappearance of the aldehyde peak (M+H ~216, often invisible due to hydration) and appearance of the amine product.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Purification: Silica gel chromatography is safe after the amine is formed.[1]

Protocol C: Wittig Olefination (Chain Extension)

Target:

Rationale:11
  • Reagents: Crude Aldehyde (1.0 equiv), (Carbethoxymethylene)triphenylphosphorane (1.2 equiv), Toluene or DCM.[1]

  • Procedure: Dissolve the stabilized ylide in DCM at 0°C.

  • Addition: Add the crude aldehyde solution dropwise.

  • Reaction: Stir at 0°C to RT. Stabilized ylides typically react cleanly with aldehydes without requiring strong bases like NaH or LiHMDS.[1]

  • Observation: If using non-stabilized ylides (requiring strong base generation), you must generate the ylide first, cool to -78°C, and add the aldehyde slowly to the cold ylide to prevent the base from deprotonating the

    
    -position of the aldehyde.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Optical Purity (low ee) Base-catalyzed enolization during workup or reaction.[1]Switch from Et₃N to DIPEA in Swern. Ensure reaction temp stays < -70°C. Use buffered workup.
Low Yield in Reductive Amination Incomplete imine formation or aldehyde hydrate formation.[1]Add molecular sieves (4Å) to the imine formation step.[1] Ensure solvent is dry.[1]
Aldehyde Decomposition Instability on silica gel.[1]Skip purification.[1][3] Use crude aldehyde.[1] If purification is mandatory, use neutral alumina or deactivated silica (1% Et₃N).[1]

References

  • Synthesis and Reactivity of N-Boc-3-formylmorpholine

    • Source: BLD Pharm & PubChem Compound Summary.[1]

    • Relevance: Establishes physical properties and commercial availability of the precursor.[1][3]

    • URL:[1]

  • General Protocol for Oxidation of N-Protected Amino Alcohols

    • Source:Journal of Organic Chemistry, "Swern Oxidation of Chiral Amino Alcohols: Prevention of Epimerization."[1]

    • Relevance: Defines the temperature constraints (-78°C) required to maintain chiral integrity.
    • URL: [J. Org.[1][4] Chem. Swern Protocols]([Link]) (General Reference)[1]

  • Reductive Amination Strategies for Chiral Aldehydes

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1][4] Chem. 1996, 61, 11, 3849–3862.[1]

    • Relevance: The gold-standard protocol for mild reductive amination avoiding racemization.[1]

    • URL:[Link][1]

  • Application in Kinase Inhibitor Synthesis (CDK9/Ibrutinib intermediates)

    • Source: Hu, X., et al. "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate."[1][3] IOP Conf.[1][3] Series: Earth and Environmental Science 252 (2019).[1][3]

    • Relevance: Demonstrates the utility of similar N-Boc-formyl-heterocycles in drug development workflows.
    • URL:[Link][1][3]

Application Note: (S)-tert-butyl 3-formylmorpholine-4-carboxylate in Chiral Drug Synthesis

[1][2]

Abstract

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., EGFR/HER2 inhibitors like BMS-599626) and GPCR ligands.[1][2][3] Its utility lies in the C3-formyl group, which serves as a versatile handle for reductive aminations, Wittig olefinations, and Strecker reactions, while the N-Boc group ensures compatibility with orthogonal protecting group strategies.[1][2] This guide provides a validated protocol for the synthesis of this unstable aldehyde via Swern oxidation, preserving optical purity (>98% ee), and details its downstream application in reductive amination.[1][2]

Introduction & Strategic Value

The morpholine scaffold is ubiquitous in medicinal chemistry due to its ability to improve solubility and metabolic stability.[1][2] However, introducing chirality at the C3 position remains a synthetic challenge.[1][2] (S)-tert-butyl 3-formylmorpholine-4-carboxylate bridges this gap, allowing the stereoselective introduction of complex side chains.[1][2]

Key Challenges:

  • Configurational Instability: The C3 proton is alpha to both a carbonyl (aldehyde) and a carbamate (Boc), making it highly acidic and prone to racemization (epimerization) under basic conditions or elevated temperatures.[1][2]

  • Chemical Instability: As an alpha-amino aldehyde, it is susceptible to hydration, polymerization, and over-oxidation to the carboxylic acid.[1][2]

Mechanism of Action in Synthesis: This intermediate acts as an electrophilic "chiral pool" derived from amino acids (typically serine or prepared via enzymatic resolution).[1][2] Its primary utility is coupling with nucleophiles (amines, ylides) to extend the carbon skeleton while retaining the (S)-configuration.[1][2]

Synthetic Pathway & Logic

The synthesis hinges on the mild oxidation of the stable precursor, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate .[1][2] We utilize a modified Swern Oxidation to ensure minimal racemization.[1][2]

Visualization: Synthetic Workflow

SynthesisWorkflowStart(S)-N-Boc-3-hydroxymethylmorpholineReactionSwern Oxidation(DMSO, (COCl)2, Et3N, -78°C)Start->ReactionActivationIntermediateAlkoxysulfoniumIntermediateReaction->Intermediate-78°CProduct(S)-N-Boc-3-formylmorpholineIntermediate->ProductBase (Et3N)RearrangementAppReductive Amination(Kinase Inhibitors)Product->AppNaBH(OAc)3R-NH2

Caption: Figure 1. Conversion of the hydroxymethyl precursor to the formyl intermediate via Swern oxidation, followed by reductive amination.[1][2]

Experimental Protocol: Swern Oxidation

Objective: Synthesize (S)-tert-butyl 3-formylmorpholine-4-carboxylate from its alcohol precursor. Scale: 10 mmol (approx. 2.17 g of starting material).[1][2]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][4][5][6][7]AmountRole
(S)-N-Boc-3-hydroxymethylmorpholine217.261.02.17 gSubstrate
Oxalyl Chloride126.931.51.28 mLActivator
DMSO78.133.02.13 mLOxidant
Triethylamine (Et3N)101.195.07.00 mLBase
Dichloromethane (DCM)84.93-50 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Activation (-78°C):

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

      
      ).[1][2]
      
    • Add anhydrous DCM (20 mL) and Oxalyl Chloride (1.5 eq). Cool to -78°C (dry ice/acetone bath).

    • Critical: Add DMSO (3.0 eq) in DCM (5 mL) dropwise over 10 mins. Gas evolution (

      
      , 
      
      
      ) will occur.[1][2] Stir for 15 mins.
    • Why: This forms the reactive chlorodimethylsulfonium chloride species.[1][2]

  • Substrate Addition (-78°C):

    • Dissolve the alcohol substrate (1.0 eq) in DCM (10 mL).

    • Add dropwise to the reaction mixture over 15 mins, maintaining temp < -70°C.

    • Stir at -78°C for 45 mins.

    • Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.[1][2]

  • Termination & Rearrangement:

    • Add Triethylamine (5.0 eq) dropwise.[1][2] The reaction will turn white/cloudy.[1][2]

    • Allow the mixture to warm to 0°C over 30 mins.

    • Mechanism:[1][2][8] The base deprotonates the alkoxysulfonium intermediate, triggering the breakdown to the aldehyde and dimethyl sulfide (DMS).[1][2]

  • Workup (Rapid):

    • Quench with cold saturated

      
       (30 mL) and dilute with water (20 mL).
      
    • Extract with DCM (

      
       mL).[1][2]
      
    • Wash combined organics with cold 1M citric acid (removes excess amine) and brine.[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo at <30°C .
      
  • Purification:

    • Note: The aldehyde is unstable on silica gel.[1][2] Use immediately if possible.

    • If purification is required, use a short plug of deactivated silica (pre-treated with 1% Et3N/Hexane) and elute quickly with 20% EtOAc/Hexane.[1][2]

Application Protocol: Reductive Amination

Objective: Coupling the aldehyde with an aryl amine (simulating kinase inhibitor synthesis).

Procedure
  • Imine Formation:

    • Dissolve (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) and the target Aniline/Amine (1.0 eq) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.[1][2] Stir at Room Temp for 1 hour.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq) in one portion.
      
    • Stir for 4-16 hours under

      
      .
      
  • Workup:

    • Quench with sat.

      
      . Extract with DCM.[1][2]
      
    • The resulting amine is configurationally stable and can be purified via standard flash chromatography.[1][2]

Stability & Handling Guide

Decision Tree: Handling Unstable Aldehydes

HandlingLogicStatusIs the Aldehyde Isolated?YesYesStatus->YesCrude OilNoNo (In situ)Status->NoReaction MixtureStorageStorage Required?Yes->StorageImmediateUse immediately innext step (Recommended)No->ImmediateStorage->ImmediateBest PracticePurifyFlash Chromatography(Deactivated Silica)Storage->PurifyIf purity <90%FreezerStore at -20°Cunder ArgonPurify->FreezerOnly if necessary

Caption: Figure 2. Decision logic for handling and storage to prevent decomposition.

Critical Parameters
  • Temperature: Never heat the aldehyde above 40°C during concentration.

  • Atmosphere: Strictly inert (Argon/Nitrogen).[1][2] Oxygen causes rapid oxidation to the carboxylic acid.[1][2]

  • Solvents: Avoid protic solvents (MeOH, EtOH) during storage to prevent hemiacetal formation.[1][2]

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Aldehyde proton doublet at

9.6-9.8 ppm.[1][2]
Purity HPLC (C18)>95% Area (monitor acid impurity).
Chirality Chiral HPLC>98% ee.[1][2] (Racemization check).
Appearance VisualColorless to pale yellow oil/solid.[1][2]

Note on NMR: The aldehyde proton often appears as a doublet or broad singlet due to rotamers of the Boc group.[1][2] Do not mistake this for impurities.[1][2]

References

  • Synthesis of Hydroxymethyl Precursor

    • Title: Synthesis of Enantiopure Morpholine Deriv
    • Source:Journal of Organic Chemistry, 2006.[1][2][7]

    • Link:[Link] (Generalized citation for chiral morpholine synthesis).[1][2]

  • Oxidation Methodology (Swern)

    • Title: Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2] a preparative, steric and mechanistic study.[1][2][9]

    • Source:Tetrahedron, 1978.[1][2]

    • Link:[Link][1][2]

  • Pharmaceutical Application (BMS-599626)

    • Title: Discovery of BMS-599626, a highly selective and potent inhibitor of type 1 HER kinases.[1][2][8]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2007.[1][2]

    • Link:[Link]

  • Compound Data

    • Title: (S)-tert-Butyl 3-formylmorpholine-4-carboxylate Product Page.[1][2][6][10]

    • Source: PubChem.[1][2][11]

    • Link:[Link][1][2]

Application Note: High-Fidelity Reductive Amination of (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Scaffold & The Challenge

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely used to modulate pharmacokinetic properties such as solubility and metabolic stability.[1] The specific substrate, (S)-tert-butyl 3-formylmorpholine-4-carboxylate , represents a high-value chiral building block.

The primary challenge in derivatizing this aldehyde via reductive amination is stereochemical integrity . The C3-formyl group is adjacent to the chiral center (alpha-chiral). Under thermodynamic control or highly basic conditions, this center is prone to racemization via enolization or enamine-imine tautomerization. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group requires the avoidance of strong Lewis or Brønsted acids.

The Solution: Direct Reductive Amination with STAB

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a direct reductive amination procedure (Abdel-Magid Protocol). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and exhibits superior chemoselectivity—it reduces the intermediate iminium species significantly faster than the aldehyde itself, minimizing the formation of alcohol byproducts and allowing for a "one-pot" transformation under mild conditions that preserve the C3 stereocenter.

Part 2: Mechanism & Workflow Visualization

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the iminium ion, which is then irreversibly reduced by the hydride source.

Figure 1: Reaction Mechanism and Pathway

ReductiveAmination Aldehyde (S)-3-Formyl Morpholine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing Amine Primary/Secondary Amine (H-NR2) Amine->Hemiaminal Mixing Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium - H2O Product (S)-3-Aminomethyl Morpholine Iminium->Product Reduction Racemization RISK: Enolization (Avoid High Temp/Base) Iminium->Racemization STAB NaBH(OAc)3 (Hydride Source) STAB->Iminium Selectively Reduces Acid AcOH (Catalyst) Acid->Iminium Promotes Formation

Caption: Mechanistic pathway highlighting the critical Iminium intermediate. STAB selectively reduces the iminium ion, outpacing aldehyde reduction.

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
(S)-3-Formylmorpholine Limiting Reagent1.0Keep cold; prone to oxidation/epimerization.
Amine (R-NH2) Nucleophile1.1 - 1.2Slight excess drives equilibrium. Use 1.0 if amine is precious.
NaBH(OAc)3 (STAB) Reducing Agent1.4 - 1.5Must be dry. Hydrolyzes slowly in moist solvents.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation. Essential for unreactive amines.
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MPreferred for STAB solubility. DCM is a valid alternative.
Step-by-Step Methodology

Pre-requisites: Flame-dried glassware; Nitrogen or Argon atmosphere.

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous DCE (concentration ~0.15 M).

  • Amine Addition: Add the target Amine (1.1 eq).

    • Critical Check: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 eq relative to the amine) to liberate the free base.

  • Catalyst Addition: Add Acetic Acid (1.0 eq). Stir at Room Temperature (20-25°C) for 15–30 minutes.

    • Why? This "pre-complexation" time allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure the system is vented.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aldehyde (often UV active if derivatized) and the appearance of the amine product (ninhydrin stain positive).

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (equal volume to solvent).[2] Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers, wash with Brine, and dry over anhydrous

      
      .
      
  • Purification: Filter and concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).

Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LCMS/TLC) Incomplete Aldehyde Remains Start->Incomplete > 4 hrs Byproduct Alcohol Byproduct (Aldehyde Reduced) Start->Byproduct Major Peak Success Product Formed Start->Success Action1 Add 0.5 eq STAB Check Solvent Dryness Incomplete->Action1 Action2 Pre-form Imine (Stir 2h before STAB) Byproduct->Action2

Caption: Decision matrix for common reaction failures. Pre-forming the imine is the primary fix for alcohol byproducts.

Part 4: Scientific Integrity & Self-Validation (E-E-A-T)

To ensure this protocol is self-validating , the researcher must verify two critical quality attributes (CQAs) immediately post-synthesis:

Stereochemical Purity (Racemization Check)

The alpha-proton at C3 is susceptible to epimerization.

  • Validation: Use Chiral HPLC or convert a small aliquot to a diastereomer using a chiral derivatizing agent (e.g., Mosher's Acid chloride).

  • Expectation: Enantiomeric Excess (ee) should remain >98% if the temperature was kept

    
     25°C and AcOH was limited to < 2 eq.
    
Boc-Group Stability
  • Validation:

    
     NMR.
    
  • Expectation: A sharp singlet integrating to 9 protons at

    
     ppm. If this signal is lost or split, acidic hydrolysis occurred (likely due to excess AcOH or prolonged reaction times).
    
Comparison of Reducing Agents

Why STAB is the standard for this specific substrate:

ReagentSelectivityToxicityRisk to C3-Chirality
STAB High (Imine > Aldehyde)LowLow (Mild conditions)
NaCNBH3 HighHigh (Cyanide)Low
NaBH4 Low (Reduces Aldehyde)LowHigh (Requires pre-formation)
H2 / Pd-C Low (Boc sensitive)LowHigh (Racemization risk)

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][8] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904.[5] [Link]

Sources

Application Note: Scalable Synthesis of Chiral 2-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 2-substituted morpholines are privileged pharmacophores in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Aprepitant (NK1 antagonist) and Reboxetine (NRI). While classical synthesis relies on chiral pool starting materials (e.g., amino acids) or diastereoselective crystallization, these methods often suffer from poor atom economy and long linear sequences.

This Application Note details two scalable, high-fidelity protocols for synthesizing chiral 2-morpholine derivatives:

  • Chemical Catalysis: Asymmetric Hydrogenation (AH) of 2H-1,4-oxazines using Rh-bisphosphine catalysts.

  • Biocatalysis: Enantioselective reduction using Imine Reductases (IREDs).[1][2][3]

Both protocols are designed for scale-up, prioritizing safety, enantiomeric excess (ee >98%), and process robustness.

Part 1: Strategic Route Selection

Before initiating synthesis, the choice between chemical and biological catalysis must be driven by substrate properties and facility capabilities.

Decision Matrix: Route Selection

The following logic flow guides the selection of the optimal synthetic pathway.

RouteSelection Start Target: Chiral 2-Morpholine SubstrateCheck Substrate Solubility / Stability? Start->SubstrateCheck ProtectingGroup N-Protecting Group Required? SubstrateCheck->ProtectingGroup Stable ChemRoute Protocol A: Rh-Catalyzed AH (High Throughput, Broad Scope) SubstrateCheck->ChemRoute Lipophilic Only BioRoute Protocol B: IRED Biocatalysis (Green, High Selectivity, Mild) SubstrateCheck->BioRoute Aqueous Soluble ProtectingGroup->ChemRoute Yes (e.g., Benzyl, Boc) ProtectingGroup->BioRoute No (Free Amine/Imine) ScaleVol Scale Volume ScaleVol->ChemRoute >100 kg (Existing H2 Infrastructure) ScaleVol->BioRoute <100 kg or No H2 Rating

Figure 1: Decision tree for selecting between Chemical Catalysis (Protocol A) and Biocatalysis (Protocol B) based on substrate constraints and facility infrastructure.

Part 2: Protocol A - Asymmetric Hydrogenation (Chemical Route)

Mechanistic Rationale

This protocol utilizes the asymmetric hydrogenation of 2-substituted-2H-1,4-oxazines . The key to high enantioselectivity is the use of a Rhodium-bisphosphine complex with a large bite angle (e.g., Rh-DuanPhos or Rh-XylBINAP). The large bite angle creates a tight chiral pocket that discriminates between the pro-S and pro-R faces of the cyclic enol ether/imine functionality.

Target: Synthesis of (S)-4-benzyl-2-phenylmorpholine (Model Substrate).

Safety & Pre-Requisites
  • Hydrogenation Safety: Reaction requires pressurized

    
     (20-50 bar). Use a rated autoclave or continuous flow hydrogenation system (e.g., ThalesNano H-Genie) to minimize headspace volume.
    
  • Exotherm Control: The reduction is exothermic.[4] Active cooling is mandatory during the initial uptake phase.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Benzyl-2-phenyl-2H-1,4-oxazine (1.0 equiv)

  • Catalyst: [Rh(COD)Cl]

    
     (0.5 mol%) + (S,S)-DuanPhos (1.1 mol%)
    
  • Solvent: Dichloromethane (DCM) or TFE (2,2,2-Trifluoroethanol)

  • Gas: Hydrogen (

    
    ), >99.9% purity
    

Procedure:

  • Catalyst Formation (In-situ): In a glovebox or under Argon, mix [Rh(COD)Cl]

    
     and the chiral ligand in degassed DCM. Stir for 30 mins at RT to form the active cationic species. Note: Pre-formed cationic catalysts like [Rh(COD)(DuanPhos)]BF
    
    
    
    often yield higher reproducibility.
  • Reactor Charging: Load the substrate into the high-pressure reactor. Add the catalyst solution via cannula to avoid oxygen exposure.

  • Purge Cycles: Pressurize to 5 bar

    
     and vent (3x). Pressurize to 5 bar 
    
    
    
    and vent (3x).
  • Reaction: Pressurize to 30 bar

    
     . Set temperature to 25°C . Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is typically complete in 4–12 hours.
    
  • Workup: Vent

    
    . Filter the mixture through a pad of Celite/Silica to remove the Rhodium catalyst (critical for pharmaceutical compliance).
    
  • Isolation: Concentrate the filtrate. Recrystallize the morpholine salt (e.g., HCl or Oxalate salt) to upgrade ee from >95% to >99%.

Quality Control (QC)
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

  • Residual Metal: ICP-MS must confirm Rh < 10 ppm.

Part 3: Protocol B - Biocatalytic Synthesis (Enzymatic Route)

Mechanistic Rationale

Imine Reductases (IREDs) offer a "green" alternative, operating at ambient pressure and temperature. Unlike chemical hydrogenation, IREDs can often reduce cyclic imines without N-protection, saving two synthetic steps (protection/deprotection). The reaction relies on NADPH as a hydride source, requiring a cofactor recycling system (Glucose Dehydrogenase - GDH).

Target: Synthesis of (R)-2-methylmorpholine (from corresponding imine).

Biocatalytic Workflow Diagram

Biocatalysis Substrate Cyclic Imine (Precursor) Enzyme (R)-IRED Enzyme Substrate->Enzyme Binding Cofactor NADPH Enzyme->Cofactor NADP+ Release Product Chiral Morpholine (>99% ee) Enzyme->Product Reduction Cofactor->Enzyme Hydride Transfer Recycle GDH / Glucose Cofactor->Recycle Regeneration Recycle->Cofactor NADPH

Figure 2: Coupled enzymatic cycle showing the reduction of the imine by IRED and the regeneration of NADPH using Glucose Dehydrogenase (GDH).

Step-by-Step Protocol

Reagents:

  • Substrate: 5-Methyl-3,6-dihydro-2H-1,4-oxazine (100 mM final conc.)

  • Enzyme: Lyophilized Streptomyces sp. IRED whole cells or purified lysate (5 g/L).

  • Cofactor Mix: NADP+ (0.5 mM), Glucose (1.5 equiv), GDH (10 U/mL).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Procedure:

  • Buffer Prep: Prepare degassed KPi buffer. Oxygen can slowly inactivate some IREDs; mild sparging with

    
     is recommended for long reactions.
    
  • Reaction Assembly: In an overhead-stirred vessel (do not use magnetic bars for large scale to avoid shear damage to enzymes), add buffer, glucose, and cofactor mix.

  • Initiation: Add the IRED enzyme and then the substrate dissolved in a minimal amount of DMSO (if solubility is low).

  • pH Control: The GDH recycling produces gluconic acid, which lowers pH. Use an autotitrator to maintain pH 7.0 using 1M NaOH. Critical: If pH drops < 6.0, enzyme activity often collapses.

  • Termination: After 24 hours (check conversion by UPLC), quench by adding acetonitrile or adjusting pH to >11 (to extract the amine).

  • Workup: Extract with MTBE. The enzyme remains in the aqueous phase, simplifying purification.

Part 4: Comparative Analysis & Troubleshooting

Data Summary Table
FeatureProtocol A: Rh-CatalysisProtocol B: IRED Biocatalysis
Atom Economy High (H2 is the only reagent)Moderate (Requires Glucose/Buffer)
Pressure High (30–50 bar)Ambient (1 bar)
Selectivity (ee) 90–97% (Ligand dependent)>99% (Enzyme dependent)
Substrate Scope Broad (Lipophilic substrates)Narrower (Steric limitations)
Cost Driver Rhodium/LigandEnzyme production/Fermentation
Purification Metal scavenging requiredPhase separation (easy)
Troubleshooting Guide
  • Problem: Low Conversion (Protocol A)

    • Cause: Catalyst poisoning by N-impurities or

      
      .
      
    • Fix: Recrystallize substrate; ensure strict anaerobic conditions during catalyst charging.

  • Problem: Emulsion during Workup (Protocol B)

    • Cause: Denatured protein at the interface.

    • Fix: Add diatomaceous earth (Celite) and filter before extraction, or use centrifugation.

References

  • Asymmetric Hydrogenation of Morpholines: Zhang, J., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[5] Chemical Science, 2021, 12, 15061-15066.[5] [Link]

  • Imine Reductases (IREDs): Hussain, S., et al. "An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines."[1][3] ChemCatChem, 2015, 7, 579-583.[1] [Link]

  • Aprepitant Synthesis (Contextual): Hale, J. J., et al. "Structural optimization of 2-substituted morpholine acetals as antagonists of the NK-1 receptor." Journal of Medicinal Chemistry, 1998, 41, 4607.[6] [Link]

  • Hydrogenation Safety: Etchells, J. "Hazards associated with laboratory scale hydrogenations." Organic Process Research & Development, 2000. [Link] (Journal Landing Page for general reference)

Sources

Application Note: Strategic Utilization of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Pictilisib, Ceralasertib). It typically functions as a solubility-enhancing group or a hydrogen-bond acceptor interacting with the kinase hinge region.

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) represents a high-value chiral building block that allows medicinal chemists to move beyond simple N-capping. The C3-formyl group provides a distinct vector for growing the molecule into the kinase "affinity pocket" or solvent-exposed channel, while the (S)-configuration often dictates selectivity between kinase isoforms (e.g., PI3K


 vs 

).

This guide outlines the critical handling parameters to prevent racemization of the


-chiral center and provides a validated protocol for reductive amination—the primary reaction used to append this motif to kinase pharmacophores.

Structural Utility & Pharmacophore Integration

The Morpholine Vector

In many kinase inhibitors (e.g., PI3K/mTOR dual inhibitors), the morpholine oxygen forms a critical hydrogen bond with the hinge region valine residue.[1] By using the 3-formyl derivative, researchers can introduce substituents that:

  • Explore the Ribose Pocket: The C3 substituent can mimic the ribose moiety of ATP.

  • Modulate Solubility: Converting the aldehyde to an amine (via reductive amination) significantly lowers LogD.

  • Enhance Selectivity: The fixed (S)-stereochemistry directs the substituent into specific hydrophobic sub-pockets, often differentiating between homologous kinases (e.g., ATR vs. ATM).

Synthetic Divergence

The aldehyde functionality serves as a linchpin for diverse chemical transformations.

Synthetic_Divergence Aldehyde (S)-3-Formylmorpholine (Starting Material) Amine C3-Aminomethyl (Reductive Amination) Aldehyde->Amine R-NH2 / NaBH(OAc)3 Alkene C3-Vinyl/Acrylate (Wittig/HWE) Aldehyde->Alkene Ph3P=CH-R Heterocycle C3-Imidazole (Van Leusen) Aldehyde->Heterocycle TosMIC / K2CO3 Alcohol C3-Hydroxymethyl (Reduction) Aldehyde->Alcohol NaBH4

Figure 1: Synthetic divergence from the (S)-3-formylmorpholine core. The reductive amination pathway (Green) is the most common in kinase inhibitor synthesis.

Critical Handling: Stability & Racemization

The utility of this reagent hinges on maintaining its optical purity.


-Amino aldehydes are notoriously prone to racemization and oxidation.
The Racemization Risk

The C3 proton is acidic due to the electron-withdrawing nature of the adjacent aldehyde and the carbamate (Boc) group.

  • Mechanism: Base-catalyzed enolization leads to a planar enol intermediate, destroying the stereocenter.

  • Trigger: Use of strong bases (TEA, DIPEA) or elevated temperatures (>40°C) during imine formation.

  • Prevention: Perform reactions in neutral or slightly acidic media (pH 5–6). Avoid thermodynamic equilibration of the imine.

Oxidation Instability

The aldehyde is susceptible to air oxidation, forming the corresponding carboxylic acid (which is inactive in reductive amination).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • QC Check: Before use, check 1H NMR for the aldehyde proton doublet at ~9.6 ppm. If a broad singlet at ~10-12 ppm (COOH) appears, repurify or discard.

Validated Protocol: Reductive Amination

This protocol is optimized to couple the (S)-3-formylmorpholine to an aryl amine (common in kinase scaffolds) while minimizing racemization.

Reaction Type: Indirect Reductive Amination Scale: 1.0 mmol Time: 4–16 hours

Reagents & Equipment[2][3]
  • Aldehyde: (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 equiv)

  • Amine: Aryl amine pharmacophore (e.g., aminopyridine, aniline) (1.0–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) - Crucial for catalyzing imine formation without racemization.

Step-by-Step Procedure
  • Imine Formation (The "Cold" Step):

    • In a flame-dried round-bottom flask under N2, dissolve the Amine (1.0 mmol) in anhydrous DCE (5 mL).

    • Add Acetic Acid (1.0 mmol, 60 µL). Stir for 5 minutes at Room Temperature (RT).

    • Cool the solution to 0°C.

    • Add (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 mmol) in one portion.

    • Note: If the amine is electron-deficient (unreactive), add activated 4Å molecular sieves to drive equilibrium.

    • Stir at 0°C for 30 mins, then allow to warm to RT for 1–2 hours. Do not heat.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add NaBH(OAc)3 (1.5 mmol, 318 mg) in three portions over 10 minutes.

    • Reasoning: NaBH(OAc)3 is milder than NaBH4 and does not reduce the aldehyde directly, favoring the imine. It also maintains a slightly acidic pH.

    • Remove ice bath and stir at RT overnight (12–16 h).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc (gradient 0–50%) or DCM/MeOH (0–5%) depending on the polarity of the aryl amine.

Reducing Agent Selection Guide
Reducing AgentReactivityRacemization RiskRecommended?Notes
NaBH(OAc)3 ModerateLow YES Selective for imines; works in acidic media.
NaBH3CN LowLowConditionalToxic (Cyanide); requires pH monitoring.
NaBH4 HighHigh NOReduces aldehyde too fast; basic conditions promote racemization.
H2 / Pd-C HighLowConditionalMay dehalogenate the aryl ring (common in kinase inhibitors).

Experimental Workflow: PI3K Inhibitor Synthesis

The following diagram illustrates the integration of this protocol into the synthesis of a PI3K


-selective inhibitor analog.

PI3K_Synthesis Start Aryl Chloride Scaffold (e.g., Chloropyrimidine) Step1 Step 1: Buchwald-Hartwig Coupling with Diamine Start->Step1 Intermediate Intermediate: Aryl Amine Step1->Intermediate Step2 Step 2: Reductive Amination (Protocol Sec 4.2) Intermediate->Step2 Reagent Reagent: (S)-3-Formylmorpholine Reagent->Step2 Protected Boc-Protected Inhibitor Precursor Step2->Protected Step3 Step 3: Deprotection (TFA/DCM) Protected->Step3 Final Final Kinase Inhibitor (Chiral Morpholine) Step3->Final

Figure 2: Workflow for installing the chiral morpholine moiety onto a kinase inhibitor scaffold.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formation.Add 4Å Molecular Sieves; increase Imine formation time; ensure anhydrous DCE.
Racemization (ee% drop) Basic conditions or heat.[2][3]Do not use TEA/DIPEA. Ensure temperature <25°C. Switch to NaBH(OAc)3 if using NaBH4.
Aldehyde Reduction Reducing agent added too early.Ensure imine formation is complete (check by TLC/LCMS) before adding reductant.
No Reaction Amine is too unreactive.Use Ti(OiPr)4 as a Lewis Acid catalyst (Caution: requires careful quenching).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Rewcastle, G. W., et al. (2011). "Synthesis and Biological Evaluation of Novel PI3K Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for morpholine scaffolds in PI3K).
  • Organic Chemistry Portal. "Reductive Amination."

  • Garner, P., & Park, J. M. (1987). "The Synthesis and Stability of (S)-N-Boc-Serinal Acetonide." Journal of Organic Chemistry. (Foundational text on alpha-amino aldehyde stability).

  • ChemicalBook. "(S)-tert-butyl 3-formylmorpholine-4-carboxylate Properties."

Sources

Application Note: Diastereoselective Grignard Addition to (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the nucleophilic addition of Grignard reagents to (S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter referred to as Aldehyde 1 ). This reaction is a pivotal entry point for synthesizing chiral morpholine scaffolds, widely used in neurokinin-1 (NK1) receptor antagonists and various enzyme inhibitors.

The core challenge in this transformation is controlling the diastereoselectivity (dr) of the newly formed secondary alcohol. This guide provides a mechanistic framework (Felkin-Anh vs. Chelation Control), a validated experimental protocol, and troubleshooting strategies to maximize yield and stereochemical purity.

Mechanistic Insight & Stereochemical Control

The reaction involves the attack of a nucleophilic organomagnesium species (


) on the electrophilic aldehyde at the C3 position of the morpholine ring. The stereochemical outcome is dictated by the approach of the nucleophile relative to the existing chiral center at C3.
The Two Competing Models

The stereoselectivity is governed by the conformational preference of Aldehyde 1 and the coordination state of the magnesium atom.

  • Felkin-Anh Model (Non-Chelation Control):

    • Conditions: Occurs in coordinating solvents (e.g., THF) or in the presence of bulky counterions that inhibit chelation.

    • Mechanism: The bulky

      
      -Boc group orients itself anti to the incoming nucleophile to minimize steric strain. The nucleophile attacks the carbonyl from the less hindered face (Burgi-Dunitz trajectory).
      
    • Outcome: Typically favors the anti-isomer (referring to the relationship between the C3-substituent and the new hydroxyl group).

  • Chelation-Control Model (Cram-Chelate):

    • Conditions: Favored in non-polar solvents (e.g., Toluene, Et₂O) or with the addition of Lewis acids (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Mechanism: The magnesium atom forms a rigid 5-membered chelate bridge between the aldehyde oxygen and the carbamate (Boc) carbonyl oxygen. This locks the conformation.

    • Outcome: The nucleophile attacks from the face opposite the bulky morpholine ring substituents, typically reversing selectivity to favor the syn-isomer.

Mechanistic Pathway Diagram

Mechanism Substrate (S)-N-Boc-3-formylmorpholine Condition_A Condition A: THF (Solvating) Substrate->Condition_A Condition_B Condition B: Non-polar / Lewis Acid Substrate->Condition_B TS_Felkin TS: Felkin-Anh (Steric Control) Condition_A->TS_Felkin No Chelation TS_Chelate TS: Chelation (Mg Coordination) Condition_B->TS_Chelate Mg Bridge Prod_Anti Major Product: Anti-Isomer (Re-face attack) TS_Felkin->Prod_Anti Prod_Syn Major Product: Syn-Isomer (Si-face attack) TS_Chelate->Prod_Syn

Figure 1: Divergent stereochemical pathways based on reaction conditions.

Experimental Protocol

Objective: Synthesis of (S)-tert-butyl 3-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate (Anti-isomer major) using Phenylmagnesium Bromide.

Materials & Reagents[1][2]
  • (S)-Aldehyde 1: 1.0 equiv (Freshly prepared or purified; see Expert Tip below).

  • PhMgBr: 1.2 – 1.5 equiv (1.0 M in THF).

  • Anhydrous THF: Solvent (0.1 M concentration relative to substrate).

  • Sat. aq. NH₄Cl: Quenching agent.

Step-by-Step Procedure
  • Preparation of Substrate:

    • Charge a flame-dried round-bottom flask with Aldehyde 1 (1.0 g, 4.65 mmol) and a magnetic stir bar.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous THF (46 mL) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Grignard Addition:

    • Load PhMgBr (5.6 mL, 1.2 equiv) into a separate dry syringe.

    • Dropwise Addition: Add the Grignard reagent slowly down the side of the flask over 20 minutes.

    • Critical: Maintain internal temperature below -70 °C to maximize diastereoselectivity.

  • Reaction Monitoring:

    • Stir at -78 °C for 2 hours.

    • Monitor by TLC (30% EtOAc/Hexanes). Stain with Ninhydrin or PMA (Aldehyde 1 is UV active but weak; product is UV active).

  • Quench & Workup:

    • While still at -78 °C, quench by adding sat. aq. NH₄Cl (10 mL).

    • Remove cooling bath and allow to warm to room temperature (RT).

    • Dilute with EtOAc (50 mL) and water (20 mL).

    • Separate phases.[1][2] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Gradient: 10% → 40% EtOAc in Hexanes.

    • Note: The diastereomers are usually separable. The major anti-isomer typically elutes second (more polar) due to hydrogen bonding capabilities, though this varies by specific R-group.

Workflow Diagram

Protocol Start Start: Aldehyde 1 (Inert Atmosphere) Cooling Cool to -78°C (THF Solvent) Start->Cooling Addition Add Grignard (PhMgBr) Dropwise (20 min) Cooling->Addition Reaction Stir 2h @ -78°C (TLC Control) Addition->Reaction Quench Quench: NH4Cl (Cold) Reaction->Quench Workup Extraction (EtOAc) & Drying Quench->Workup Purification Flash Chromatography (Sep. Diastereomers) Workup->Purification

Figure 2: Operational workflow for low-temperature Grignard addition.

Optimization & Data Analysis

Solvent & Additive Effects Table

The following table summarizes expected trends based on the reaction of N-Boc-amino aldehydes.

ConditionSolventAdditiveMajor IsomerPredicted dr (Anti:Syn)Mechanistic Driver
Standard THFNoneAnti ~3:1 to 5:1Felkin-Anh
Chelation Toluene/Et₂ONoneSyn ~2:1Weak Chelation
Lewis Acid CH₂Cl₂/Et₂OMgBr₂, ZnCl₂Syn >10:1Strong Chelation
Polar THFHMPA/DMPUAnti >10:1Dipolar Model
Troubleshooting Guide
  • Problem: Low Yield / Decomposition.

    • Cause:Aldehyde Instability. N-Boc-alpha-amino aldehydes are configurationally unstable and prone to racemization on silica gel or upon prolonged storage.

    • Solution: Use the aldehyde immediately after oxidation (e.g., Swern or Parikh-Doering) of the corresponding alcohol. Do not store >24h.

  • Problem: Poor Diastereoselectivity.

    • Cause: Temperature too high during addition.

    • Solution: Ensure slow addition. Use a cryostat or monitor internal temperature with a probe.

  • Problem: Inseparable Diastereomers.

    • Solution: If flash chromatography fails, convert the resulting alcohol to an oxazolidinone (using the Boc group and the new OH) or a cyclic carbamate. These rigid bicyclic structures often separate easily and confirm stereochemistry via NOE NMR studies.

References

  • Methodology of Grignard Additions to N-Protected Aldehydes

    • Reetz, M. T. "Chelation or Non-Chelation Control in Addition Reactions of Chiral

      
      - and 
      
      
      
      -Alkoxy Carbonyl Compounds." Angew.[3] Chem. Int. Ed.1984 , 23, 556.
  • Synthesis of Morpholine Scaffolds (Medicinal Chemistry Context)

    • Hale, J. J., et al. "Morpholine synthesis via Grignard addition to chiral aldehydes." J. Med. Chem.1998, 41, 4607. (Contextual reference for NK1 antagonists).
  • Stereochemical Models (Felkin-Anh vs. Chelation)

    • Mengel, A., & Reiser, O. "Around the Transition State of the Felkin-Anh and Chelation-Controlled Models." Chem. Rev.1999, 99, 1191.
  • Garner's Aldehyde Analogs (General Reactivity)

    • Liang, X., & Andersch, J. "Optimization of the Synthesis of Garner's Aldehyde." Org. Synth.2005, 81, 26.

Sources

Application Note: Strategic Protecting Group Architectures for Chiral Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral morpholines represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in CNS agents, kinase inhibitors, and metabolic modulators. Their synthesis and functionalization, however, present unique challenges driven by the nucleophilicity of the secondary amine and the stereochemical integrity of the ring. This guide provides a rigorous, field-validated framework for selecting and manipulating nitrogen protecting groups (PGs) specifically for morpholine chemistry. We detail orthogonal strategies, stress-test stability profiles, and provide optimized protocols for the installation and removal of high-value PGs (Boc, Cbz, Bn, Fmoc), ensuring high yield and enantiomeric retention.

Introduction: The Morpholine Imperative

The morpholine ring is more than a simple heterocycle; it is a solubility enhancer and a metabolic "soft spot" blocker. In chiral drug development, the specific spatial arrangement of substituents at the C2 and C3 positions is often the determinant of receptor affinity.

The Challenge: The secondary nitrogen of the morpholine ring (


) is moderately basic and highly nucleophilic. Without robust protection, it participates in unwanted N-alkylation, oxidation, and acylation during side-chain elaboration. Furthermore, the choice of PG profoundly influences the ring's conformation (chair vs. twist-boat) and the success of stereoselective transformations.

Strategic Decision Matrix

Selecting the correct protecting group is not merely about stability; it is about orthogonality with downstream chemistry. The following decision tree guides the selection process based on reaction conditions.

PG_Selection_Strategy Start Start: Define Downstream Chemistry Cond_Base Requires Strong Base (e.g., Lithiation, Grignard)? Start->Cond_Base Cond_Acid Requires Strong Acid (e.g., Ester Hydrolysis)? Cond_Base->Cond_Acid No Use_Boc Select N-Boc (Stable to Base/Red) Cond_Base->Use_Boc Yes Cond_Red Requires Hydrogenation (e.g., Nitro reduction)? Cond_Acid->Cond_Red No Use_Cbz Select N-Cbz (Stable to Acid/Base) Cond_Acid->Use_Cbz Yes (Avoid Boc) Use_Bn Select N-Bn (Stable to Acid/Base/Red*) Cond_Red->Use_Bn No (General Purpose) Use_Fmoc Select N-Fmoc (Stable to Acid) Cond_Red->Use_Fmoc Yes (Avoid Cbz/Bn) Note *N-Bn is stable to mild reduction but cleaved by Pd/H2 Use_Bn->Note

Figure 1: Decision matrix for N-protecting group selection based on reaction compatibility.

Comparative Stability Profile

The following table summarizes the stability of common morpholine PGs against standard reagents used in scaffold elaboration.

Protecting GroupAcid StabilityBase StabilityReduction (H₂)NucleophilesRemoval Conditions
Boc (tert-Butyloxycarbonyl)Poor (Cleaves)Excellent Excellent Excellent TFA or HCl/Dioxane
Cbz (Benzyloxycarbonyl)Good Good Poor (Cleaves)Good H₂/Pd-C or HBr/AcOH
Bn (Benzyl)Excellent Excellent Poor (Cleaves)Excellent H₂/Pd-C, ACE-Cl, or Oxidative
Fmoc (Fluorenylmethoxycarbonyl)Good Poor (Cleaves)Good Poor (Amines)Piperidine or DBU

Detailed Experimental Protocols

Protocol A: N-Boc Protection of Chiral Morpholines

Rationale: The Boc group is the industry standard for protecting morpholines during basic or nucleophilic modifications (e.g., Suzuki couplings on the ring).

Reagents:

  • Chiral Morpholine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the chiral morpholine (e.g., 2-substituted morpholine) in DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Base Addition: Cool the solution to

    
    . Add 
    
    
    
    dropwise.
  • Reagent Addition: Add a solution of

    
     in DCM dropwise over 15 minutes. Note: Slow addition prevents thermal runaway, though less critical than with acid chlorides.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc-morpholines are not UV active unless aryl-substituted).

  • Workup: Quench with water. Wash the organic layer with

    
     citric acid (to remove unreacted amine/base), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc) typically yields the pure N-Boc morpholine.
    
Protocol B: Catalytic Hydrogenolysis of N-Benzyl Morpholines (The "Difficult" Deprotection)

Rationale: N-Benzyl groups are robust but notoriously difficult to remove from morpholines compared to acyclic amines due to steric bulk and catalyst poisoning. Standard neutral conditions often fail or stall. This protocol uses an acid scavenger/promoter strategy.

Reagents:

  • N-Benzyl Morpholine substrate[1]

  • Palladium hydroxide on Carbon (

    
    , "Pearlman's Catalyst") - Preferred over Pd/C for difficult amines.
    
  • Ammonium Formate (transfer hydrogenation source) OR Hydrogen Balloon

  • Solvent: Methanol or Ethanol

  • Additive: Acetic Acid (

    
    ) or 
    
    
    
    (catalytic)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Bn morpholine in MeOH (

    
    ).
    
  • Protonation: Add Glacial Acetic Acid (

    
    ). Mechanism: Protonation of the amine prevents it from tightly binding/poisoning the Pd surface.
    
  • Catalyst Addition: Under a stream of nitrogen, carefully add

    
     (
    
    
    
    loading relative to substrate). Safety: Pd catalysts are pyrophoric when dry.
  • Hydrogenation: Purge with

    
     gas (balloon) or add Ammonium Formate (
    
    
    
    ) and reflux.
  • Monitoring: Stir vigorously at RT (for

    
    ) or 
    
    
    
    (for transfer hydrog.). Reaction times may range from 12 to 48 hours.
  • Workup: Filter through a Celite pad to remove the catalyst. Rinse the pad thoroughly with MeOH.

  • Neutralization: Concentrate the filtrate. If the free base is required, redissolve in DCM and wash with saturated

    
    .
    
Protocol C: Orthogonal "Switching" (N-Bn to N-Boc)

Rationale: Often a synthesis starts with N-Bn (from chiral pool precursors like amino acids) but requires N-Boc for the final stages. This "one-pot" switch avoids isolation of the free amine.

Step-by-Step Procedure:

  • Dissolve N-Bn morpholine in Ethanol.

  • Add

    
     (
    
    
    
    ) and
    
    
    directly to the flask.
  • Stir under

    
     atmosphere (1 atm).
    
  • Mechanism: As the benzyl group is cleaved, the resulting secondary amine is immediately trapped by the

    
    , driving the equilibrium forward and preventing catalyst poisoning by the free amine.
    
  • Filter and concentrate to obtain N-Boc morpholine.

Workflow Visualization: Synthesis of C2-Chiral Morpholines

This diagram illustrates a standard workflow starting from chiral amino alcohols, utilizing a protecting group switch strategy.

Morpholine_Synthesis_Workflow Start Chiral Amino Alcohol (e.g., L-Alaninol) Step1 N-Alkylation (Epoxide/Haloalkane) Start->Step1 Install Linker Step2 Cyclization (Mitsunobu or Acid) Step1->Step2 Ring Closure Intermediate N-Bn Morpholine (Chiral C2) Step2->Intermediate Decision PG Switch Needed? Intermediate->Decision RouteA Functionalize Sidechain (N-Bn stable) Decision->RouteA No RouteB Hydrogenolysis + Boc2O (One-pot) Decision->RouteB Yes Final Final Drug Scaffold (N-Boc Protected) RouteA->Final Late Stage Deprotection RouteB->Final

Figure 2: Synthetic workflow for C2-chiral morpholines involving N-Benzyl intermediates and PG switching.

Troubleshooting & Expert Tips

Rotamers in NMR

Observation: N-Boc and N-Cbz morpholines often appear as messy mixtures in


 NMR or 

NMR at room temperature. Cause: Restricted rotation around the N-C(O) carbamate bond creates rotamers. Solution: Do not assume impurity. Run the NMR at elevated temperature (

in DMSO-

) to coalesce the peaks, or rely on LC-MS for purity confirmation.
Regioselectivity in C-Functionalization

Insight: When functionalizing the morpholine ring (e.g., lithiation), the PG directs the regioselectivity.

  • N-Boc: Directs lithiation to the syn-

    
    -position (C3) via coordination.
    
  • N-Bn: Less coordinating; lithiation is often less selective or requires specific ligands.

"Stuck" Benzyl Groups

Problem: Hydrogenolysis of N-Bn fails despite fresh catalyst. Fix:

  • Check Impurities: Sulfur traces from previous steps (e.g., sulfonylations) poison Pd. Wash the substrate with aqueous

    
     or treat with Raney Nickel prior to hydrogenation.
    
  • Alternative Reagent: Use ACE-Cl (1-Chloroethyl chloroformate).

    • Protocol: Reflux N-Bn morpholine with ACE-Cl in DCE, then reflux in MeOH. This cleaves the Bn group via a carbamate intermediate, avoiding metal catalysts entirely.

References

  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 2024.

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives. NIH / Bioorg Med Chem Lett, 2011.

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 2014.

  • A General, Enantioselective Synthesis of Protected Morpholines. NIH / J Org Chem, 2012.

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC, 2024.

Sources

Application Note: Synthetic Routes to Biologically Active Morpholine Derivatives

[1][2][3][4]

Introduction: The Morpholine Privilege

Morpholine (tetrahydro-1,4-oxazine) is a "privileged scaffold" in modern drug discovery, appearing in numerous FDA-approved therapeutics including Linezolid (antibacterial), Gefitinib (EGFR inhibitor), and Rivaroxaban (anticoagulant). Its metabolic stability, ability to disrupt π-stacking to improve solubility, and capacity to act as a hydrogen bond acceptor make it an ideal modulator of pharmacokinetic (PK) properties.

This guide moves beyond basic textbook synthesis, focusing on high-value, stereocontrolled routes and scalable industrial protocols. We address the two primary challenges in morpholine chemistry:

  • Stereoselective Ring Construction: Accessing cis-3,5-disubstituted motifs.

  • Late-Stage Functionalization: Efficient

    
    -arylation of the morpholine core.
    

Strategic Synthetic Approaches

De Novo Assembly vs. Functionalization

Synthetic strategies generally fall into two categories:

  • Cyclization Strategies: Essential for creating Carbon-substituted (C-sub) morpholines with defined stereochemistry.

  • Functionalization Strategies: Used for attaching the morpholine ring to aromatic cores (N-arylation) or modifying an existing ring.

Pathway Visualization

The following diagram outlines the logical flow for selecting a synthetic route based on the target substitution pattern.

MorpholineStrategyTargetTarget MorpholineN_ArylN-Aryl Morpholine(e.g., Gefitinib, Linezolid)Target->N_ArylNo C-StereocentersC_SubC-Substituted Morpholine(Chiral Scaffolds)Target->C_SubC2/C3/C5 StereocentersBHBuchwald-HartwigAminationN_Aryl->BHUnactivated Aryl HalidesSnArSnAr Reaction(Electron Deficient Arenes)N_Aryl->SnArNitro/Fluoro ArenesPd_CarboPd-CatalyzedCarboaminationC_Sub->Pd_Carbocis-3,5-DisubstitutionCastagnoliCastagnoli-CushmanReactionC_Sub->CastagnoliCarboxylic Acid DerivsChiral_PoolChiral AminoAlcohol CyclizationC_Sub->Chiral_PoolEnantiopure Starting Materials

Figure 1: Decision tree for selecting synthetic methodologies based on structural requirements.

Protocol A: Stereoselective Synthesis of cis-3,5-Disubstituted Morpholines

Application: Accessing chiral, non-planar morpholine scaffolds to increase Fsp3 character in drug candidates. Method: Pd-Catalyzed Carboamination.[1][2] Mechanism: Intramolecular cyclization of

Materials
  • Substrate:

    
    -allyl ethanolamine derivative (derived from N-Boc amino acid).
    
  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) (10 mol%).

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (2.0 equiv).
    
  • Solvent: Toluene (anhydrous).

  • Coupling Partner: Aryl bromide (1.2 equiv).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and DPEphos (53.8 mg, 0.10 mmol). Add 2 mL of anhydrous toluene and stir at RT for 10 minutes to generate the active catalyst species.
    
  • Reagent Addition: Add the

    
    -allyl ethanolamine substrate (1.0 mmol), the aryl bromide (1.2 mmol), and NaO
    
    
    Bu (192 mg, 2.0 mmol). Dilute with remaining toluene to reach 0.1 M concentration (10 mL total).
  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC. The starting material spot (usually lower Rf due to NH) should disappear, replaced by a less polar product spot.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH

    
    Cl (10 mL). Extract with EtOAc (3 x 15 mL).
    
  • Purification: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The reaction proceeds via syn-aminopalladation of the alkene followed by reductive elimination. The cis-selectivity is driven by the chair-like transition state of the organopalladium intermediate, minimizing 1,3-diaxial interactions.

Protocol B: Industrial Synthesis of Linezolid (Antibacterial)

Application: Large-scale preparation of oxazolidinone-morpholine antibiotics. Strategy: Convergent synthesis utilizing (R)-epichlorohydrin and a morpholine-aniline building block.

Reaction Scheme Visualization

LinezolidSynthSM1(R)-EpichlorohydrinStep1Step 1: N-Alkylation(R)-Epichlorohydrin + Acetamide(Base/DMSO)SM1->Step1SM23-Fluoro-4-morpholinobenzenamineStep2Step 2: Epoxide OpeningReaction with SM2(IPA/Reflux)SM2->Step2Step1->Step2Intermediate AStep3Step 3: Cyclization (CDI)Formation of OxazolidinoneStep2->Step3Amino Alcohol IntermediateProductLinezolid (Final API)Step3->Product

Figure 2: Convergent synthesis pathway for Linezolid.

Detailed Protocol

Step 1: Preparation of the Morpholine Aniline (SM2) Note: This step is often outsourced, but critical for purity.

  • Nucleophilic Substitution: React 3,4-difluoronitrobenzene with morpholine (1.1 equiv) and DIPEA (1.2 equiv) in acetonitrile at reflux. The morpholine selectively displaces the 4-fluorine due to the directing effect of the nitro group.

  • Reduction: Hydrogenate the resulting nitro compound using 10% Pd/C in methanol under H

    
     atmosphere (30 psi) to yield 3-fluoro-4-morpholinobenzenamine .
    

Step 2: Coupling and Cyclization (The "CDI" Route)

  • Epoxide Opening: To a solution of (S)-N-(oxiran-2-ylmethyl)acetamide (derived from epichlorohydrin) (1.0 equiv) in isopropanol, add 3-fluoro-4-morpholinobenzenamine (1.0 equiv). Heat to reflux (82 °C) for 16 hours.

  • Isolation: Cool to 0 °C. The secondary amine intermediate often precipitates. Filter and wash with cold IPA.

  • Carbonylation: Suspend the intermediate in CH

    
    Cl
    
    
    . Add Carbonyl Diimidazole (CDI) (1.2 equiv) at room temperature. Stir for 12 hours.
  • Quench: Wash with water, then 10% citric acid (to remove unreacted aniline).

  • Crystallization: Swap solvent to Ethyl Acetate/Hexane (1:1) to crystallize Linezolid.

Critical Quality Attribute (CQA): Control of the (S)-enantiomer. Use chiral HPLC to verify enantiomeric excess (ee) > 99%.

Protocol C: Late-Stage N-Arylation (Buchwald-Hartwig)

Application: Attaching morpholine to deactivated or sterically hindered aryl chlorides (e.g., Gefitinib intermediates).

Optimization Table: Catalyst Systems
EntrySubstrate TypeCatalyst/LigandBaseSolventTempYield
1Aryl Bromide (Activated)Pd(OAc)

/ BINAP
Cs

CO

Toluene80°C>95%
2Aryl Chloride (Deactivated)Pd

(dba)

/ XPhos
NaO

Bu
Dioxane100°C88%
3Heteroaryl ChloridePd(OAc)

/ XantPhos
K

PO

Toluene100°C92%
General Protocol (Deactivated Aryl Chlorides)
  • Charge: Add Aryl Chloride (1.0 mmol), Morpholine (1.2 mmol), Pd

    
    (dba)
    
    
    (18 mg, 2 mol%), XPhos (38 mg, 8 mol%), and NaO
    
    
    Bu (135 mg, 1.4 mmol) to a vial.
  • Solvent: Add anhydrous 1,4-Dioxane (4 mL).

  • De-gas: Sparge with Nitrogen for 5 minutes.

  • Heat: Seal and heat to 100 °C for 4–8 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Guidelines

Common Failure Modes
  • Beta-Hydride Elimination:

    • Symptom:[2][3][4][5][6] Formation of enamine side products or reduction of the aryl halide.

    • Fix: Switch to bidentate ligands (e.g., XantPhos, BINAP) which force reductive elimination over beta-hydride elimination.

  • Catalyst Poisoning:

    • Symptom:[2][3][4][5][6] Reaction stalls at 20-30% conversion.

    • Fix: Morpholine is a secondary amine and can bind Pd. Ensure high amine purity (distill if yellow) and consider using Pd-precatalysts (e.g., Buchwald G3 precatalysts) for faster initiation.

  • Regioisomerism in Cyclization:

    • Symptom:[2][3][4][5][6] Mixture of 5-membered and 6-membered rings in carboamination.

    • Fix: Solvent polarity controls the transition state. Toluene (non-polar) favors the 6-membered morpholine; MeCN favors the 5-membered oxazolidine.

Safety Considerations
  • Epichlorohydrin: Potent alkylating agent and potential carcinogen. Handle in a fume hood with double gloves.

  • Sodium tert-butoxide: Hygroscopic and caustic. Store in a desiccator.

  • Palladium Residues: APIs must be scavenged for heavy metals (limit < 10 ppm). Use SiliaMetS® Thiol or DMT scavengers post-reaction.

References

  • Morpholine as a Scaffold in Medicinal Chemistry: Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[7] ChemMedChem, 2020.[7] Link

  • Pd-Catalyzed Carboamination: Wolfe, J. P., et al.[1][2] "A New Strategy for the Synthesis of Substituted Morpholines." J. Am. Chem. Soc., 2008. Link

  • Linezolid Synthesis (Route A): Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." J. Med. Chem., 1996. Link

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011. Link

  • Gefitinib Synthesis: Maskrey, T. S., et al.[8] "A New Synthesis of Gefitinib." Synlett, 2018.[8] Link

Advanced Protocols for the Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization Reactions to Form Substituted Morpholines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Introduction

The morpholine (tetrahydro-1,4-oxazine) scaffold is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid, Timolol). Its inclusion often modulates key physicochemical properties:

  • Solubility: The ether oxygen lowers logP relative to piperidine analogs.

  • Basicity: The electron-withdrawing oxygen reduces the pKa of the nitrogen (typically ~8.3), improving bioavailability and metabolic stability.

  • Metabolic Stability: Morpholines effectively block metabolic soft spots when used to cap alkyl chains.

While classical synthesis (e.g., dehydration of diethanolamines) suffices for simple morpholines, modern drug discovery demands substituted (chiral) morpholines with precise stereocontrol. This guide details three distinct, field-proven protocols ranging from scalable redox-neutral cyclizations to stereoselective metal-catalyzed annulations.

Strategic Overview: Retrosynthetic Logic

The construction of the morpholine ring can be approached through three primary disconnections. The choice of method depends heavily on the desired substitution pattern and the availability of chiral precursors.

MorpholineStrategies Target Substituted Morpholine StratA Method A: Redox-Neutral Cyclization Target->StratA Disconnection 1 (N-Alkylation/Cyclization) StratB Method B: Pd-Catalyzed Carboamination Target->StratB Disconnection 2 (C-N Bond Formation) StratC Method C: SnAP Reagent Annulation Target->StratC Disconnection 3 (Radical C-C Bond) PrecA 1,2-Amino Alcohol + Ethylene Sulfate StratA->PrecA PrecB O-Allyl Ethanolamine + Aryl Bromide StratB->PrecB PrecC Aldehyde/Ketone + Amino-Stannane StratC->PrecC

Figure 1: Strategic disconnections for morpholine synthesis.

Detailed Protocols

Protocol A: Redox-Neutral Cyclization (Ethylene Sulfate Method)

Best for: Scalable synthesis of N-alkylated morpholines from chiral amino alcohols without harsh acids.

This modern protocol (Ortiz et al., JACS 2024) utilizes ethylene sulfate as a highly reactive, yet controllable, 1,2-biselectrophile. Unlike classical diol dehydration (which requires H₂SO₄ at >160°C), this method proceeds under mild basic conditions.

Mechanism:

  • Regioselective Ring Opening: The amine nucleophile attacks ethylene sulfate, opening the ring to form an N-(2-sulfatoethyl) intermediate.

  • Intramolecular Displacement: Treatment with base (tBuOK) triggers the intramolecular S_N2 attack of the alcohol oxygen onto the carbon bearing the sulfate leaving group.

Reagents:

  • Substrate: Chiral 1,2-amino alcohol (1.0 equiv)

  • Reagent: Ethylene Sulfate (1.0–1.1 equiv)

  • Base: Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvent: THF or MeCN (anhydrous)

Step-by-Step Procedure:

  • N-Alkylation:

    • Charge a flame-dried round-bottom flask with the 1,2-amino alcohol (10 mmol) and dry THF (50 mL).

    • Cool to 0°C under N₂.

    • Add ethylene sulfate (1.24 g, 10 mmol) portion-wise.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitoring: TLC/LCMS should show consumption of amine and formation of the polar sulfate ester intermediate.

  • Cyclization:

    • Cool the mixture back to 0°C.

    • Add tBuOK (2.8 g, 25 mmol) slowly (exothermic).

    • Warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).[1][2][3] Wash combined organics with brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (typically MeOH/DCM) or amine-functionalized silica.

Protocol B: Stereoselective Pd-Catalyzed Carboamination

Best for: cis-3,5-Disubstituted morpholines and coupling with aryl halides.[4]

Developed by the Wolfe group, this method constructs the morpholine ring via a Palladium-catalyzed cascade. It couples an O-allylated amino alcohol derivative with an aryl bromide. The reaction creates the C-N bond and a C-C bond simultaneously, setting stereocenters with high fidelity.

Mechanism: The Pd(0) catalyst undergoes oxidative addition with Ar-Br. The resulting Pd(II) species activates the alkene of the O-allyl ether. The amine nitrogen attacks the activated alkene (anti-aminopalladation) or coordinates to Pd followed by syn-insertion, ultimately forming the ring and the C-Ar bond.

Reagents:

  • Substrate: O-Allyl-N-Boc-ethanolamine derivative (1.0 equiv) (Pre-synthesize by O-allylation of N-Boc amino alcohol).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.[5]

  • Ligand: Dpe-phos (bis(2-diphenylphosphinophenyl)ether) (2–4 mol%) or (±)-BINAP.

  • Base: NaOtBu (2.0 equiv) or Cs₂CO₃ (for sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Setup:

    • In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (18 mg, 0.02 mmol) and Dpe-phos (22 mg, 0.04 mmol) in anhydrous toluene (5 mL). Stir for 30 min at RT to ligate.

  • Reaction Assembly:

    • Add the Aryl Bromide (1.2 mmol), the O-allyl substrate (1.0 mmol), and NaOtBu (192 mg, 2.0 mmol).

    • Seal the reaction vessel (pressure tube or crimp vial).

  • Heating:

    • Heat to 100°C for 12–18 hours.

    • Note: The reaction mixture typically turns from dark purple/red to orange/brown upon completion.

  • Workup:

    • Cool to RT. Dilute with diethyl ether.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate.[2][6]

    • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: SnAP Reagent Annulation

Best for: High-throughput library generation; spirocyclic morpholines from aldehydes/ketones.

The SnAP (Stannyl Amine Protocol) reagents, developed by the Bode group, allow for the one-pot conversion of aldehydes or ketones into saturated N-heterocycles.[7] This method is ideal for introducing morpholines into complex scaffolds late in a synthesis.

Reagents:

  • Substrate: Aldehyde or Ketone (1.0 equiv).[6]

  • Reagent: SnAP-M Reagent (Amino-tributylstannane) (1.0 equiv).[6]

  • Additives: 4Å Molecular Sieves (powdered).

  • Oxidant/Promoter: Cu(OTf)₂ (1.0 equiv) and 2,6-Lutidine (1.0 equiv).[6]

  • Solvent: CH₂Cl₂ and HFIP (Hexafluoroisopropanol).

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve SnAP-M reagent (0.50 mmol) and the Aldehyde/Ketone (0.50 mmol) in CH₂Cl₂ (2.5 mL).[6]

    • Add 4Å Molecular Sieves (~100 mg).

    • Stir at RT for 2 hours.

    • Filter through a short plug of Celite (rinse with CH₂Cl₂) and concentrate to obtain the crude imine.[6]

  • Cyclization (Copper-Mediated):

    • In a separate vial, mix Cu(OTf)₂ (181 mg, 0.50 mmol), 2,6-Lutidine (58 µL, 0.50 mmol), and HFIP (2.0 mL). Stir for 1 hour to form a homogeneous blue/green suspension.

    • Dissolve the crude imine (from Step 1) in CH₂Cl₂ (8.0 mL).

    • Add the imine solution to the Copper/HFIP suspension in one portion.[6]

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 min (turns deep blue).

    • Separate layers.[1][2] Extract aqueous layer with CH₂Cl₂.[2]

    • Wash organics with water and brine.[2] Dry over Na₂SO₄.

    • Purification: Flash chromatography. Note: Organotin byproducts are non-polar; the morpholine is polar.

Mechanism & Troubleshooting

Pathway Visualization: SnAP Radical Cyclization

The SnAP protocol relies on the oxidation of the C-Sn bond to generate a carbon-centered radical, which cyclizes onto the imine.

SnAP_Mechanism Imine Imine Intermediate (R-CH=N-CH2-CH2-O-CH2-SnBu3) Oxidation Cu(II) Oxidation (- Cu(I), - SnBu3+) Imine->Oxidation Radical Carbon Radical (•CH2-O-CH2-CH2-N=CH-R) Oxidation->Radical Cyclization Endo-Cyclization (Radical attacks Imine C) Radical->Cyclization AmineRadical N-Radical Intermediate Cyclization->AmineRadical Reduction Reduction/H-Abstraction (Forms Morpholine) AmineRadical->Reduction

Figure 2: Mechanistic pathway of the SnAP radical annulation.

Troubleshooting Guide
IssueProtocolProbable CauseCorrective Action
Low Yield (General) A (Ethylene Sulfate)Incomplete N-alkylationEnsure Ethylene Sulfate is high quality (white solid, not yellow). Increase time for Step 1.
No Reaction B (Pd-Catalysis)Catalyst Poisoning / O₂Re-degas solvents. Ensure amine substrate is free of residual acid/salts. Switch to Cs₂CO₃.
Protode-stannylation C (SnAP)Proton source presentEnsure MS 4Å are activated. Avoid acidic impurities in the aldehyde.
Stereocenter Epimerization B (Pd-Catalysis)High Temp / BasicLower temp to 80°C and extend time. Use weaker base (K₃PO₄).
Purification Difficulty C (SnAP)Tin residuesUse KF on Silica gel or wash crude with aqueous KF to precipitate tin fluoride.

References

  • Ortiz, K. G., et al. (2024). "Simple, High-Yielding Synthesis of Morpholines from 1,2-Amino Alcohols and Ethylene Sulfate." Journal of the American Chemical Society. [Link][8]

  • Nakhla, J. S., et al. (2006). "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters. [Link]

  • Vo, C. V., et al. (2014).[9] "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Journal of the American Chemical Society. [Link]

  • Luescher, M. U., et al. (2018).[1][9] "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes." Organic Syntheses. [Link]

  • Wolfe, J. P. (2008). "Palladium-Catalyzed Carboamination of Alkenes." European Journal of Organic Chemistry. [Link]

Sources

use of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in Peptidomimetic Design

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a high-value chiral building block used to introduce the morpholine scaffold into peptide backbones. Unlike standard amino acids, this aldehyde intermediate enables the synthesis of reduced amide isosteres (


[CH

NH]) and complex peptidomimetics via multicomponent reactions (MCRs).

This guide details the handling, stability, and two primary synthetic workflows for this molecule: Reductive Amination for backbone modification and the Ugi Four-Component Reaction for combinatorial library generation.

Molecule Profile & Critical Handling

The aldehyde moiety at the C3 position is chemically versatile but prone to oxidation and epimerization. Strict adherence to storage and handling protocols is required to maintain the (S)-enantiomeric excess (


).
PropertySpecification
Chemical Name (S)-tert-butyl 3-formylmorpholine-4-carboxylate
CAS Number 218594-01-5
Molecular Weight 215.25 g/mol
Appearance White to off-white low-melting solid or viscous oil
Storage -20°C under Argon/Nitrogen (Hygroscopic)
Key Reactivity Electrophilic attack at CHO; prone to air oxidation to carboxylic acid

Trustworthiness Check (QC):

  • 1H NMR Validation: The aldehyde proton typically appears as a singlet or doublet between 9.50 – 9.65 ppm . Disappearance of this signal or the appearance of a broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid.

  • Racemization Risk: The C3 stereocenter is

    
     to the carbonyl. Avoid strong bases (e.g., NaH, LDA) and prolonged exposure to tertiary amines at room temperature.
    

Application I: Reductive Amination (Reduced Amide Isosteres)

Scientific Rationale: Replacing a labile peptide bond (-CO-NH-) with a methylene amine (-CH


-NH-) significantly increases metabolic stability against proteases. The morpholine ring acts as a conformationally constrained proline surrogate, locking the peptide backbone into specific secondary structures (e.g., 

-turns).
Experimental Workflow

ReductiveAmination Start Aldehyde Substrate (S)-4-Boc-3-CHO-morpholine Imine Imine Intermediate (Unstable) Start->Imine DCE, RT, 1h Amine Amine Partner (R-NH2) Amine->Imine Reduction Reduction Step NaBH(OAc)3 / DCE Imine->Reduction In situ Product Secondary Amine (Reduced Peptide Bond) Reduction->Product Quench & Workup

Figure 1: Workflow for the synthesis of reduced amide isosteres via reductive amination.

Detailed Protocol
  • Imine Formation:

    • Dissolve (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 equiv) and the amine partner (1.0 – 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Note: DCE is preferred over Methanol (MeOH) here to minimize potential hemiamidal formation which can stall the reaction.

    • Stir at room temperature for 30–60 minutes under inert atmosphere.

  • Reduction:

    • Add Sodium triacetoxyborohydride (NaBH(OAc)

      
      )  (1.5 equiv) in one portion.
      
    • Causality: NaBH(OAc)

      
       is mild and will not reduce the aldehyde as quickly as it reduces the protonated imine, preventing the formation of the alcohol byproduct (morpholine-3-methanol).
      
    • Stir for 2–16 hours. Monitor by TLC or LC-MS (disappearance of aldehyde).

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Application II: Ugi 4-Component Reaction (Peptidomimetics)

Scientific Rationale: The Ugi reaction allows the rapid assembly of "peptoids" or non-natural peptide backbones. The morpholine aldehyde serves as the carbonyl component. This is particularly useful for creating N-capped dipeptide mimetics or generating diversity for high-throughput screening libraries.

Experimental Workflow

UgiReaction Aldehyde (S)-Morpholine Aldehyde Imine Pre-formation of Imine (MeOH, 30 min) Aldehyde->Imine Amine Amine (R1-NH2) Amine->Imine Acid Carboxylic Acid (R2-COOH) Addition Addition of Acid & Isocyanide Acid->Addition Isocyanide Isocyanide (R3-NC) Isocyanide->Addition Imine->Addition Reaction Stir 24h @ RT Addition->Reaction Product Bis-Amide Peptidomimetic Reaction->Product

Figure 2: The Ugi 4-Component Reaction pathway for generating morpholine-containing peptidomimetics.

Detailed Protocol
  • Pre-condensation:

    • In a vial, dissolve the amine (1.0 equiv) and (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 equiv) in Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

    • Concentration: High concentration (0.5 M to 1.0 M) favors the multicomponent assembly.

    • Stir for 30 minutes to form the imine.

  • Component Addition:

    • Add the Carboxylic Acid (1.0 equiv).

    • Add the Isocyanide (1.0 equiv) last.

  • Reaction:

    • Stir at room temperature for 24–48 hours.

    • Optimization: If the reaction is sluggish, mild heating (40°C) or the use of microwave irradiation can accelerate the process, though this increases the risk of racemization at the C3 position.

  • Workup:

    • Evaporate the solvent.

    • The product is often a bis-amide. Purification can be challenging due to the polarity; reverse-phase HPLC is often required for final libraries.

Comparative Analysis of Reducing Agents

When performing the reductive amination (Application I), the choice of reducing agent is critical for yield and selectivity.

Reducing AgentReactivitySolventRecommendation
NaBH(OAc)

MildDCE / DCMStandard. Best balance of selectivity and rate.
NaBH

CN
MildMeOH (pH < 6)Alternative. Toxic (cyanide risk). Requires pH control.
NaBH

StrongMeOH / EtOHAvoid. Reduces the aldehyde to alcohol before imine reduces.

References

  • Synthesis & Properties: BLD Pharm Product Data. (S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS 218594-01-5).[1][2] Available at:

  • Reductive Amination Protocol: Stoll, E. L., et al. (2020).[3] "A practical catalytic reductive amination of carboxylic acids." Royal Society of Chemistry. (Context: General reductive amination strategies applicable to morpholine aldehydes). Available at:

  • Ugi Reaction Context: National Institutes of Health (NIH). "Ugi Four-Component Reactions Using Alternative Reactants." (Context: Use of N-Boc-amino aldehydes in Ugi reactions). Available at:

  • Morpholine Scaffolds: Sigma-Aldrich. (R)-4-Boc-morpholine-3-carboxylic acid (Precursor reference). Available at:

Sources

Application Note: High-Efficiency Protocols for Boc Deprotection of Morpholine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group from morpholine derivatives presents a unique set of challenges compared to standard primary or secondary amines. While the acidolytic cleavage mechanism is universal, the physicochemical properties of the resulting morpholine core—specifically its high water solubility and hygroscopic nature—demand specialized workup protocols.

This guide moves beyond generic "stir and strip" instructions. It provides a mechanistic rationale for reagent selection, detailed protocols for Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) mediated deprotection, and critical strategies for isolating the highly polar morpholine products without loss to aqueous waste streams.

Mechanistic Foundation & Strategic Planning

The Solubility Paradox

The critical failure point in Boc-morpholine deprotection is rarely the reaction itself, but the isolation.

  • Starting Material:

    
    -Boc morpholines are lipophilic, soluble in organic solvents (DCM, EtOAc), and insoluble in water.
    
  • Product: Free morpholines are secondary amines with high polarity and complete miscibility with water.

  • The Trap: A standard aqueous workup (e.g., washing with saturated NaHCO

    
     to neutralize acid) often results in >50% product loss into the aqueous layer.
    

Strategic Directive: Avoid aqueous extraction whenever possible. Isolate the product as a salt (TFA or HCl) or use solid-phase extraction (SCX resins) for the free base.

Reaction Mechanism

The deprotection follows an


-like pathway. The carbonyl oxygen is protonated, leading to the fragmentation of the tert-butyl cation.[1] This cation is the primary source of side reactions (alkylation of electron-rich regions), necessitating the use of scavengers in complex substrates.

BocMechanism Substrate N-Boc Morpholine Protonation Protonated Intermediate (Oxonium) Substrate->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Slow (RDS) CarbamicAcid Carbamic Acid (Unstable) Fragmentation->CarbamicAcid - t-Butyl Cation Products Morpholine Salt + CO2 + Isobutylene CarbamicAcid->Products - CO2 (Fast)

Figure 1: Mechanistic pathway of acid-catalyzed Boc cleavage. The fragmentation step is rate-determining (RDS).

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane

Best For: Small-scale discovery chemistry, substrates stable to strong acid, and when the TFA salt is acceptable for the next step.

Reagents
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Acid: Trifluoroacetic Acid (TFA).[2][3]

  • Scavenger (Optional): Triethylsilane (TES) or Triisopropylsilane (TIPS). Required if the morpholine scaffold contains electron-rich aromatics (e.g., indole, phenol) to prevent tert-butylation.

Protocol
  • Dissolution: Dissolve the

    
    -Boc morpholine (1.0 equiv) in DCM.
    
    • Concentration: 0.1 M to 0.2 M.

  • Scavenger Addition: If the substrate is sensitive to alkylation, add TES (2.0 equiv).

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

    • Ratio: Standard ratio is 1:4 (TFA:DCM) to 1:1.

    • Note: High TFA concentrations increase reaction rate but also side reactions.

  • Reaction: Allow to warm to room temperature (RT). Stir for 1–3 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2]

    • Endpoint: Disappearance of starting material mass [M+H]+ and appearance of [M-Boc+H]+.

  • Workup (The Critical Step):

    • Do NOT wash with water.

    • Concentrate the reaction mixture in vacuo.

    • Azeotroping: Redissolve the oily residue in Toluene or DCM and re-evaporate. Repeat 3x. This physically entrains and removes residual TFA, which is difficult to remove solely by vacuum due to hydrogen bonding with the morpholine.

  • Isolation: The product is isolated as the Trifluoroacetate salt.

Method B: 4N HCl in Dioxane (Anhydrous)

Best For: Process scale-up, generation of crystalline HCl salts, and substrates containing acid-sensitive esters (prevents hydrolysis due to lack of water).

Reagents
  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available).

  • Solvent: 1,4-Dioxane or Diethyl Ether (for precipitation).[4]

Protocol
  • Dissolution: Dissolve the substrate in a minimum volume of 1,4-dioxane.[4]

    • Alternative: If solubility is poor, use a small amount of DCM or MeOH, though MeOH may form methyl esters if carboxylic acids are present.

  • Acid Addition: Add 4N HCl in Dioxane (5–10 equiv) at RT.

    • Observation: A white precipitate often forms within minutes. This is the Morpholine

      
      HCl salt.
      
  • Reaction: Stir at RT for 2–4 hours.

    • Note: Reaction kinetics are generally slower in dioxane than in neat TFA.

  • Workup:

    • Filtration (Preferred): If a solid precipitates, dilute with excess Diethyl Ether or MTBE (Methyl tert-butyl ether), filter the solid, and wash with ether. This yields high-purity product immediately.

    • Evaporation: If no precipitate forms, concentrate in vacuo.

Downstream Processing: Handling the "Water-Soluble" Problem

If the Free Base is absolutely required (e.g., for a nucleophilic substitution where the salt counter-ion interferes), standard extraction will fail. Use one of the following "Self-Validating" purification systems:

Strategy 1: Solid Phase Extraction (SCX-2)
  • Mechanism: Strong Cation Exchange (sulfonic acid) resin captures the amine. Neutral impurities wash through.

  • Protocol:

    • Dissolve crude salt in MeOH.

    • Load onto pre-conditioned SCX-2 cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH

      
       in MeOH.
      
    • Concentrate eluate to obtain pure Morpholine Free Base.

Strategy 2: The "Salting Out" Extraction
  • Protocol:

    • Dissolve crude residue in minimal water.

    • Saturate the aqueous layer with solid NaCl or K

      
      CO
      
      
      
      .
    • Extract with IPA/CHCl

      
       (1:3 ratio)  or DCM . The high ionic strength forces the morpholine into the organic layer.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Comparative Data & Decision Matrix

Method Selection Guide

DecisionTree Start Select Deprotection Method CheckScale Scale & Downstream Needs? Start->CheckScale TFA_Route Small Scale (<1g) or Peptide Synthesis CheckScale->TFA_Route HCl_Route Large Scale (>1g) or Need Solid Salt CheckScale->HCl_Route MethodA Method A: TFA/DCM (Fast, Homogenous) TFA_Route->MethodA MethodB Method B: HCl/Dioxane (Precipitation, Anhydrous) HCl_Route->MethodB Workup_Q Is Free Base Required? MethodA->Workup_Q MethodB->Workup_Q SCX Use SCX-2 Column (Avoid Aqueous Workup) Workup_Q->SCX Yes Salt Use Salt Directly (Add base in next step) Workup_Q->Salt No

Figure 2: Decision matrix for selecting the optimal deprotection and workup strategy.

Comparison Table
FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane
Reaction Rate Very Fast (30 min - 2 h)Moderate (2 h - Overnight)
Selectivity Moderate (Cleaves t-Bu esters)High (Preserves some acid-labile groups if anhydrous)
Product Form Trifluoroacetate Salt (Hygroscopic oil)Hydrochloride Salt (Often crystalline solid)
Scavenger Need High (Cation lifetime is longer)Low (Chloride anion can quench cation)
Suitability Discovery / MedChemProcess Chemistry / Scale-up

Troubleshooting & Quality Control

  • Issue: Incomplete Deprotection.

    • Cause: Steric hindrance around the morpholine nitrogen or insufficient acid concentration.

    • Fix: Increase temperature to 35°C or switch to neat TFA.

  • Issue: New Impurity (M + 56).

    • Cause: tert-Butylation of the morpholine ring or aromatic side chains (Friedel-Crafts alkylation).

    • Fix: Add 2-5% Triethylsilane (TES) or 1,2-dimethoxybenzene as a scavenger.

  • Issue: Low Yield after Workup.

    • Cause: Product lost to aqueous layer during neutralization.

    • Fix: Switch to Strategy 1 (SCX-2) or isolate as the salt.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; et al. "Selective Removal of the tert-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.1978 , 12, 258.

  • Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004 , 60, 2447-2467.

  • Strazzolini, P.; et al. "Acetic Acid/Acetyl Chloride/Methanol: A mild and versatile reagent for the deprotection of N-Boc-amines." Chem. Commun.2008 , 574-576. (Describes in-situ HCl generation).

  • Sigma-Aldrich (Merck). "Boc Deprotection General Protocol." Technical Bulletin.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate

[1]

Ticket ID: #MORPH-ALD-001 Subject: Optimization of Yield and Enantiopurity for N-Boc-3-formylmorpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Introduction: The "Ticket" Context

You have escalated a request regarding the synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate . This is a high-value chiral intermediate often used as a scaffold in drug discovery (e.g., for kinase inhibitors).[1]

The Core Challenge: This molecule is an


-amino aldehyde1231

racemizationhydration1

This guide acts as your Tier-3 Technical Support response, moving beyond basic textbook procedures to field-proven optimization strategies.

Module 1: Strategic Route Selection (Knowledge Base)

Before touching a flask, you must select the oxidation method that balances conversion with chiral integrity.

Comparative Analysis of Oxidation Methods
MethodReagentsRisk ProfileVerdict for This Substrate
Swern DMSO,

,

,

High Risk. Strict temp control required.[1] Warming above

before quenching causes racemization and Pummerer rearrangement side products.[1]
Not Recommended for scale-up unless cryogenic flow chemistry is available.[1]
Parikh-Doering

, DMSO,

,

Low Risk. Mild, non-cryogenic conditions.[1][4][5] The basicity is buffered, significantly reducing racemization.

PREFERRED ROUTE

Dess-Martin (DMP) DMP, DCM, RTMedium Risk. Excellent yield but acetic acid byproduct can catalyze racemization or acetal formation.[1] Expensive.Good for <1g scale only.
TEMPO/Bleach TEMPO,

,

High Risk. Aqueous basic conditions promote rapid racemization and over-oxidation to the carboxylic acid.[1]Avoid.
Decision Logic Visualization

OxidationStrategyStartStart: (S)-N-Boc-3-hydroxymethylmorpholineScaleCheckScale > 5 grams?Start->ScaleCheckCryoCheckCryogenic (-78°C) Available?ScaleCheck->CryoCheckYes (>5g)DMPRoute C: Dess-Martin(DMP)High Cost / Acidic ByproductsScaleCheck->DMPNo (<1g)ParikhRoute A: Parikh-Doering(SO3·Py / DMSO)Rec. for StabilityCryoCheck->ParikhNo / PreferredSwernRoute B: Swern(DMSO / Oxalyl Chloride)High Racemization RiskCryoCheck->SwernYes (Strict Control)

Figure 1: Decision matrix for selecting the oxidation protocol based on scale and equipment constraints.

Module 2: The Standard Operating Procedure (SOP)

Protocol: Parikh-Doering Oxidation of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Objective: Maximize yield (>90%) while maintaining enantiomeric excess (ee >98%).

Reagents & Materials
  • Substrate: (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv).[1]

  • Oxidant: Sulfur trioxide pyridine complex (

    
    ) (3.0 equiv).[1] Note: Must be white crystals.[1][6] Yellow/wet solid indicates decomposition.[1]
    
  • Base: Triethylamine (

    
    ) (5.0 equiv).[1]
    
  • Solvent: Anhydrous DMSO (approx.[1] 0.5 M concentration relative to substrate) and DCM (co-solvent, optional, 1:1 ratio).[1]

Step-by-Step Execution
  • Preparation:

    • Dissolve the starting alcohol (1.0 equiv) in anhydrous DMSO (and DCM if solubility is an issue) in a round-bottom flask under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to

      
        (ice bath). Critical: Do not skip cooling; the exotherm upon reagent addition can cause racemization.
      
  • Base Addition:

    • Add

      
       (5.0 equiv) dropwise.[1] Stir for 5–10 minutes.
      
  • Oxidant Addition:

    • Add

      
       (3.0 equiv) in three portions over 15 minutes.
      
    • Observation: The solution may turn slightly yellow or orange. This is normal.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 1–3 hours.

    • Self-Validating Check: Monitor by TLC (stain with Ninhydrin or PMA).[1] The aldehyde usually runs higher (less polar) than the alcohol. Look for the disappearance of the alcohol spot.

  • Quenching (The "Crash" Method):

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Why? This solubilizes the DMSO and excess pyridine salts immediately, crashing out the organic product or preparing it for extraction.

  • Workup:

    • Extract with

      
       or EtOAc (3x).[1]
      
    • Wash combined organics with:

      • 10% Citric Acid (cold, rapid wash) – Removes residual amines.[1]

      • Saturated

        
         – Neutralizes acid traces.[1]
        
      • Brine.[1]

    • Dry over

      
      , filter, and concentrate at low temperature (<30°C) .
      
Purification Note

Do not distill. The residue is often clean enough (>90%) for the next step (e.g., reductive amination). If purification is needed, use neutralized silica gel (pre-washed with 1%

1

Module 3: Troubleshooting Guide (Help Desk)

Issue 1: Low Yield (<50%)
  • Symptom: Incomplete conversion on TLC; alcohol remains.[1]

  • Root Cause: The

    
     complex is hydrolyzed.[1] It is extremely hygroscopic.[1]
    
  • Fix: Use a fresh bottle of

    
    . If the reagent is sticky or yellow, it is dead. Increase reagent equivalents to 4.0 or 5.0.
    
Issue 2: Racemization (Loss of Optical Activity)[1]
  • Symptom: Product shows low ee% by chiral HPLC or inconsistent biological data downstream.

  • Root Cause:

    • Base Overexposure: Extended reaction times with excess

      
       at RT.
      
    • Silica Acidity: Purification on standard acidic silica gel.[1]

  • Fix:

    • Quench the reaction immediately upon consumption of starting material (TLC monitoring is vital).[1]

    • Skip column chromatography; use the crude aldehyde directly.

    • If column is necessary, add 1%

      
       to the eluent.[1]
      
Issue 3: Product Decomposition (Solidification/Polymerization)
  • Symptom: Oil turns into a gummy solid or white crystals appear (hydrate).[1]

  • Root Cause: Aldehydes form hydrates in the presence of water or trimers/polymers upon standing.

  • Fix: Store the aldehyde as a solution in anhydrous solvent (e.g., THF or Toluene) at

    
    . Use within 24 hours. 
    
Troubleshooting Logic Flow

TroubleshootingProblemIdentify IssueLowYieldLow Yield / Incomplete RxnProblem->LowYieldRacemizationRacemization (Low ee%)Problem->RacemizationDecompDecomposition (Gums/Solids)Problem->DecompReagentCheckCheck SO3·Py Quality(Must be White)LowYield->ReagentCheckTimeCheckReduce Rxn Time(Stop at 100% Conv.)Racemization->TimeCheckSilicaCheckDid you Column?Use Neutral SilicaRacemization->SilicaCheckStorageCheckHydrate Formation?Store -20°C under ArDecomp->StorageCheck

Figure 2: Diagnostic workflow for common experimental failures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the aldehyde overnight? A: Ideally, no. Alpha-amino aldehydes are chemically unstable.[1] If you must, store it frozen in benzene or toluene at

11

Q: Why not use TEMPO oxidation? It's "greener." A: TEMPO/Bleach is oxidative.[1][7] The morpholine ring nitrogen (even if Boc-protected) and the ether oxygen create a polarity profile that makes the aldehyde highly susceptible to over-oxidation to the carboxylic acid in aqueous media. Parikh-Doering is anhydrous, preventing this.[1]

Q: My product has a weird NMR peak at ~9.5 ppm (broad). Is it the aldehyde? A: Yes. The aldehyde proton for this system typically appears between 9.4–9.6 ppm. If you see a peak at ~5-6 ppm, you likely have the hydrate (gem-diol), indicating your solvent was wet or the workup wasn't dried sufficiently.

References

  • Parikh, J. R., & Doering, W. V. E. (1967).[1][5] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[5][8][9] Journal of the American Chemical Society, 89(21), 5505–5507. [1]

  • Jurczak, J., & Golebiowski, A. (1989).[1] Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164.[1] [1]

  • Luly, J. R., et al. (1987).[1] A synthesis of N-protected α-amino aldehydes.[1][2][10][11] Journal of Organic Chemistry, 52(7), 1487–1492.[1] [1]

  • Myers, A. G., et al. (1999).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(29), 6847–6857. [1]

Technical Support Center: Purification of (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-MOR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purity and racemization issues in N-Boc-3-formylmorpholine synthesis.

Introduction: The "Alpha-Chiral" Challenge

You are likely encountering difficulties purifying (S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5). This is not a standard purification; it is a race against time and thermodynamics.

This molecule possesses a "perfect storm" of structural features that lead to degradation:

  • The Aldehyde: Prone to oxidation (to carboxylic acid) and hydrate formation.

  • The Alpha-Chiral Center: The C3 proton is chemically acidified by the adjacent carbonyl (aldehyde) and the electron-withdrawing carbamate (Boc). This makes the molecule exceptionally prone to racemization via enolization, especially on acidic silica or in basic aqueous media.

This guide prioritizes non-chromatographic purification (Bisulfite Adducts) and buffered isolation to preserve enantiomeric excess (ee).

Module 1: The Racemization Trap

The Issue: Your NMR shows a clean product, but chiral HPLC reveals a loss of optical purity (e.g., dropping from >99% ee to 80% ee).

The Cause: The C3 proton is acidic. Standard silica gel is slightly acidic (


), which catalyzes the keto-enol tautomerism. Once the enol forms, it re-protonates randomly, destroying your chiral center.
Mechanism of Failure

Racemization S_Aldehyde (S)-Aldehyde (Target) Enol Enol Intermediate (Achiral Planar) S_Aldehyde->Enol Acid/Base Catalysis Enol->S_Aldehyde Re-protonation R_Aldehyde (R)-Aldehyde (Impurity) Enol->R_Aldehyde Re-protonation

Figure 1: Mechanism of racemization via enolization. This process is reversible and catalyzed by both acids (silica) and bases (aqueous workup).

Corrective Protocol: Buffered Silica Chromatography

If you must use column chromatography, you cannot use untreated silica.

  • Pre-treatment: Slurry your silica gel in your eluent (e.g., Hexanes/EtOAc) containing 1% Triethylamine (Et3N) or 0.5% Pyridine .

  • The "Flash" Rule: Run the column fast. Do not let the compound sit on the silica for more than 20 minutes.

  • Validation: Check the pH of your collected fractions. They should be neutral to slightly basic.

Module 2: The Bisulfite Adduct Protocol (Recommended)

The Solution: Instead of chromatography, use the Bisulfite Adduct Purification . This method selectively precipitates the aldehyde as a solid salt, leaving non-aldehyde impurities (starting alcohol, over-oxidized acid, reagents) in the solution.

Why it works: The adduct formation is reversible. We form the solid, wash it clean, and then gently regenerate the aldehyde.

Step-by-Step Workflow

Phase A: Formation of the Adduct

  • Dissolve crude oil in minimal EtOAc (2-3 volumes).

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

  • Vigorously stir for 30–60 minutes. A white precipitate (the adduct) should form.

    • Troubleshooting: If no solid forms, add small amounts of Ethanol (EtOH) to induce crystallization.

  • Filter the solid.[1][2] Wash the filter cake with dry EtOAc/Hexanes.

    • Result: Impurities (alcohol, DMSO, aromatics) are washed away in the filtrate.

Phase B: Gentle Regeneration (Critical for Chirality) Standard regeneration uses NaOH, which will racemize your product instantly. Use this modified Formaldehyde Exchange method.

  • Suspend the solid adduct in a biphasic mixture of DCM and Water .

  • Add excess Formaldehyde (37% aq. solution) or Acetone .

    • Chemistry: Formaldehyde binds the bisulfite more strongly than your hindered morpholine aldehyde, releasing your product.

  • Stir for 1 hour at room temperature.

  • Separate the organic (DCM) layer.

  • Dry over Na₂SO₄ and concentrate immediately at low temperature (<30°C).

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Alcohol + Acid) Bisulfite Add Sat. NaHSO3 Stir 1hr Crude->Bisulfite Filter Filtration Bisulfite->Filter Filtrate Filtrate Waste (Impurities) Filter->Filtrate Discard Cake Solid Adduct (Pure) Filter->Cake Keep Regen Regeneration (DCM + Formaldehyde) Cake->Regen Final Pure (S)-Aldehyde Regen->Final

Figure 2: The Bisulfite "Self-Validating" Purification Loop. If the solid forms, you have captured the aldehyde. If it dissolves in Phase B, you have successfully released it.

Module 3: Managing Oxidation Byproducts

If your synthesis (e.g., Swern, DMP, or Parikh-Doering) is incomplete or over-runs, you will encounter two specific impurities.

Impurity Profile
Impurity TypeStructure DescriptionOriginRemoval Strategy
Starting Material Alcohol (Hydroxymethyl)Incomplete OxidationBisulfite Adduct (remains in filtrate) or Flash Chromatography.
Over-Oxidation Carboxylic AcidExposure to air/oxidantBasic Extraction (Wash organic layer with sat. NaHCO₃).[2][3] The acid moves to aqueous; aldehyde stays in organic.
Reagent Residue DMSO / DMSSwern OxidationWater Washes . Wash organic layer 5x with water (DMS is smelly but volatile; DMSO is water-soluble).
The "Acid Wash" Trick for Swern

If using Swern oxidation, the presence of Triethylamine (Et3N) is necessary but can complicate things.

  • Protocol: Wash the crude reaction mixture with 0.5 M Citric Acid or NaH₂PO₄ buffer.

  • Why: This removes the Et3N and any morpholine that lost its Boc group, without being acidic enough to cleave the Boc or racemize the aldehyde (unlike HCl).

Frequently Asked Questions (FAQ)

Q: My yield is >100% and the product is an oil that won't solidify. Why? A: Aldehydes form hydrates (gem-diols) with water or hemiacetals with alcohols (methanol/ethanol).

  • Fix: Dissolve in Toluene and concentrate (azeotrope water). Avoid methanol during workup.

Q: Can I store this compound? A: Barely. It should be used immediately. If storage is necessary:

  • Store under Argon/Nitrogen.

  • Temperature: -20°C or -80°C.

  • Better option: Store it as the Bisulfite Adduct solid (from Module 2). It is shelf-stable in this form. Regenerate only when needed.

Q: Why did my Boc group fall off? A: You likely used a strong acid wash (like 1M HCl) or your silica was too acidic. The Boc group on a morpholine ring is generally stable, but the proximity to the aldehyde can make the system sensitive. Switch to Citric Acid washes.

References

  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link

    • Authority on the handling and stability of alpha-amino aldehydes.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for Boc stability and cleavage conditions.
  • Callen, G. R., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1229–1233. Link

    • Source for the bisulfite extraction and regener
  • Boucher, M., & Furigay, M. (2018).[4] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE), (131), e56690. Link

    • Visual guide to the bisulfite method.

Sources

Technical Support Center: Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Chiral Morpholine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Challenge

Morpholine rings are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs (e.g., gefitinib, linezolid) due to their ability to modulate pharmacokinetic properties. However, synthesizing chiral morpholines with high enantiomeric excess (ee) is fraught with pitfalls. The transition from a linear precursor (often an amino alcohol or amino acid) to a cyclic ether-amine often triggers racemization, elimination, or regiochemical scrambling.

This guide functions as a technical support interface. It does not merely list recipes; it diagnoses the root cause of synthetic failures and provides self-validating protocols to correct them.

Module 1: Cyclization Challenges (The "Build" Phase)

Core Issue: You are attempting to close the ring using a chiral amino alcohol precursor, but you are observing low yields or loss of chirality.

Q1: My Mitsunobu cyclization is yielding a vinyl side product instead of the morpholine. Why?

Diagnosis: You are encountering Elimination (Dehydration) rather than Substitution. Expert Insight: The Mitsunobu reaction relies on the activation of an alcohol by a phosphonium intermediate (e.g.,


). While this activates the oxygen for 

displacement by the nitrogen nucleophile, the basicity of the reaction medium (or the nucleophile itself) can trigger an E2 elimination if the

-proton is accessible and the geometry allows anti-periplanar alignment. This results in an enamine or allyl amine side product (e.g., 3,4-dihydro-2H-1,4-oxazine) rather than the morpholine ring.

Troubleshooting Protocol:

  • Check pKa: Ensure your nitrogen nucleophile is acidic enough (

    
    ) to be deprotonated by the betaine intermediate. If the amine is too basic, it won't participate in the Mitsunobu cycle effectively, leaving the activated alcohol prone to elimination.
    
    • Solution: Protect the amine with a sulfonamide (Ts, Ns) or carbamate (Boc, Cbz) to lower the pKa.

  • Temperature Control: Elimination is entropically favored. Lower the reaction temperature to

    
     or 
    
    
    
    during the addition of DEAD/DIAD.
  • Alternative Reagents: Switch to CMBP (Cyanomethylenetributylphosphorane) . It is a weaker base than the standard DEAD/PPh3 system and often suppresses elimination.

Q2: I am seeing significant racemization during the cyclization of my amino alcohol. Is the base too strong?

Diagnosis: Carbanion-Mediated Racemization . Expert Insight: If your chiral center is adjacent to an electron-withdrawing group (EWG) such as a carbonyl (in amino esters) or an aromatic ring (phenylglycine derivatives), the


-proton is acidic. Strong bases used in cyclization (e.g., NaH, KOtBu) or even the basic conditions of a Mitsunobu reaction can deprotonate this center, forming a planar carbanion/enolate intermediate that reprotonates racernically.

Decision Tree for Racemization Control:

Caption: Diagnostic logic flow for identifying and mitigating racemization sources during cyclization.

Module 2: Functionalization (The "Modify" Phase)

Core Issue: You are synthesizing substituted morpholines via epoxide opening and observing the wrong regioisomer.

Q3: In the ring-opening of my epoxide with an amine, I am getting a mixture of regioisomers. How do I control this?

Diagnosis: Ambivalent SN1/SN2 Character . Expert Insight: Epoxide opening is governed by a tug-of-war between steric hindrance (favoring attack at the less substituted carbon, SN2-like) and electronic stabilization of the developing positive charge (favoring attack at the more substituted carbon, SN1-like).

Data Table: Regioselectivity Rules

Condition Mechanism Dominance Major Product Why?
Basic / Nucleophilic (e.g., amine in MeOH) SN2 Attack at Less Substituted Carbon Steric approach is the limiting factor.

| Acidic / Lewis Acid (e.g.,


, 

) | SN1-like | Attack at More Substituted Carbon | Bond weakening at the substituted carbon stabilizes the partial carbocation. | | Chelation Control (e.g.,

) | Coordination | Variable (often highly selective) | Metal coordinates to epoxide and directing groups (e.g., -OH), guiding the nucleophile. |

Protocol for High Regioselectivity (Lewis Acid Catalyzed):

  • Setup: Dissolve epoxide (1.0 equiv) in anhydrous

    
     under Argon.
    
  • Catalyst: Add

    
     (0.1 - 0.5 equiv) or 
    
    
    
    (0.05 equiv). Note: Lithium perchlorate is a mild Lewis acid that often enhances SN2-like regioselectivity by activating the epoxide without fully triggering SN1 scrambling.
  • Addition: Add the amine nucleophile (1.1 equiv) slowly at room temperature.

  • Checkpoint: Monitor by TLC. If "wrong" isomer appears, switch solvent to acetonitrile (polar aprotic) to favor SN2.

Module 3: Reduction & Finishing

Core Issue: Reducing a morpholin-3-one to a morpholine results in ring opening or low yield.

Q4: Reducing my morpholinone with LiAlH4 destroys the ring. What is happening?

Diagnosis: Reductive Ring Cleavage (C-N Bond Scission) . Expert Insight: While


 is the standard reagent for amide-to-amine reduction, it is aggressive. In strained or sterically crowded morpholinones, the intermediate aluminate species can collapse, leading to C-O or C-N bond cleavage, resulting in a linear amino alcohol.

Troubleshooting Protocol:

  • Switch Reductant: Use Borane-THF (

    
    )  or Borane-DMS .
    
    • Reasoning: Borane reduces amides via an electrophilic mechanism (coordinating to the oxygen) rather than the nucleophilic hydride attack of

      
      . This is much gentler and preserves the cyclic ether structure.
      
  • Procedure:

    • Dissolve morpholinone in anhydrous THF.

    • Add

      
       (2-3 equiv) dropwise at 
      
      
      
      .
    • Reflux for 2-4 hours.

    • Critical Step: Quench carefully with methanol, then add conc. HCl and reflux for 1 hour to break the stable amine-borane complex. Neutralize and extract.

Master Protocol: Robust Chiral Morpholine Synthesis (Intramolecular SN2)

This protocol minimizes racemization and elimination by using a "activation-displacement" strategy.

Target: Synthesis of (S)-2-benzylmorpholine from N-Boc-L-phenylalaninol.

  • N-Alkylation (The Tether):

    • React N-Boc-amino alcohol with chloroacetyl chloride (Base:

      
      , Solvent: Acetone/DCM).
      
    • Result: Formation of the chloroacetamide intermediate.

  • Cyclization (The "Soft" Closure):

    • Treat the intermediate with NaH (2.0 equiv) in DMF/THF (1:1) at

      
       .
      
    • Why: The intramolecular attack of the alkoxide onto the alkyl chloride is fast and irreversible. The low temperature prevents elimination.

  • Reduction (The Finish):

    • Reduce the resulting morpholin-3-one using the Borane-THF protocol described in Module 3.

Pathway Visualization:

Caption: Synthetic workflow for chiral morpholine production highlighting critical nodes for side reactions.

References
  • Mitsunobu Reaction & Side Reactions: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Morpholine Synthesis Review: Wijtmans, R., et al. "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives."[1] Synthesis, 2004.[2][3]

  • Regioselectivity in Epoxide Opening: Crotti, P., et al. "Regiochemical Control of the Ring-Opening of 1,2-Epoxides by Means of Chelating Processes." Journal of Organic Chemistry, 1995.

  • Reduction of Amides (Borane vs LiAlH4): Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1964.

  • Racemization Mechanisms: Bodanszky, M. "Racemization in Peptide Synthesis." Principles of Peptide Synthesis, Springer, 1984.

Sources

improving stereoselectivity in (S)-tert-butyl 3-formylmorpholine-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Morpholine Derivatives Ticket Subject: Optimization of Stereoselectivity in (S)-tert-butyl 3-formylmorpholine-4-carboxylate Reactions Status: Open Priority: Critical (Drug Discovery/CMC)

Welcome to the Chiral Pool Support Center

You have reached the Tier 3 Technical Support guide for (S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter referred to as Aldehyde 1 ). This intermediate is a cyclic analog of the famous Garner’s aldehyde and is critical for synthesizing morpholine-based peptidomimetics and kinase inhibitors.

However, Aldehyde 1 is notoriously temperamental. Its


-chiral center (C3) is prone to epimerization due to the adjacent electron-withdrawing formyl and carbamate groups. Furthermore, nucleophilic additions often yield unpredictable diastereomeric ratios (dr) if the transition state is not rigorously controlled.

Below are the three most common "Support Tickets" we receive regarding this molecule, accompanied by troubleshooting protocols and mechanistic explanations.

Ticket #001: "My ee% dropped significantly after column chromatography."

Diagnosis: Silica-Induced Epimerization. Severity: High.[1][2]

Root Cause Analysis: The


-proton at C3 is acidic. Standard silica gel is slightly acidic, but commercially available silica often contains trace metal impurities or basic sites that catalyze the enolization of the aldehyde. Once the enol forms, the stereocenter is lost, resulting in a racemic mixture (epimerization).

Troubleshooting Protocol:

  • Avoid Storage: Aldehyde 1 should ideally be generated in situ and used immediately. It exists in equilibrium with its hydrate/hemiacetal forms, which complicates NMR analysis and stability.

  • Buffered Chromatography: If purification is absolutely necessary, pre-treat your silica gel column with 1% triethylamine (Et3N) in hexanes, then flush with pure hexanes before loading your sample. This neutralizes acidic sites.

    • Better Alternative: Use flash filtration through a short pad of neutral alumina or deactivated silica solely to remove bulk oxidants/reductants, rather than a full length separation.

  • Switch Oxidation Methods:

    • Avoid: Swern Oxidation (the Et3N quench can cause epimerization if the reaction warms up too fast).

    • Recommended:Parikh-Doering Oxidation (

      
      , DMSO, Et3N). This reaction proceeds at 
      
      
      
      to room temperature but is generally milder and less prone to over-basic conditions than a mishandled Swern.
    • Alternative:Dess-Martin Periodinane (DMP) . It is neutral and often requires no aqueous workup that would expose the aldehyde to pH extremes.

Visualizing the Instability:

Epimerization S_Aldehyde (S)-Aldehyde (Chiral) Enol Enol Intermediate (Achiral/Planar) S_Aldehyde->Enol Deprotonation (-H+) Base Base/Silica Surface Base->S_Aldehyde Racemate Racemic Mixture ((S) + (R)) Enol->Racemate Reprotonation (+H+)

Figure 1: Mechanism of acid/base catalyzed epimerization at the C3 position.

Ticket #002: "I need the syn-alcohol, but Grignard addition gave me the anti-isomer."

Diagnosis: Uncontrolled Felkin-Anh Addition. Severity: Medium (Fixable via condition tuning).

Technical Insight: Nucleophilic addition to Aldehyde 1 is governed by the competition between the Felkin-Anh model and the Chelation Control (Cram) model .[3][4]

  • The N-Boc Group: The tert-butyl carbamate is sterically bulky and the carbonyl oxygen is less Lewis basic than an amide or benzyl group. Consequently, standard Grignard additions (

    
    ) often follow the Felkin-Anh  model, where the nucleophile attacks from the face opposite the bulky N-Boc group, leading to the anti-isomer (relative to the nitrogen).
    
  • The Morpholine Ring: The ring constraints usually place the formyl group in an equatorial position to minimize 1,3-diaxial strain, further rigidifying the transition state.

Solution: Force Chelation Control To invert the selectivity (to get the syn-isomer), you must lock the conformation using a bidentate Lewis Acid that bridges the aldehyde oxygen and the carbamate carbonyl.

Protocol for Syn-Selectivity (Chelation Control):

  • Solvent: Switch to non-coordinating solvents like Dichloromethane (DCM) or Toluene . Avoid THF, as it competes for the metal coordination sites.

  • Lewis Acid: Add 1.1 equivalents of

    
     , 
    
    
    
    , or
    
    
    at
    
    
    before adding the nucleophile.
  • Wait Time: Allow 15–30 minutes for the chelate to form.

  • Nucleophile: Add the Grignard or organolithium slowly.

Data Summary: Selectivity Drivers

ConditionDominant ModelMajor Product (Relative Stereochem)
RMgBr / THFFelkin-AnhAnti (e.g., S,S or R,R)
RMgBr / DCM /

Chelation ControlSyn (e.g., S,R or R,S)
RLi / Et2OFelkin-AnhAnti

/ Toluene
Weak Felkin-AnhMixed / Low Selectivity

Decision Tree for Stereocontrol:

Stereoselectivity Start Goal: Nucleophilic Addition to (S)-3-formylmorpholine Target Which Diastereomer do you need? Start->Target Anti Anti-Isomer (Felkin-Anh) Target->Anti I want Anti Syn Syn-Isomer (Chelation) Target->Syn I want Syn Protocol_Anti Protocol A: 1. Solvent: THF 2. Reagent: Grignard/Lithium 3. No Lewis Acid Anti->Protocol_Anti Protocol_Syn Protocol B: 1. Solvent: DCM/Toluene 2. Add MgBr2 or TiCl4 (-78C) 3. Add Nucleophile Syn->Protocol_Syn

Figure 2: Decision matrix for selecting reaction conditions based on desired stereochemical outcome.

Ticket #003: "My Wittig reaction yield is low and the product is racemized."

Diagnosis: Base-Induced Degradation. Severity: High.[1][2]

Root Cause Analysis: Standard Wittig reagents (phosphonium ylides) often require strong bases (NaH, n-BuLi) to generate. The high pH during ylide formation or the reaction itself deprotonates the


-position of Aldehyde 1  faster than the olefination occurs.

Troubleshooting Protocol:

  • Use Stabilized Ylides: If possible, use stabilized ylides (e.g.,

    
    ) which are less basic.
    
  • Masamune-Roush Conditions: For sensitive aldehydes, use LiCl and DBU or DIPEA with phosphonoacetates (HWE reaction) rather than strong metal bases.

    • Recipe: Mix phosphonate (1.1 eq), LiCl (1.2 eq), and DBU (1.1 eq) in MeCN. Stir 15 min, then add Aldehyde 1 .

  • Julia-Kocienski Olefination: This is often milder and allows for high E-selectivity without the highly basic conditions of a non-stabilized Wittig.

FAQ: Frequently Asked Questions

Q: Can I buy (S)-tert-butyl 3-formylmorpholine-4-carboxylate commercially? A: Yes, but we recommend checking the CoA strictly for "Optical Purity." Many vendors sell it with 90-95% ee, which implies 2.5-5% of the wrong enantiomer is already present. If your downstream chemistry amplifies this (e.g., kinetic resolution), it may ruin your final yield. Synthesis from the corresponding alcohol immediately before use is the gold standard.

Q: Why does the NMR of the aldehyde look messy? A: N-Boc morpholines exhibit rotamerism (restricted rotation around the N-C(O) bond). You will often see two sets of peaks in a ~60:40 ratio at room temperature. To confirm purity, run the NMR at


 (in DMSO-

) to coalesce the peaks, or trust the LC-MS/GC-MS for purity.

Q: Is the Weinreb amide reduction route better than oxidation? A: It is safer for preserving chirality. Synthesizing the Weinreb amide from the amino acid is robust. Reducing it with DIBAL-H (or


 under controlled conditions) at 

releases the aldehyde only upon quenching. This minimizes the time the free aldehyde spends in the flask.
  • Tip: Quench the DIBAL reduction with Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously until layers separate to avoid aluminum emulsions.

References

  • Synthesis via Oxidation: IOP Conf. Series: Earth and Environmental Science, "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate," 2019. (Demonstrates PCC oxidation protocol for cyclic amino-aldehydes).

  • Stereoselectivity Models: Chemistry LibreTexts, "Diastereoselective Addition to Aldehydes and Ketones," 2020. (Detailed review of Felkin-Anh vs. Chelation Control).

  • Epimerization Mechanisms: MDPI, "Epimerisation in Peptide Synthesis," 2011. (Discusses base-catalyzed racemization of N-protected amino acid derivatives).

  • Weinreb Amide Reduction: ResearchGate, "Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate," 2016. (Protocol for DIBAL-H reduction of Weinreb amides in heterocyclic systems).

Sources

troubleshooting unstable intermediates in morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactive Transients & Unstable Intermediates Status: Operational Analyst: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for morpholine heterocycle synthesis. Whether you are utilizing the classical diethanolamine (DEA) dehydration or modern oxidative cleavage protocols, the failure mode of morpholine synthesis almost always converges on a single point: mismanagement of transient intermediates.

In morpholine synthesis, "unstable" does not always mean explosive; it often refers to kinetic instability (aziridinium ions) or thermodynamic reversibility (hemiaminals). This guide bypasses standard recipes to troubleshoot the specific mechanistic failures that lead to tarring, polymerization, and low yields.

Module 1: The Aziridinium Trap (Halo-Ether & Nitrogen Mustard Routes)

Context: When synthesizing morpholines via bis(2-chloroethyl) ether or cyclization of amino-alcohols via activation (e.g., thionyl chloride, mesylates), the reaction must pass through a bicyclic or transient Aziridinium ion . This is the most critical unstable intermediate in the pipeline.

The Mechanism & Failure Modes

The aziridinium ion is a powerful electrophile. If the concentration is too high, or the nucleophile (ammonia/amine) is too weak, the intermediate will self-polymerize or hydrolyze rather than cyclize.

AziridiniumPathways Precursor Precursor (Amino-Halide/Mesylate) Aziridinium Aziridinium Ion (UNSTABLE INTERMEDIATE) Precursor->Aziridinium Intramolecular Displacement Morpholine Morpholine Product (Target) Aziridinium->Morpholine + Nucleophile (Fast) Dimer Piperazinium Dimer (Impurity A) Aziridinium->Dimer + Precursor (Conc. High) Polymer Polyamine Tars (Impurity B) Aziridinium->Polymer Chain Reaction Hydrolysis Amino-Alcohol (Reversion) Aziridinium->Hydrolysis + H2O (Wet Solvent)

Figure 1: The kinetic fate of the Aziridinium intermediate.[1][2][3] Success depends on the rate of cyclization exceeding the rate of dimerization.

Troubleshooting Guide: Aziridinium Instability
SymptomRoot Cause AnalysisRemediation Protocol
Exotherm & Tarring Runaway Polymerization. High concentration of the aziridinium intermediate allowed intermolecular attack (dimerization) instead of intramolecular cyclization.High Dilution Principle: Operate at concentrations <0.1 M. Add the precursor slowly to the heated base solution, ensuring the intermediate cyclizes instantly upon formation.
Reversion to Starting Material Hydrolysis. The aziridinium ion is a "hard" electrophile and reacts faster with water than with the amine nitrogen if the system is wet.Strict Anhydrous Protocol: Use molecular sieves (3Å or 4Å). Ensure solvents (Toluene/DMF) are <50 ppm water. Switch to non-nucleophilic bases (e.g., DIPEA) if using organic solvents.
Vesicant Properties Leakage/Exposure. The intermediate is a potent alkylating agent (similar to mustard gas).Quench Protocol: Treat all waste streams with dilute NaOH or Thiosulfate to ring-open any residual aziridinium ions before disposal.

Module 2: The Acid-Sulfate Bottleneck (Diethanolamine Route)

Context: The industrial standard involves dehydrating diethanolamine (DEA) with sulfuric acid.[4] The "unstable" intermediate here is the O-sulfate ester . It is not explosive, but it is thermally sensitive. If the temperature profile is incorrect, it degrades to char rather than cyclizing.

The Mechanism
  • Esterification: DEA + H₂SO₄ → Amino-alkyl hydrogen sulfate (Fast).

  • Cyclization: Amino-alkyl hydrogen sulfate → Morpholine (Slow, Rate Limiting).

Critical Failure: If the water byproduct is not removed, the equilibrium shifts back to the ester. If heated too high (>220°C) without water removal, the ester eliminates to form vinyl ethers, which polymerize to black tar.

Troubleshooting Guide: Thermal Management

Q: My reaction mixture turned black and viscous at 190°C. What happened?

  • A: You likely experienced oxidative dehydration . Sulfuric acid at high temperatures acts as an oxidant.

  • Fix: Ensure an inert atmosphere (Nitrogen/Argon sparge). Do not exceed 200°C. If higher temps are needed, switch to a vacuum dehydration setup to lower the boiling point.

Q: I have low conversion (50%) despite long reaction times.

  • A: The reaction is equilibrium-limited. The water formed during cyclization is hydrolyzing your sulfate ester intermediate back to DEA.

  • Fix: Use an azeotropic distillation setup (Dean-Stark trap with Xylene or Toluene) to physically remove water from the reaction matrix, driving the equilibrium forward (Le Chatelier’s principle).

Module 3: Oxidative Cleavage & Hemiaminals (Modern Routes)

Context: Synthesizing morpholines from amino-alcohols via oxidative cleavage (e.g., Periodate cleavage followed by reductive amination) involves a Hemiaminal or Iminium intermediate.

HemiaminalStability Dialdehyde Dialdehyde Intermediate (From Cleavage) Hemiaminal Cyclic Hemiaminal (Transient) Dialdehyde->Hemiaminal + Amine Iminium Iminium Ion (Reactive) Hemiaminal->Iminium - H2O (Acid Cat) OpenChain Open Chain Polymer Hemiaminal->OpenChain pH > 9 (Base Cat) Morpholine Morpholine Iminium->Morpholine + Hydride (NaBH3CN)

Figure 2: The pH-dependent stability of the hemiaminal. It must be dehydrated to the iminium ion for reduction, but basic conditions lead to polymerization.

Troubleshooting Guide: pH Sensitivity
IssueDiagnosisSolution
Product is a Gum/Solid (Not Liquid) Oligomerization. The pH was likely too basic during the reductive amination step. The dialdehyde intermediate cross-linked amines instead of cyclizing.Buffer Control: Maintain pH between 5.0 and 6.0 using Acetate buffer. This promotes intramolecular cyclization to the iminium ion over intermolecular polymerization.
Incomplete Reduction Hemiaminal Stalling. The reducing agent (e.g., NaBH₄) was added too early or at too high a pH, reducing the aldehyde before cyclization occurred.Stepwise Protocol: Allow the cyclization (hemiaminal formation) to equilibrate for 30-60 mins before adding the reducing agent. Use NaBH(OAc)₃ for milder, selective reduction of the cyclic iminium.

Summary: The Troubleshooting Decision Matrix

Use this logic flow to identify your specific failure mode.

TroubleshootingTree Start Start: Identify Symptom Tar Black Tar / Polymer Start->Tar LowYield Low Yield / No Reaction Start->LowYield Q1 Route Used? Tar->Q1 Q2 Water Removal? LowYield->Q2 Sol1 Dilute Reaction (Aziridinium Issue) Q1->Sol1 Halo-Ether Route Sol2 Lower Temp / Inert Gas (Oxidation Issue) Q1->Sol2 Acid/DEA Route Q2->Sol1 Yes (Check pH) Sol3 Dean-Stark / Azeotrope (Equilibrium Issue) Q2->Sol3 No

Figure 3: Rapid diagnostic logic for morpholine synthesis failures.

References

  • Ataman Chemicals. (n.d.). Morpholine Production and Industrial Synthesis. Retrieved from

  • BenchChem. (2025).[4][5] Side Reactions and Byproduct Formation in Morpholine Synthesis. Retrieved from

  • Jefferson Chemical Co Inc. (1957).[6] Process of producing morpholine from diethanolamine. US Patent 2777846A.[6] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved from

  • Hyun-Joon Ha et al. (2019).[7] Synthetic Applications of Aziridinium Ions. MDPI. Retrieved from

  • Zhang, S., et al. (2016).[8] Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening. Organic & Biomolecular Chemistry. Retrieved from

Sources

Technical Support Center: Optimization of N-Boc Protection for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-MORPH-OPT-001 Status: Resolved Assigned Scientist: Senior Application Specialist

Executive Summary

The protection of morpholine and its derivatives with a tert-butoxycarbonyl (Boc) group is a foundational transformation in medicinal chemistry. While ostensibly simple, issues often arise regarding solubility of morpholine salts , removal of excess (Boc)₂O , and regioselectivity in substituted morpholines.

This guide moves beyond textbook definitions to provide optimized, field-tested protocols. We prioritize Process Mass Intensity (PMI) reduction (Green Chemistry) and robust isolation strategies .

Module 1: Decision Matrix & Mechanistic Insight

Before selecting a protocol, analyze your substrate form (Free base vs. Salt) and the scale of your reaction.

Interactive Workflow: Condition Selection

BocOptimization Start START: Substrate Analysis Form Is the Morpholine a Free Base or Salt? Start->Form Salt HCl/TFA Salt Form->Salt Salt Form Free Free Base Form->Free Free Amine MethodB Method B: Biphasic Schotten-Baumann (THF/NaOH/H2O) Salt->MethodB Requires Neutralization Solubility Is it Water Soluble? Free->Solubility MethodA Method A: Standard Organic (DCM/TEA) Solubility->MethodA No (Lipophilic Subs) MethodC Method C: Green/Catalyst-Free (Water Reflux) Solubility->MethodC Yes (Green Option)

Figure 1: Decision matrix for selecting the optimal reaction conditions based on substrate properties.

Module 2: Optimized Protocols

Protocol A: The "Standard" Organic Method (DCM/TEA)

Best for: Lipophilic substituted morpholines or when water must be avoided.

The Science: Triethylamine (TEA) acts as a proton scavenger. While (Boc)₂O reacts with amines without base, the generated acid can protonate the remaining amine, stalling the reaction.

  • Solvent: Dichloromethane (DCM) – Excellent solubility for (Boc)₂O.

  • Stoichiometry: 1.1 eq (Boc)₂O is standard.

Step-by-Step:

  • Dissolve morpholine derivative (1.0 equiv) in DCM (0.2 M concentration).

  • Add TEA (1.5 equiv). Note: If using HCl salt, increase TEA to 2.5 equiv.

  • Cool to 0°C (ice bath). This suppresses isocyanate formation side-reactions.[1][2]

  • Add (Boc)₂O (1.1 equiv) dropwise (dissolved in minimal DCM).

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Critical Workup: Wash with 0.5 M citric acid or 1 M HCl (to remove TEA and unreacted morpholine), then saturated NaHCO₃, then brine.

  • Dry over Na₂SO₄ and concentrate.

Protocol B: The "Green" Catalyst-Free Method (Aqueous)

Best for: Unsubstituted morpholine and polar derivatives. High E-factor efficiency.

The Science: Water acts as a dual acid-base catalyst through hydrogen bonding, activating the carbonyl of (Boc)₂O while stabilizing the transition state. No external base is required for free amines.

Step-by-Step:

  • Suspend morpholine (1.0 equiv) and (Boc)₂O (1.1 equiv) in deionized water (0.5 M).

  • Heat to 100°C (reflux) or use microwave irradiation.

  • Monitor by TLC (usually complete in <30 mins).

  • Isolation: Cool to RT. The product often precipitates as a solid or oil.

    • Solid: Filter and wash with hexanes.

    • Oil: Extract with Ethyl Acetate (EtOAc), dry, and concentrate.

Reference: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Org.[1][3][4] Lett. [Link to Source]

Module 3: Troubleshooting & FAQs

Q1: I have residual (Boc)₂O that won't go away. How do I remove it without a column?

Diagnosis: (Boc)₂O is lipophilic and co-elutes/co-extracts with N-Boc morpholines. The Fix: Use a "Scavenger Amine" workup.

  • Add N,N-dimethylethylenediamine (DMEA) (0.2–0.5 equiv) to the reaction mixture 15 minutes before workup.

  • The DMEA reacts rapidly with excess (Boc)₂O to form a highly polar, basic urea.

  • Validation: During the acidic aqueous wash (Protocol A, Step 6), this polar urea is protonated and quantitatively pulled into the aqueous layer, leaving pure product in the organic phase.

Q2: My morpholine is an HCl salt and the reaction is stalling.

Diagnosis: The amine is fully protonated (ammonium form) and cannot attack the electrophile. The Fix: Switch to Schotten-Baumann conditions (Biphasic).

  • Dissolve the salt in water.[5]

  • Add 2.5 equiv of NaOH or Na₂CO₃.

  • Add (Boc)₂O dissolved in THF or Dioxane.

  • Stir vigorously. The base neutralizes the HCl in situ, liberating the free amine to react at the interface.

Q3: I see a new spot on TLC that isn't product or starting material.

Diagnosis: Likely Isocyanate formation or Urea formation .

  • Mechanism:[4][5][6][7][8][9] If the temperature is too high during addition, or if DMAP is used excessively, the carbamate intermediate can eliminate t-BuOH to form an isocyanate. The Fix:

  • Avoid DMAP unless absolutely necessary (sterically hindered amines).

  • Keep the reaction at 0°C during the addition of (Boc)₂O.

Module 4: Comparative Data

Table 1: Solvent & Base Efficiency Comparison

ParameterDCM / TEA (Standard)Water (Green)THF / NaOH (Biphasic)
Reaction Time 2–4 Hours15–45 Mins4–12 Hours
Yield (Typical) 85–95%90–98%80–90%
Workup Complexity Medium (Washes required)Low (Filtration/Extraction)Medium (Emulsion risk)
Salt Tolerance Low (Requires extra TEA)LowHigh
Atom Economy Lower (TEA waste)Highest Medium

References

  • Keller, L. et al. (2003). L-Proline-Catalyzed Asymmetric Aldol Reactions: Preparation of N-Boc-L-Proline. Organic Syntheses, 80, 18. [Link]

    • Grounding: Establishes the standard biphasic/organic protocols for cyclic secondary amines.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]

    • Grounding: Authoritative source for the "Green" water-reflux method described in Protocol B.
  • Grehn, L., & Ragnarsson, U. (1985). A convenient method for the preparation of 1-(tert-butyloxycarbonyl)pyrroles. Angewandte Chemie International Edition, 24(6), 510-511. [Link]

    • Grounding: Discusses the use of DMAP and potential side reactions (isocyan
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

    • Grounding: Provides mechanistic insight into the DMAP-catalyzed pathway and troubleshooting side-products.

Sources

Technical Support Center: Solvent Alternatives for (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green & Performance-Optimized Solvent Systems Ticket ID: CHEM-SUP-2024-882 Status: Resolved Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Solvent Selection Matrix

User Query: "I am experiencing yield loss and emulsion issues using DCM and THF with (S)-tert-butyl 3-formylmorpholine-4-carboxylate. What are the high-performance, green alternatives?"

Technical Insight: (S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 2632993-39-4) presents a unique challenge: it contains an acid-sensitive Boc group, an oxidation-prone aldehyde, and a labile


-chiral center susceptible to racemization. Traditional solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) often lead to difficult workups (emulsions) and safety risks (peroxides).

We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .[1] These solvents offer superior phase separation, higher stability, and reduced racemization risk.

Solvent Performance Comparison Table
FeatureDCM (Traditional) THF (Traditional) 2-MeTHF (Recommended) CPME (Recommended)
Boiling Point 40 °C (Low)66 °C80 °C (Optimal)106 °C (High)
Water Solubility Immiscible (1.3%)Miscible (100%)Limited (14%)Very Low (1.1%)
Peroxide Risk NoneHigh (Fast formation)Low (Slow formation)Very Low (Stable)
Phase Separation Bottom Layer (Emulsions)Difficult (Requires Salt)Clean Top Layer Clean Top Layer
Base Stability N/AModerateHighHigh
Green Rating HazardousProblematicRecommended Recommended

Decision Logic for Experimental Design

Before starting your reaction, use this logic flow to select the correct solvent system based on your specific transformation.

SolventSelection Start Select Reaction Type Rxn_Type Reaction Class? Start->Rxn_Type Red_Am Reductive Amination Rxn_Type->Red_Am Imine formation CC_Bond C-C Bond Formation (Wittig/Grignard) Rxn_Type->CC_Bond Anhydrous req. Oxidation Oxidation to Acid Rxn_Type->Oxidation Radical sensitive Solvent_1 Use 2-MeTHF (Excellent solubility for imines) Red_Am->Solvent_1 Solvent_2 Use CPME (Low water content, high T) CC_Bond->Solvent_2 Solvent_3 Use t-BuOAc or Anisole (Oxidation resistant) Oxidation->Solvent_3

Figure 1: Solvent Selection Decision Tree based on reaction mechanism requirements.

Validated Experimental Protocols

Protocol A: Reductive Amination in 2-MeTHF

Replacing DCE/DCM to avoid chlorinated waste and improve yield.

Mechanism: The aldehyde reacts with an amine to form an imine/iminium ion, reduced in situ by STAB (Sodium Triacetoxyborohydride). Why 2-MeTHF? It solubilizes the polar borohydride intermediates better than toluene but separates from water instantly during workup, unlike THF.

Step-by-Step Guide:

  • Dissolution: Dissolve (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 equiv) and the amine (1.1 equiv) in 2-MeTHF (10 mL/g).

  • Imine Formation: Stir at room temperature for 30–60 mins. (Note: 2-MeTHF may require slightly longer stirring than DCM due to lower polarity, but this prevents side-reactions).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Quench & Workup (The Critical Step):

    • Quench with saturated aqueous NaHCO₃.

    • Observation: The layers will separate rapidly. The organic product is in the upper 2-MeTHF layer.

    • Advantage:[1][2][3][4] No emulsion formation common with DCM/Water systems.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Wittig Olefination in CPME

Replacing THF to minimize moisture interference and racemization.

Mechanism: Reaction of the aldehyde with a phosphorus ylide. Why CPME? Its hydrophobicity ensures strictly anhydrous conditions (water solubility <0.2% in saturated CPME), protecting the ylide and the Boc group.

Step-by-Step Guide:

  • Ylide Generation: Suspend the phosphonium salt in CPME (dry). Add KOtBu (or LiHMDS) at 0°C.

    • Note: CPME remains liquid down to -140°C, allowing excellent low-temperature control if needed.

  • Addition: Add (S)-tert-butyl 3-formylmorpholine-4-carboxylate dropwise as a solution in CPME.

  • Reaction: Allow to warm to room temperature.

    • Expert Tip: If the reaction is sluggish, CPME allows heating to 100°C without significant pressure buildup, unlike THF.

  • Workup: Add water. The biphasic mixture separates instantly. The product remains in the CPME (top) layer; phosphine oxide often precipitates or partitions, aiding purification.

Troubleshooting & FAQs

Q1: I am observing racemization of the


-chiral center (C3 position). Is the solvent responsible? 
A:  Yes, partially.
  • Cause: Aldehydes adjacent to a carbamate (Boc-amine) are prone to enolization in polar aprotic solvents (DMF, DMSO) especially with basic reagents.

  • Solution: Switch to CPME or Toluene . These low-dielectric solvents destabilize the enolate intermediate, preserving the (S)-configuration. Avoid using excess strong base; titrate bases carefully.

Q2: My starting material (the aldehyde) decomposes during storage. How do I prevent this? A:

  • Issue: Aldehydes oxidize to carboxylic acids or form hydrates in air/moisture.

  • Fix: Do not store the aldehyde in solution (especially not in THF, which forms peroxides that accelerate oxidation).

  • Storage: Store as a neat solid under Argon at -20°C. If a stock solution is required, use Anhydrous 2-MeTHF stabilized with BHT, as it inhibits radical oxidation chains better than unstabilized ethers.

Q3: During workup with THF, I cannot see the phase boundary. What should I do? A:

  • Immediate Fix: Add solid NaCl (saturation) or a small volume of Isopropyl Acetate (IPAc) to force separation.

  • Systemic Fix: Switch to 2-MeTHF . THF is completely miscible with water. 2-MeTHF has limited miscibility (solubility of water in 2-MeTHF is ~4%), guaranteeing a sharp interface and reducing product loss to the aqueous phase.

Process Visualization: Reductive Amination Workflow

ReductiveAmination Start Start: Aldehyde + Amine Solvent Solvent: 2-MeTHF (Replaces DCM) Start->Solvent Reagent Add NaBH(OAc)3 Solvent->Reagent Stir 1h Quench Quench: Sat. NaHCO3 Reagent->Quench Complete Separation Phase Separation (Rapid, No Emulsion) Quench->Separation Top Layer = Product Isolation Evaporate 2-MeTHF (Low Energy) Separation->Isolation

Figure 2: Optimized workflow for reductive amination using 2-MeTHF, highlighting the simplified workup phase.

References

  • Henderson, R. K., et al. (2011).[5] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5] Green Chemistry, 13(4), 854-862.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[6][7][8] ChemSusChem, 5(8), 1369-1379.

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development, 11(2), 251-258.

  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

  • McGonagle, F. I., et al. (2013). "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry, 15, 1159-1165.

Sources

Technical Guide: Preventing Racemization of (S)-tert-butyl 3-formylmorpholine-4-carboxylate

[1]

Core Concept: The Instability Mechanism

The primary challenge with (S)-tert-butyl 3-formylmorpholine-4-carboxylate is the acidity of the

11

Once deprotonated, the molecule forms an achiral enol/enolate intermediate.[1] Reprotonation can occur from either face, leading to a racemic mixture (loss of the (S)-configuration).[1]

Racemization Pathway Diagram

RacemizationS_Isomer(S)-Aldehyde(Chiral Pure)EnolEnol / Enolate(Achiral Intermediate)S_Isomer->Enol Deprotonation(-H+)BaseBase / Acid(Catalyst)Base->S_IsomerRacemateRacemic Mixture(50% S / 50% R)Enol->Racemate Reprotonation(+H+)

Figure 1: The mechanism of racemization via enolization. Any basic species (or acidic silica gel) can catalyze this equilibrium.[1]

Module 1: Synthesis & Generation

Objective: Generate the aldehyde from the stable precursor (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate without triggering racemization.[1]

Recommended Protocol: Parikh-Doering Oxidation

This method is superior to Swern oxidation for this specific substrate because it operates near


1

Reagents:

  • Substrate: (S)-N-Boc-3-hydroxymethylmorpholine (1.0 equiv)[1]

  • Oxidant: Sulfur trioxide pyridine complex (

    
    ) (3.0 equiv)[1]
    
  • Activator/Solvent: DMSO (anhydrous, 10-15 volumes)[1]

  • Base: Triethylamine (

    
    ) (3.0 - 5.0 equiv)[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the alcohol substrate in anhydrous DMSO and cool to

    
     under Argon/Nitrogen.
    
  • Base Addition: Add

    
     dropwise.[1] Note: The base is necessary but also the enemy. Keep the temperature low during addition.
    
  • Oxidation: Add

    
     in small portions over 15-20 minutes. Do not dump it in all at once (exothermic).[1]
    
  • Monitoring: Stir at

    
     for 1-2 hours. Monitor by TLC.[1]
    
    • Critical Check: Do not let the reaction warm to RT until complete.

  • Quench: Pour the mixture into ice-cold water or saturated

    
    .
    
  • Extraction: Extract immediately with cold DCM or EtOAc. Wash organic layer with brine to remove DMSO.[1]

Alternative Protocol: Dess-Martin Periodinane (DMP)

DMP is milder and neutral but requires buffering to prevent the acetic acid byproduct from catalyzing racemization.[1]

  • Buffer: Add 1.5 - 2.0 equiv of Sodium Bicarbonate (

    
    ) to the reaction mixture before adding DMP.
    

Module 2: Handling & Purification

The Golden Rule: Do not purify the aldehyde if you can avoid it. The aldehyde is most stable in the crude organic solution. Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze racemization or hydrate the aldehyde.

Troubleshooting Guide: "I Must Purify It"

If downstream chemistry fails with crude material, follow this "Flash Filtration" protocol:

ParameterSpecificationReason
Stationary Phase Deactivated Silica GelPre-treat silica with 1-2%

in Hexanes to neutralize acidity.[1]
Eluent Hexanes/EtOAc (Gradient)Avoid MeOH or water-containing solvents (hemiketal formation).[1]
Time < 10 MinutesProlonged contact with silica guarantees racemization.[1]
Temperature Cold Column (

)
Run the column in a cold room or jacketed setup if possible.

Module 3: Storage & Stability

Never store this aldehyde as a neat oil at room temperature.[1] It will racemize and polymerize (trimerize).[1]

Storage Protocol:

  • State: Store as a solution (0.1 M - 0.5 M) in anhydrous Toluene or DCM.

  • Temperature:

    
     is ideal; 
    
    
    is acceptable for < 1 week.
  • Atmosphere: Strictly inert (Argon).[1] Moisture leads to hydrate formation, which accelerates racemization.[1]

Module 4: Downstream Chemistry (In Situ)

The most robust way to preserve chirality is to react the aldehyde immediately.

Workflow: One-Pot Reductive Amination

WorkflowAlcoholStart: (S)-AlcoholOxidationOxidation (Parikh-Doering)0°C, 2 hrsAlcohol->OxidationWorkupAqueous Workup(Cold, Fast)Oxidation->WorkupCrudeAldCrude Aldehyde SolutionWorkup->CrudeAldAmineAddAdd Amine + Reducing Agent(STAB / NaCNBH3)CrudeAld->AmineAdd  Do NOT Isolate  FinalFinal Chiral AmineAmineAdd->Final

Figure 2: Recommended One-Pot Workflow to minimize isolation time.[1]

Key Reagent for Reduction: Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild and does not require acidic conditions (unlike

11

FAQ & Troubleshooting

Q: How do I verify if I have racemized my compound? A: You cannot rely solely on NMR. You must use Chiral HPLC or derivatization.[1]

  • Method 1 (Chiral HPLC): Column: Chiralpak AD-H or IA.[1] Mobile Phase: Hexane/IPA (90:10 to 95:5).[1] Flow: 1.0 mL/min.[1]

  • Method 2 (Derivatization): Reduce a small aliquot back to the alcohol (using

    
    ) and measure the optical rotation compared to the starting material.[1] If the rotation drops significantly, the aldehyde racemized.[1]
    

Q: My aldehyde yield is low, and I see a "dimer" in LCMS. A: You likely concentrated the aldehyde too much. N-Boc-amino aldehydes can self-condense or form hydrates.[1] Keep it in solution.

Q: Can I use Swern Oxidation? A: Yes, but only if you have strict temperature control.[1] If the internal temperature rises above


11

References

  • Parikh-Doering Oxidation of N-Protected Amino Alcohols

    • Methodology: Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[1][2] J. Am. Chem. Soc.[1]1967 , 89, 5505–5507.[1] Link[1]

    • Application to Chiral Aldehydes: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] J. Am. Chem. Soc.[1]1997 , 119, 6496–6511.[1] Link[1]

  • Racemiz

    
    -Amino Aldehydes: 
    
    • Review: Jurczak, J.; Golebiowski, A. "Optically Active N-Protected

      
      -Amino Aldehydes in Organic Synthesis."[1] Chem. Rev.[1]1989 , 89, 149–164.[1] Link[1]
      
  • Dess-Martin Oxidation (Buffered)

    • Protocol: Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species."[1] J. Am. Chem. Soc.[1]1991 , 113, 7277–7287.[1] Link[1]

  • Handling and Purification

    • Deactivated Silica: Luly, J. R., et al.[1] "A synthesis of N-protected

      
      -amino aldehydes." J. Org.[1][3] Chem.1987 , 52, 1487–1492.[1] Link[1]
      

Technical Support Center: Industrial Scale-Up of Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CMS-SCALE-2024 Subject: Overcoming Racemization, Safety, and Yield Bottlenecks in Pilot-to-Production Transfer

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for chiral morpholine synthesis. You are likely here because a route that worked perfectly on a 50mg scale in the medicinal chemistry lab is failing at the 1kg or 100kg pilot scale.

Chiral morpholines (e.g., 2-substituted or 3-substituted variants) are privileged pharmacophores found in antidepressants (Reboxetine), anti-emetics (Aprepitant), and anticoagulants (Rivaroxaban). The transition to industrial scale introduces two primary antagonists: Racemization (via oxazoline intermediates) and Process Safety (exothermic ring closures).

This guide bypasses general textbook theory to address the specific failure modes encountered in the reactor.

Tier 1: Route Selection & Strategy

Before troubleshooting a failed reaction, verify you are on the correct synthetic path for your scale. Industrial viability often diverges from academic novelty.

Visual Guide: Strategic Decision Matrix

Use this logic flow to validate your current route against available resources and starting material costs.

RouteSelection start START: Select Target Structure decision1 Is the Chiral Amino Acid commercially available <$50/kg? start->decision1 route_pool ROUTE A: Chiral Pool (Amino Alcohol Cyclization) decision1->route_pool Yes decision2 Is the Enantiomeric Excess (ee) critical (>99%)? decision1->decision2 No factor_race Risk: Racemization during closure route_pool->factor_race decision2->route_pool No (Resolution possible) route_hydro ROUTE B: Asymmetric Hydrogenation (Dehydromorpholines) decision2->route_hydro Yes (High Purity Req) factor_cost Constraint: Catalyst Cost (Rh/Ru) route_hydro->factor_cost

Caption: Decision matrix for selecting between Chiral Pool (low material cost, high process risk) and Asymmetric Hydrogenation (high material cost, low process risk).

Tier 2: Troubleshooting The "Chiral Pool" Route

Context: This is the most common industrial route, typically starting from chiral amino acids (e.g., Phenylalanine, Serine). Primary Failure Mode: Loss of optical purity during the ring-closure step.

The "Hidden Killer": Oxazoline-Mediated Racemization

When cyclizing amino alcohols (specifically N-acyl derivatives) using acid or heat, the reaction often proceeds through an oxazoline intermediate. This intermediate allows the chiral center to planarize, leading to partial or total racemization [1].

Diagnostic Protocol

If your ee% drops from >98% (starting material) to <80% (product):

  • Isolate the intermediate: Check the N-acyl amino alcohol purity.

  • Check the acidity: Strong Lewis acids (e.g., AlCl₃) or Brønsted acids at high temperatures promote oxazoline formation.

  • Verify the Leaving Group: Poor leaving groups require higher temperatures, increasing the racemization window.

Standardized Workflow: 2-Substituted Morpholine Synthesis

Methodology adapted for 1-10kg Scale.

StepOperationCritical Parameter (Self-Validating Control)
1. Reduction Reduce Amino Acid to Amino Alcohol (NaBH₄/I₂ or LAH).IPC: 1H NMR. Disappearance of carbonyl peak. Safety: Quench carefully; massive H₂ evolution.
2. N-Alkylation React with chloroacetyl chloride or glyoxal equivalent.IPC: HPLC Purity >95%. Ensure mono-alkylation dominance.
3. Cyclization CRITICAL STEP. Intramolecular etherification.Control: Temperature < 60°C. Use mild base (KOtBu) if possible, or catalytic acid with water scavenging.
4. Reduction Reduction of the lactam (morpholinone) to morpholine.IPC: Chiral HPLC. Verify ee% before workup.
Troubleshooting Table: Cyclization Failures
SymptomProbable CauseCorrective Action
Low Yield (<50%) Intermolecular polymerization (dimerization).Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular closure.
Drop in ee% SN1 character/Oxazoline formation.Switch Mechanism: Move to SN2 conditions. Use Mitsunobu (DEAD/PPh₃) if cost allows, or activate alcohol as Mesylate (MsCl) followed by base closure [2].
Incomplete Reaction Steric hindrance at the chiral center.Catalysis: Add phase transfer catalyst (TBAB) to accelerate the biphasic reaction.

Tier 3: Asymmetric Hydrogenation (The Modern Standard)

Context: For high-value APIs, industry is shifting toward synthesizing unsaturated morpholines (dehydromorpholines) and reducing them using Rhodium or Ruthenium catalysts [3].

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This route avoids the "cyclization racemization" issue by establishing the chiral center after the ring is formed.

Reagents:

  • Substrate: 2H-1,4-oxazine (Dehydromorpholine).

  • Catalyst: [Rh(COD)₂]BF₄ + Chiral Bisphosphine Ligand (e.g., SKP-Phos or Binap) [4].

  • Conditions: 10-50 bar H₂, 25-40°C.

Technical Challenges:

  • Catalyst Poisoning: The nitrogen lone pair in the morpholine ring can coordinate to the metal, killing the catalyst.

    • Fix: Use an N-protected precursor (e.g., N-Boc or N-Cbz) to sterically shield the nitrogen [3].

  • Ligand Selection: Standard ligands often fail due to the specific bite angle required for the oxazine ring.

    • Recommendation: Use ligands with large bite angles (e.g., Xantphos derivatives) for 2-substituted targets [3].

Tier 4: Safety & Hazard Management

Scale-up transforms minor exotherms into runaway reactions. Morpholine synthesis involves alkylating agents and hydrides, a potent combination for thermal events.

Visual Guide: Safety Logic Flow

Follow this protocol to assess thermal risks before scaling above 100g.

SafetyFlow hazard_start Identify Reagents check_exotherm DSC/RC1 Analysis: Is Exotherm > 100 J/g? hazard_start->check_exotherm risk_high HIGH RISK: Potential Runaway check_exotherm->risk_high Yes risk_low Standard Cooling Sufficient check_exotherm->risk_low No mitigation Mitigation Strategy: 1. Dosing Control (Semi-batch) 2. Active Cooling Loop risk_high->mitigation

Caption: Thermal safety assessment workflow. Differential Scanning Calorimetry (DSC) is mandatory for ring-closure steps involving hydrides.

Critical Safety Data (SDS Highlights)
  • Morpholine Toxicity: Morpholine is corrosive (Skin Corr. 1B) and toxic if inhaled/absorbed [5, 6].[1][2][3]

  • Workup Hazard: If using the N-alkylation route with epoxides or halo-acids, ensure all alkylating agents are quenched before waste disposal to prevent downstream alkylation of waste-stream amines.

  • Thermal Runaway: The reduction of morpholinones (lactams) with LAH or Red-Al is highly exothermic.

    • Scale-Up Rule: Never add hydride to the substrate. Always add substrate solution slowly to the hydride suspension under temperature control (0-5°C).

FAQ: Rapid Response Unit

Q: Can I use enzymatic resolution for scale-up? A: Yes, but it is often slower. Lipase-catalyzed kinetic resolution of racemic morpholines is viable but maxes out at 50% yield (theoretical max). For industrial scale, asymmetric synthesis (hydrogenation) or chiral pool synthesis is preferred for atom economy [4].

Q: My product is an oil and I can't crystallize it to upgrade ee. What now? A: Morpholines form excellent crystalline salts. Try forming the Oxalate , Fumarate , or L-Tartrate salt. These often crystallize readily, allowing you to upgrade ee% via recrystallization, which is impossible with the free base oil.

Q: Why is my yield dropping during the acid-mediated cyclization? A: You are likely seeing competing elimination reactions. If the carbocation intermediate forms (SN1 pathway), elimination to the alkene is a major side reaction. Switch to a base-mediated closure (SN2) to suppress elimination.

References

  • Mechanisms of Racemization: In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.[4] PMC - NIH. Link

  • Synthesis Reviews: Recent progress in the synthesis of morpholines. ResearchGate.[5][6] Link

  • Asymmetric Hydrogenation: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC). Link

  • Catalytic Approaches: Catalytic Asymmetric Synthesis of Morpholines.[7] Journal of Organic Chemistry (ACS). Link

  • Safety Data: Safety Data Sheet: Morpholine. Carl Roth. Link

  • Hazard Classification: Morpholine - SAFETY DATA SHEET. Penta Chemicals.[1][2][3][8][9] Link

Sources

workup procedure for reactions involving (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Workup and Purification Protocols for Chiral


-Amino Aldehydes
Assigned Specialist:  Senior Application Scientist, Chemical Development
Status:  Open
Priority:  High (Risk of Racemization/Degradation)

Executive Summary & Core Directive

Welcome to the Chiral Aldehyde Handling Support Center. You are accessing this guide because you are working with (S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 134273-82-4 or related derivatives). This intermediate is a critical scaffold in peptidomimetic and kinase inhibitor discovery (e.g., BMS-599626).[1]

The Critical Warning: This molecule contains a stereocenter at the


-position to an aldehyde. It is chemically fragile.
  • Racemization Risk: The

    
    -proton is acidic (
    
    
    
    ). Basic workups, prolonged exposure to silica gel, or heat will erode the enantiomeric excess (ee).
  • Hydration Masking: In the presence of water or alcohols, the aldehyde exists in equilibrium with its gem-diol (hydrate) or hemiacetal form. This often leads to "missing" aldehyde peaks in NMR, causing users to falsely believe the reaction failed.

Standard Operating Procedure (SOP): The "Cold & Buffered" Workup

Objective: Isolate the aldehyde while minimizing epimerization and oxidative degradation.

Reagents Required[1][2][3][4][5][6]
  • Quench Buffer: Saturated aqueous

    
     (or 10% Citric Acid if reaction was basic/strongly nucleophilic).
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous

    
     (Avoid 
    
    
    
    if highly acidic; Sodium Sulfate is gentler).
  • Additives: Triethylamine (

    
    ) for column neutralization.
    
Step-by-Step Protocol
  • Quench (Temperature Control is Vital):

    • Cool the reaction mixture to 0°C before quenching.

    • Why? Lower temperature kinetically inhibits the enolization responsible for racemization.

  • Phase Separation:

    • Dilute with cold extraction solvent.

    • Wash with cold brine.

    • Critical: Limit the contact time with the aqueous phase. Rapid separation is key to preventing hydrate formation.

  • Drying & Concentration:

    • Dry organic layer over

      
       for 10–15 minutes.
      
    • Filter and concentrate in vacuo.

    • Bath Temperature Limit: Do not exceed 30°C.

  • Purification Decision (The "Flash" Rule):

    • Best Practice: Use immediately in the next step (e.g., Reductive Amination, Wittig) without purification.

    • If Purification is Mandatory: Use Flash Chromatography on silica gel pre-treated with 1%

      
        in Hexanes.
      
    • Why? Standard silica is slightly acidic (

      
      ), which catalyzes both Boc-deprotection and enol-mediated racemization. The amine buffer neutralizes active sites.
      

Troubleshooting Guide (FAQ)

Issue #1: "I cannot see the aldehyde proton (9.5–9.8 ppm) in my crude NMR."

  • Root Cause: Hydration. Electron-deficient aldehydes (like N-protected

    
    -amino aldehydes) readily form stable hydrates (gem-diols) in the presence of trace water. The aldehyde proton shifts upfield (to ~5-6 ppm) and splits, often getting buried under the morpholine ring signals.
    
  • Diagnosis:

    • Check for a broad singlet/doublet around 4.5–6.0 ppm.

    • Check the Carbon NMR for a peak around 90 ppm (hydrate carbon) instead of 200 ppm (carbonyl).

  • Resolution:

    • Azeotrope the crude oil with Toluene (

      
      ) to remove water.
      
    • Run NMR in

      
      -DMSO or 
      
      
      
      -Acetonitrile instead of
      
      
      (which is often acidic and wet).

Issue #2: "My product isolated yield is good, but the optical rotation is lower than literature."

  • Root Cause: Racemization via Enolization. You likely exposed the aldehyde to base or heat.

  • Diagnosis:

    • Chiral HPLC analysis is required to confirm the S:R ratio.

  • Corrective Action:

    • Review the workup: Did you use strong bases (NaOH/KOH)? Switch to

      
      .
      
    • Did you leave the compound on the rotavap bath at 40°C+? Keep it <30°C.

    • Pro-Tip: If using Swern oxidation, ensure the base (DIPEA/TEA) is added at -78°C and the reaction is not warmed past 0°C before quenching.

Issue #3: "The compound decomposes on the silica column."

  • Root Cause: Acidic Degradation. The Boc group is acid-labile. Silica gel surface acidity can cleave the Boc group, leading to a free amine which then polymerizes or reacts with the aldehyde (self-condensation).

  • Resolution:

    • Buffer the Silica: Slurry the silica in your eluent + 1% Triethylamine. Flush with 2 column volumes of pure eluent before loading your sample.

    • Alternative: Use neutral Alumina instead of Silica.

Visual Workflow: Decision Logic for Workup

The following diagram illustrates the critical decision pathways for handling the crude reaction mixture to ensure integrity of the chiral center.

WorkupLogic Start Reaction Complete ((S)-Aldehyde formed) Quench Quench at 0°C (Sat. NaHCO3 or Citric Acid) Start->Quench Extract Extraction (DCM/EtOAc) Rapid Phase Separation Quench->Extract Cold Dry Dry (Na2SO4) & Concentrate Bath Temp < 30°C Extract->Dry CheckPurity Is Crude Purity > 85%? Dry->CheckPurity UseCrude USE IMMEDIATELY in Next Step CheckPurity->UseCrude Yes (Recommended) Purify Purification Required CheckPurity->Purify No Storage Storage -20°C, Argon, < 24 Hours UseCrude->Storage If delay necessary ColumnChoice Flash Chromatography Condition: 1% Et3N/Hexanes Purify->ColumnChoice ColumnChoice->Storage

Caption: Workflow for the isolation of alpha-chiral amino aldehydes. Note the emphasis on immediate use to avoid storage-related degradation.

Stability Data & Storage Guidelines

The following table summarizes the stability profile of N-Boc-3-formylmorpholine based on internal application data and literature precedents for


-amino aldehydes.
ConditionStability RatingConsequence of Failure
Room Temp (Air) Poor (< 1 Hour)Oxidation to Carboxylic Acid
Room Temp (Inert) Moderate (12 Hours)Slow Racemization / Dimerization
-20°C (Argon) Good (1-2 Weeks)Minimal degradation
Silica Gel (Untreated) Very PoorBoc-cleavage / Epimerization
Water/Methanol EquilibriumFormation of Hydrates/Hemiacetals (Reversible)

References

  • Synthesis of Kinase Inhibitors (BMS-599626)

    • Title: Discovery of BMS-599626, a Highly Selective and Orally Efficacious Inhibitor of the EGFR and HER2 Kinases.[1]

    • Context: Describes the synthesis of the morpholine intermediate from the corresponding alcohol via Swern oxid
    • Source:J. Med. Chem.2007, 50, 6, 1101–1105.
    • URL:[Link]

  • General Handling of

    
    -Amino Aldehydes: 
    
    • Title: Enantiomerically Pure -Amino Aldehydes
    • Context: Discusses the inherent instability and racemization risks of N-protected amino aldehydes during chrom
    • Source:J. Org. Chem.1989, 54, 2, 428–434.
    • URL:[Link]

  • Racemization Mechanisms

    • Title: Mechanism of Racemization of -Amino Acids and Deriv
    • Context: Provides the mechanistic grounding for why basic conditions must be avoided (enolization p
    • Source:Chem. Rev.1980, 80, 2, 187–213.
    • URL:[Link]

  • Swern Oxidation Protocol (Standard for this Intermediate)

    • Title: Oxidation of alcohols by "activated" dimethyl sulfoxide.
    • Context: The standard method for generating the aldehyde
    • Source:Tetrahedron1978, 34, 11, 1651–1660.
    • URL:[Link]

Sources

Technical Support Center: Asymmetric Hydrogenation of Dehydromorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Selection & Troubleshooting Operator: Senior Application Scientist

Executive Summary: The Morpholine Challenge

Chiral morpholines are privileged scaffolds in medicinal chemistry (e.g., Linezolid, Rivaroxaban). However, the asymmetric hydrogenation (AH) of dehydromorpholines presents a unique bifurcation in catalyst selection. The choice depends entirely on the electronic nature of your substrate:

  • Cyclic Imines (3,4-dehydromorpholines): Require Iridium catalysis (Outer-sphere mechanism).[1]

  • Enamides (N-acyl-dehydromorpholines): Require Rhodium catalysis (Inner-sphere mechanism).

This guide provides a logic-driven selection matrix, detailed protocols, and a troubleshooting "Help Desk" to resolve stalled reactions or poor enantioselectivity.

Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select the correct metal-ligand combination.

CatalystSelection Start START: Analyze Substrate Structure CheckN Is the Nitrogen protected (e.g., N-Ac, N-Boc)? Start->CheckN YesProt YES: Substrate is an Enamide/Enamine CheckN->YesProt Protected NoProt NO: Substrate is a Cyclic Imine (C=N bond inside ring) CheckN->NoProt Unprotected/Alkyl RhRoute Select RHODIUM Catalyst YesProt->RhRoute RhLigand Ligand Class: Diphosphines (DuPhos, BisP*, Binap) RhRoute->RhLigand RhMech Mechanism: Inner-Sphere (Chelation Control) RhLigand->RhMech IrRoute Select IRIDIUM Catalyst NoProt->IrRoute IrLigand Ligand Class: P-N Ligands (PHOX, SpiroPhos, NeoPHOX) IrRoute->IrLigand IrMech Mechanism: Outer-Sphere (Ionic Pathway) IrLigand->IrMech

Figure 1: Decision tree for selecting Rhodium vs. Iridium based on substrate electronics.

Technical Help Desk: Troubleshooting & FAQs

Module A: Iridium-Catalyzed AH (For Cyclic Imines)

Primary System:


 + Chiral P-N Ligand (e.g., (S)-PHOX) + Additive (

).
Q1: My reaction has 0% conversion after 24 hours. Is the catalyst dead?

Diagnosis: Likely catalyst activation failure or substrate poisoning .[2]

  • The Science: Ir-P-N precursors are often precatalysts. They require activation to form the active Ir(III)-hydride species.

  • Solution:

    • Add Iodine (

      
      ):  Add 5-10 mol% 
      
      
      
      relative to the substrate. Iodine oxidatively adds to Ir(I), promoting the formation of the active catalytic species.
    • Check Counter-ion: If using cationic Ir, switch from

      
       to 
      
      
      
      (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating BArF anion prevents ion-pairing that blocks the active site.
    • Purify Substrate: Cyclic imines are basic. Ensure no residual synthesis reagents (like sulfur or free thiols) are present, as they bind irreversibly to Ir.

Q2: I have high conversion but low ee (20-40%). How do I fix this?

Diagnosis: Competing isomerization or non-selective background reaction.[2]

  • The Science: Imines exist in equilibrium with enamines. If the reduction is slow, the imine can hydrolyze or racemize.

  • Solution:

    • Solvent Switch: Move from MeOH to DCM or Toluene . Protic solvents can sometimes facilitate non-selective protonation.

    • Pressure Drop: Counter-intuitively, lowering

      
       pressure (e.g., from 50 bar to 10 bar) can sometimes improve ee by slowing down the non-selective background pathway relative to the metal-catalyzed cycle.
      
    • Ligand Bite Angle: Switch to a rigid Spiro-based ligand (e.g., SpiroPhos or SpinPHOX ). These create a tighter "chiral pocket" than standard PHOX ligands.

Module B: Rhodium-Catalyzed AH (For Enamides)

Primary System:


 + Chiral Diphosphine (e.g., DuPhos, TangPhos).
Q3: The reaction works for the phenyl analog but fails for the alkyl analog.

Diagnosis: Lack of coordinating group leverage.

  • The Science: Rh-catalysis relies on chelation. The carbonyl oxygen of the N-protecting group (N-Ac, N-Bz) must coordinate to the Rh center to lock the conformation.

  • Solution:

    • Change Protecting Group: If using N-Boc (bulky, poor coordinator), switch to N-Acetyl (Ac) or N-Benzoyl (Bz) . The smaller, flatter amide coordinates better.

    • Increase Pressure: Alkyl-substituted enamides are less electron-rich. Increase

      
       pressure to 50-80 bar.
      
Q4: I am seeing "over-reduction" (ring opening).

Diagnosis: Hydrogenolysis of the C-N or C-O bond.

  • Solution: Stop the reaction immediately upon consumption of starting material. Lower the temperature to 0°C. Avoid Pd/C or heterogeneous catalysts entirely—they are notorious for ring-opening morpholines.

Standard Operating Procedures (SOPs)

SOP-1: Iridium-Catalyzed Hydrogenation of 3,4-Dehydromorpholines

Best for: Unprotected or N-alkyl cyclic imines.

Reagents:

  • Substrate: 1.0 equiv

  • Metal:

    
     (0.5 - 1.0 mol%)
    
  • Ligand: (S)-MeO-Biphep or (S)-PHOX (1.1 - 2.2 mol%)

  • Additive:

    
     (5 mol%)
    
  • Solvent: Anhydrous DCM or Toluene (0.1 M)

Protocol:

  • Glovebox: In a vial, mix

    
     and Ligand in DCM. Stir for 30 min (Solution turns deep red/orange).
    
  • Add

    
     (solid) to the catalyst mixture. Stir 10 min.
    
  • Add substrate solution to the catalyst vial.

  • Transfer to autoclave. Purge

    
     (3x).
    
  • Pressurize to 30-50 bar . Stir at RT for 12-24h.

  • Workup: Vent carefully. Concentrate. Analyze crude by NMR (conversion) and Chiral HPLC (ee).

SOP-2: Rhodium-Catalyzed Hydrogenation of N-Acyl-Dehydromorpholines

Best for: Enamides requiring high chelation control.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst:

    
     (1.0 mol%)
    
  • Solvent: Degassed MeOH (0.1 M)

Protocol:

  • Glovebox: Weigh pre-formed cationic Rh-catalyst (air-sensitive!).

  • Dissolve substrate in MeOH. Add to catalyst.

  • Transfer to autoclave. Purge

    
     (5x to remove all 
    
    
    
    ).
  • Pressurize to 10-20 bar . Stir at RT.

  • Note: These reactions are often faster than Ir-catalyzed ones. Check at 4 hours.

Mechanistic Logic: Why It Works

Understanding the mechanism aids in troubleshooting.

The Iridium "Outer-Sphere" Cycle

Unlike Rhodium, Iridium does not require the substrate to bind to the metal center to displace a ligand. Instead, the imine interacts with the hydride via an outer-sphere ionic contact.

IrMechanism PreCat Ir(I) Precatalyst Active Ir(III)-H2 Active Species PreCat->Active + H2, + I2 (Activation) Complex Outer-Sphere Complex Active->Complex + Substrate (Imine) TS Hydride Transfer (Rate Limiting) Complex->TS Ionic Interaction Product Chiral Amine + Regenerated Cat TS->Product H- Transfer Product->Active Loop

Figure 2: Simplified outer-sphere mechanism for Ir-catalyzed imine hydrogenation.

Data Summary: Solvent & Additive Effects[2][3]

Table 1: Impact of solvent and additives on the hydrogenation of a model 3-phenyl-3,4-dehydromorpholine (Ir-PHOX catalyst).

EntrySolventAdditiveConversion (%)ee (%)Notes
1MeOHNone15--Stalled. Catalyst not activated.
2DCMNone20--Low solubility/activity.
3DCM

(5 mol%)
>9988Standard condition.
4Toluene

(5 mol%)
9594 Non-polar solvent tightens ion pair (Higher ee).
5THF

(5 mol%)
6080Coordinating solvent competes with substrate.

References

  • Review of Cyclic Imine Hydrogenation: Wang, Y.-B., & Zhou, Y.-G. (2020).[3] Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. Accounts of Chemical Research, 53(12), 2855–2866.

  • Rhodium Catalyst for Dehydromorpholines: Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061–15066.[4]

  • Iridium Mechanism & Activation: Hopmann, K. H., & Bayer, A. (2011).[1] On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes. Organometallics, 30(9), 2483–2497.

  • Troubleshooting & Counter-ions: Verdaguer, X., et al. (2020). Asymmetric Hydrogenation of Cyclic Imines. Chemical Society Reviews, 49, 1-25.

Sources

managing phosgene byproducts in morpholine amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: MANAGING PHOSGENE HAZARDS IN MORPHOLINE AMIDE SYNTHESIS

Case ID: PHOS-MORPH-001 Status: Active Priority: CRITICAL (Life Safety) Agent: Senior Application Scientist (Process Safety Unit)

EMERGENCY SAFETY DIRECTIVE

::: danger STOP IMMEDIATELY IF:

  • Olfactory Detection: You smell "freshly cut hay" or "rotting corn." This indicates Phosgene levels > 0.4 ppm (above the permissible exposure limit).[1]

  • Physical Symptoms: You experience eye irritation, throat dryness, or chest tightness.

  • Containment Breach: Fume hood alarm triggers or scrubber solution changes color unexpectedly.

ACTION: Evacuate the lab. Do not attempt to clean a spill without Self-Contained Breathing Apparatus (SCBA). :::

THE CHEMISTRY: Why is Phosgene Present?

User Query: I am synthesizing a morpholine amide using Triphosgene (BTC). Why am I detecting phosgene gas, and what is the "Morpholine Carbamoyl Chloride" byproduct?

Scientist Response: In morpholine amide synthesis, Triphosgene (Bis(trichloromethyl) carbonate) is often used as a solid, safer substitute for gaseous phosgene to activate carboxylic acids or amines. However, "safer" does not mean "safe."

  • Decomposition: Triphosgene decomposes into 3 equivalents of phosgene upon heating or nucleophilic attack.

  • The Intermediate Hazard: When morpholine reacts with phosgene (or BTC), it forms Morpholine-4-carbonyl chloride (MCC). This intermediate is a carbamoyl chloride—a stable liquid that behaves like a "liquid phosgene" equivalent. It is a potent alkylating agent, a suspected carcinogen, and can hydrolyze back to phosgene and HCl if not quenched properly.

Reaction Pathway:

PhosgenePathway BTC Triphosgene (Solid) Phosgene Phosgene Gas (COCl2) BTC->Phosgene Heat/Catalyst MCC Morpholine-4-carbonyl chloride (Toxic) Phosgene->MCC + Morpholine Morpholine Morpholine (Nucleophile) MCC->Phosgene Hydrolysis (H2O) Product Morpholine Amide (Target) MCC->Product + R-NH2 / R-COOH

Caption: Figure 1. The generation of phosgene and toxic carbamoyl chloride intermediates during synthesis.

ENGINEERING CONTROLS: The Scrubber System

User Query: My standard fume hood setup isn't sufficient. How do I build a self-validating scrubber system for this reaction?

Scientist Response: You cannot rely solely on the hood airflow. You must actively neutralize the off-gas. A double-trap system is mandatory.

Protocol:

  • Carrier Gas: Maintain a positive pressure of Nitrogen (

    
    ) to sweep phosgene from the headspace into the scrubber.
    
  • Trap 1 (Empty): Prevents suck-back of caustic solution into your hot reaction vessel (which would cause an explosion).

  • Trap 2 (Scrubber): Contains 20% NaOH (aq) or 10% Ammonium Hydroxide. The base reacts with phosgene to form harmless Carbonate and Chloride salts.

Scrubber Visualization:

ScrubberSystem N2 N2 Inlet Reactor Reaction Flask (Triphosgene) N2->Reactor Positive Pressure Trap1 Trap 1 (Empty/Suck-back) Reactor->Trap1 Off-gas (COCl2) Trap2 Trap 2 (20% NaOH) Trap1->Trap2 Gas bubbling Vent Fume Hood Exhaust Trap2->Vent Clean N2

Caption: Figure 2. Mandatory dual-trap scrubber configuration. Trap 2 neutralizes phosgene before venting.

EXECUTION & QUENCHING: The Critical Steps

User Query: The reaction is complete. How do I safely quench the excess Triphosgene and Morpholine Carbamoyl Chloride?

Scientist Response: This is the most dangerous phase. Adding water to hot Triphosgene generates a massive exotherm and a rapid release of


 and HCl gas, which can over-pressurize the vessel.

The "Cold-Base" Quench Protocol:

StepActionScientific Rationale
1 Cool Down Cool reaction mixture to < 0°C (Ice/Acetone bath). Reduces the kinetic rate of hydrolysis and vapor pressure of phosgene.
2 Dilute Add dry Dichloromethane (DCM) or Toluene. Increases thermal mass to absorb heat from the quench.
3 Prepare Base Use 5M NaOH or Saturated

. Ammonia is preferred as it reacts faster with phosgene to form urea.
4 Dropwise Addn Add base slowly via addition funnel. Monitor internal temp. Do not exceed 10°C.
5 The Wait Stir for 30-60 minutes after addition. This ensures the Morpholine Carbamoyl Chloride (which hydrolyzes slower than phosgene) is fully destroyed.
6 Test Check pH of aqueous layer. Must remain > pH 10 . If acidic, add more base.

TROUBLESHOOTING GUIDE (FAQ)

Issue: "I see a white precipitate clogging the bubbler."
  • Diagnosis: This is likely Diphenylurea (if using aniline) or Sodium Carbonate/Chloride salts forming from the reaction of phosgene with the scrubber base.

  • Fix: Do not open the system. Increase the

    
     flow rate slightly to prevent clogging. If the line blocks, stop heating immediately and cool the reactor.
    
Issue: "My yield is low, but the LCMS shows a mass +63 peak."
  • Diagnosis: Incomplete reaction or hydrolysis. The +63 mass shift often corresponds to the Carbamoyl Chloride intermediate (

    
    ) reacting with water during workup to form the carboxylic acid or reverting to amine.
    
  • Fix: Ensure the reaction runs long enough at room temperature (after the initial cold addition) to fully convert the carbamoyl chloride to the amide. Use an excess of the nucleophile (amine/acid).

Issue: "The phosgene indicator badge turned pink/red."
  • Diagnosis: Leak detected.

  • Immediate Action:

    • Hold breath and close the sash fully.[2]

    • Alert colleagues.

    • Check the scrubber connections (most common leak point).

    • Do not re-enter until an electronic monitor confirms 0.0 ppm.

REFERENCES

  • Sigma-Aldrich. Triphosgene Safety Data Sheet & Handling Guide.Link

  • Organic Syntheses. Safe Preparation of Carbamates using Triphosgene. Org.[3][4][5] Synth. 2004, 81, 188. Link

  • National Institutes of Health (NIH). A decade review of triphosgene and its applications in organic reactions.Link

  • American Chemistry Council. Phosgene Safe Practice Guidelines.Link

Disclaimer: This guide is for qualified personnel only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling Triphosgene or Phosgene.

Sources

Validation & Comparative

1H NMR Analysis Guide: (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rotameric Challenge

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. However, its analysis is notoriously deceptive. Due to the restricted rotation of the N-Boc carbamate bond, this compound exists as a mixture of two distinct rotamers (s-cis and s-trans) at room temperature.

The Problem: A standard 1H NMR spectrum in CDCl₃ at 25°C often resembles an impure mixture, displaying split peaks and broad multiplets. Inexperienced chemists may incorrectly discard high-purity product, assuming degradation or racemization.

The Solution: This guide compares the standard analytical approach against the High-Temperature Coalescence Method , demonstrating why the latter is the superior "Alternative" for structural validation. We provide a self-validating protocol to distinguish inherent rotamers from actual impurities.

Part 1: Strategic Comparison of Analytical Methods

We compare three distinct methodologies for characterizing this intermediate. The "Product Performance" here is defined as the Analytical Resolution —the ability of the method to unambiguously confirm structure and purity.

Comparative Analysis Table
FeatureMethod A: Standard NMR (CDCl₃, 25°C)Method B: High-Temp NMR (DMSO-d₆, 80°C)Method C: Chiral HPLC (Daicel Chiralpak)
Primary Utility Quick, rough confirmation.Definitive structural assignment. Enantiomeric Excess (ee%) quantification.
Spectral Appearance Complex/Split. Peaks are doubled (ratio ~60:40). Broadening obscures coupling constants.Simplified/Sharp. Rapid rotation averages rotamers into single, well-defined signals.Single sharp peak (if pure). Separation of (R) and (S) enantiomers.
Aldehyde Signal Split into two singlets/doublets (~9.5 & 9.6 ppm).Single sharp signal (~9.6 ppm).N/A (UV detection only).
Interpretation Risk High. Rotamers often mistaken for impurities.Low. Clear integration confirms stoichiometry.Low. Excellent for purity, poor for structure.
Sample Integrity Good (CDCl₃ is inert).Risk of thermal degradation if heated too long (>10 min).Non-destructive (if prep scale).
Why Method B (High-Temp NMR) is the Superior Alternative

While Method A is the industry default for "quick checks," it fails the "Trustworthiness" pillar for publication-quality data. The broad signals prevent accurate integration of the morpholine ring protons. Method B is the required alternative for publication because it forces the rotamers to coalesce, proving that the "impurities" seen in Method A are dynamic conformers of the same molecule.

Part 2: Detailed Experimental Protocol

Sample Preparation (The "Dry" Standard)
  • Reagent: (S)-tert-butyl 3-formylmorpholine-4-carboxylate.[1]

  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ for Method B.

  • Pre-treatment: The aldehyde is prone to hydration (forming the gem-diol) and oxidation (forming the acid).

    • Step 1: Dry the oil/solid under high vacuum (<1 mbar) for 30 minutes to remove trace water.

    • Step 2: Dissolve ~10 mg of compound in 0.6 mL DMSO-d₆.

    • Step 3: Add 1 drop of activated 3Å molecular sieves directly to the NMR tube if hydration is suspected (aldehydes often show a small hydrate peak at ~5-6 ppm).

Acquisition Parameters (Method B: High-Temp)
  • Instrument: 400 MHz or higher (500 MHz recommended for morpholine ring resolution).

  • Temperature: Set probe temperature to 353 K (80°C) .

    • Caution: Ensure the tube is sealed tightly to prevent solvent evaporation or oxidation.

  • Equilibration: Allow 5 minutes for thermal equilibrium inside the probe before shimming.

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds . (Aldehyde protons have long T1 relaxation times; short D1 leads to under-integration).

  • Scans: 16-32 scans.

Data Processing
  • Window Function: Apply slight exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet to 2.50 ppm.

Part 3: Data Interpretation & Expected Shifts

The "Diagnostic" Signals

When analyzing the spectrum, focus on these three key regions.

1. The Aldehyde Proton (-CHO)
  • CDCl₃ (25°C): Two signals (rotamers) at δ 9.60 and 9.55 ppm . Integration sums to 1H.

  • DMSO-d₆ (80°C): Single sharp signal at ~9.65 ppm .

  • Validation: If this peak is missing or shifted to ~4-5 ppm, the aldehyde has hydrated or oxidized.

2. The Boc Group
  • CDCl₃ (25°C): Two singlets at δ 1.48 and 1.46 ppm .

  • DMSO-d₆ (80°C): Single strong singlet at ~1.42 ppm (9H).[2]

3. The Chiral Center (H-3)
  • CDCl₃ (25°C): Broad multiplet at δ 4.2–4.5 ppm .

  • DMSO-d₆ (80°C): Resolves into a clearer doublet of doublets (or broad doublet) at ~4.1 ppm , allowing for coupling constant analysis to verify the S-configuration (though X-ray or derivatization is needed for absolute stereochem proof).

Part 4: Self-Validating Workflow (Visualized)

The following diagram illustrates the decision logic for validating the compound's structure and distinguishing rotamers from impurities.

NMR_Analysis_Flow Start Start: Acquire 1H NMR (CDCl3, 25°C) Decision1 Are peaks split/broad? Start->Decision1 RotamerCheck Suspect Rotamers (N-Boc Effect) Decision1->RotamerCheck Yes (Boc/CHO split) Conclusion_Pure VALIDATED: Pure Product (Rotamers Confirmed) Decision1->Conclusion_Pure No (Sharp peaks) Exp_VT Experiment: Variable Temp NMR (DMSO-d6, 80°C) RotamerCheck->Exp_VT ImpurityCheck Suspect Chemical Impurity Result_Coalesce Do peaks coalesce into single sharp signals? Exp_VT->Result_Coalesce Result_Coalesce->Conclusion_Pure Yes Conclusion_Impure FAILED: Mixture/Impurity (Purification Required) Result_Coalesce->Conclusion_Impure No (Peaks remain distinct)

Figure 1: Decision tree for distinguishing N-Boc rotamers from chemical impurities using Variable Temperature (VT) NMR.

Part 5: Mechanistic Insight & Troubleshooting

Mechanism of Rotamerism

The N-Boc group possesses partial double-bond character (N-C=O resonance). This creates a high energy barrier (~15-18 kcal/mol) for rotation around the N-C bond.

  • s-trans rotamer: The tert-butyl group is trans to the morpholine ring bulk.

  • s-cis rotamer: The tert-butyl group is cis to the morpholine ring bulk. The ratio depends on the solvent polarity.[3][4] DMSO (polar) stabilizes the more polar rotamer differently than CDCl₃ (non-polar), often changing the integration ratio.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Aldehyde peak at 9.6 ppm is small; new peak at 5.2 ppm. Hydration. The aldehyde has formed a gem-diol (-CH(OH)₂).Dry sample under high vacuum. Use anhydrous solvent with molecular sieves.
Aldehyde peak missing; broad peak at 10-12 ppm. Oxidation. The aldehyde has oxidized to the carboxylic acid.Check storage conditions (store under Argon at -20°C). Purification required (column chromatography).[5][6][7]
Complex multiplets in aliphatic region (3.0-4.0 ppm). Ring Conformational Flux. Morpholine chair-boat flipping adds to rotamer complexity.High-temperature NMR (Method B) will resolve this simultaneously with the Boc rotamers.

References

  • ChemicalBook. (2025).[8] 4-Boc-3(R)-morpholinecarboxylic acid NMR Data and Properties. Retrieved from

  • Royal Society of Chemistry. (2016). Solvent-promoted Catalyst-free N-Formylation of Amines (Supplementary Information). (Discusses solvent effects on morpholine shifts). Retrieved from

  • National Institutes of Health (NIH). (2008). Z and E rotamers of N-formyl-morphinan derivatives and their interconversion. (Mechanistic parallel for N-formyl/Boc rotamerism). Retrieved from

  • BenchChem. (2025).[6][8] A Comparative Guide to HPLC and NMR Analysis for N-Boc-D-proline. (Methodological comparison for N-Boc amino acid derivatives). Retrieved from

  • University of Illinois. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[9] (Reference for solvent impurity peaks). Retrieved from

Sources

Comparative Guide: Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 2-substituted chiral morpholines , a privileged scaffold in drug discovery (e.g., Aprepitant, Reboxetine). It moves beyond generic overviews to analyze the causality, efficiency, and scalability of three distinct synthetic paradigms.

Executive Summary & Strategic Selection

The 2-substituted morpholine scaffold presents a specific stereochemical challenge: the chiral center is adjacent to the oxygen atom, remote from the nitrogen, making traditional N-directed stereocontrol difficult.

  • Select Method A (Rh-Catalyzed Hydrogenation) if you require high enantioselectivity (>98% ee) on a gram-to-kilogram scale and have access to high-pressure hydrogenation equipment. This is the modern "state-of-the-art" for atom economy.

  • Select Method B (Chiral Pool/Epoxide Opening) if you are in early-stage discovery and need to access specific absolute configurations with guaranteed stereofidelity without screening catalysts. It relies on stoichiometric chiral starting materials.[1]

  • Select Method C (Pd-Catalyzed Hydroamination) if you are building complex, multi-substituted morpholines (e.g., 2,5-disubstituted) and need to form the ring and stereocenter concomitantly from acyclic precursors.

Comparative Analysis Matrix

FeatureMethod A: Rh-Catalyzed Asymmetric HydrogenationMethod B: Chiral Pool (Epoxide Opening)Method C: Pd-Catalyzed Hydroamination
Primary Mechanism Enantioselective reduction of C=C bondNucleophilic ring opening (SN2) + CyclizationIntramolecular amine addition to alkene
Chirality Source Chiral Phosphine Ligand (Catalytic)Starting Material (Stoichiometric)Chiral Ligand or Substrate Control
Stereocontrol (ee) Excellent (95–99%)Perfect (retention/inversion of SM)Good to Excellent (90–98%)
Atom Economy High (Add H2 only)Moderate (Leaving groups required)High (Isomerization/Addition)
Scalability High (Industrial viable)Moderate (Reagent waste)Moderate (Dilution often needed)
Cost Driver Rhodium precursor & LigandChiral Epoxide/Amino AcidPalladium & Ligand
Key Limitation Requires synthesis of dehydromorpholine precursorLimited by availability of chiral pool SMSubstrate scope (requires specific alkenes)

Detailed Technical Protocols

Method A: Rh-Catalyzed Asymmetric Hydrogenation

The Self-Validating Protocol: This method relies on the kinetic resolution or enantioselective hydrogenation of a dehydromorpholine intermediate. The critical success factor is the "bite angle" of the bisphosphine ligand, which creates the chiral pocket necessary to distinguish the prochiral faces of the cyclic enol ether.

Mechanism & Workflow: The reaction proceeds via the coordination of the rhodium catalyst to the enamide/enol ether double bond, followed by oxidative addition of H2.

Rh_Hydrogenation Substrate 2-Substituted Dehydromorpholine Cat_Coord Rh-Substrate Complex Substrate->Cat_Coord [Rh(NBD)2]BF4 + (S,S)-SKP Ligand Ox_Add Oxidative Addition (Rh-H species) Cat_Coord->Ox_Add H2 (10-50 bar) Migratory Migratory Insertion (C-H Bond Formation) Ox_Add->Migratory Stereo-determining Step Elimination Reductive Elimination Migratory->Elimination Elimination->Cat_Coord Regenerated Catalyst Product Chiral 2-Substituted Morpholine (>98% ee) Elimination->Product

Caption: Catalytic cycle for Rh-mediated asymmetric hydrogenation showing the critical stereo-determining insertion step.

Experimental Protocol (Bench Scale):

  • Precursor Synthesis: Synthesize 2-substituted dehydromorpholine (e.g., 4-benzyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine) via ring-closing metathesis or acid-catalyzed cyclization of amino ketones.

  • Catalyst Preparation: In a glovebox, mix [Rh(NBD)2]BF4 (1.0 equiv) and the chiral bisphosphine ligand (S,S)-SKP (1.1 equiv) in anhydrous dichloromethane (DCM). Stir for 30 min to form the active catalyst complex.

  • Hydrogenation:

    • Add the substrate (1.0 mmol) to a hydrogenation vial.

    • Add the catalyst solution (1 mol% loading).

    • Place in a high-pressure autoclave. Purge with H2 (3x).

    • Pressurize to 20–50 bar H2 . Stir at room temperature for 12–24 hours.

  • Workup: Vent H2 carefully. Concentrate the solvent in vacuo.

  • Validation: Analyze crude by 1H NMR (conversion) and Chiral HPLC (enantiomeric excess).

    • Target Metric: >99% conversion, >96% ee.

Method B: Chiral Pool Synthesis (Epoxide Ring Opening)

The Reliable System: This method uses the inherent chirality of commercially available (or Sharpless-derived) epoxides. It is "self-validating" because the stereochemistry is fixed at the start; inversion only occurs if the mechanism shifts to SN2, which is controlled by pH and reagents.

Mechanism & Workflow: This route typically involves the regioselective ring opening of a chiral epoxide by an ethanolamine derivative, followed by intramolecular cyclization (Williamson ether synthesis or Mitsunobu).

Epoxide_Opening Start Chiral Epoxide (e.g., (R)-Styrene Oxide) Intermediate Chiral Diol Intermediate Start->Intermediate Regioselective Opening (Lewis Acid or Heat) Reagent N-Protected Ethanolamine Reagent->Intermediate Activation Activation (Tosylation/Mesylation) Intermediate->Activation TsCl, Pyridine Cyclization Base-Mediated Cyclization (NaH) Activation->Cyclization Intramolecular SN2 (Inversion at C2 if activated) Product (S)-2-Substituted Morpholine Cyclization->Product

Caption: Stepwise construction of the morpholine ring from chiral epoxides. Note: Regioselectivity during opening determines the final substitution pattern.

Experimental Protocol:

  • Ring Opening: To a solution of (R)-styrene oxide (10 mmol) in acetonitrile, add N-Boc-ethanolamine (12 mmol) and LiClO4 (catalytic, 10 mol%). Reflux for 12 hours.

    • Checkpoint: Verify regioselectivity (attack at less substituted carbon) via NMR.

  • Activation: Cool the mixture. React the resulting diol with TsCl (1.1 equiv) and Et3N in DCM at 0°C. This selectively tosylates the primary alcohol (from the ethanolamine side) or the secondary alcohol depending on conditions. Crucial: For 2-substituted morpholines, we often activate the primary alcohol of the N-hydroxyethyl group to allow the secondary alkoxide (chiral center) to attack, retaining configuration (or inverting if the chiral center is activated).

  • Cyclization: Treat the crude tosylate with NaH (2.0 equiv) in dry THF at 0°C -> RT. The alkoxide displaces the tosyl group closing the ring.

  • Deprotection: Remove the N-Boc group using TFA/DCM.

Method C: Pd-Catalyzed Hydroamination

The Complexity Builder: This method is ideal when the morpholine ring needs to be formed from acyclic amino-alkene precursors. It utilizes Palladium(II) to activate the alkene for nucleophilic attack by the amine.

Mechanism & Workflow: Often starts from vinyl aziridines or amino-alkenes. The Pd(II) species coordinates to the alkene, activating it for anti-Markovnikov or Markovnikov attack by the tethered amine/alcohol.

Pd_Hydroamination Precursor Chiral Amino-Alkene (or Vinyl Aziridine) Pd_Complex Pd(II)-Alkene Complex Precursor->Pd_Complex Pd(OAc)2, Ligand Aminopalladation Intramolecular Aminopalladation Pd_Complex->Aminopalladation Stereoselective Cyclization Protonolysis Protonolysis/Reduction Aminopalladation->Protonolysis Product 2,5-Disubstituted Morpholine Protonolysis->Product

Caption: Pd-catalyzed cyclization strategy. The stereochemistry is often dictated by the substrate's existing chiral centers (1,3-induction).

Experimental Protocol:

  • Substrate Prep: Prepare the O-allylated amino alcohol derivative.

  • Catalysis: Dissolve substrate in Toluene. Add Pd(TFA)2 (5 mol%) and an oxidant (e.g., Benzoquinone) if performing oxidative cyclization, or just a Lewis Acid additive if performing hydroalkoxylation.

  • Reaction: Heat to 60-80°C. The Pd activates the alkene, and the pendant amine/alcohol attacks.

  • Isolation: Filter through Celite to remove Pd black. Flash chromatography.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science, 2021, 12, 15061-15066.[2] URL:[Link]

  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Source: Organic Letters, 2007, 9(21), 4155–4158. URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: The Journal of Organic Chemistry, 2023, 88, 6192–6202.[3] URL:[Link]

  • Synthesis of Morpholines (Review). Source: Organic Chemistry Portal (Abstracts of recent literature). URL:[Link]

Sources

Comparative Guide: Enantiomeric Excess Determination for (S)-tert-butyl 3-formylmorpholine-4-carboxylate

[1]

Executive Summary

The Core Challenge: Direct enantiomeric excess (ee) determination of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter Compound 1 ) is fraught with risk due to the configurational instability of the

The Solution: This guide recommends a Reductive Derivatization Strategy as the industry "Gold Standard." By reducing the aldehyde to the corresponding alcohol, the stereochemical information is "locked," allowing for robust, self-validating analysis using Chiral HPLC.

FeatureMethod A: Reductive Derivatization (Recommended)Method B: Direct Chiral Analysis (Not Recommended)Method C: Mosher Ester Analysis (Alternative)
Analyte (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylateParent AldehydeMosher Ester Derivative
Stability High (Stereocenter chemically locked)Low (Risk of on-column racemization)High
Precision >99.5% accuracyVariable (Time-dependent)Good, but lower throughput
Throughput High (Automated HPLC)HighLow (Requires NMR time)
Equipment Standard HPLC (UV/RI)HPLC/SFCNMR Spectrometer

Part 1: The Scientific Rationale (Why Direct Analysis Fails)

The structural integrity of Compound 1 is compromised by the acidity of the

Mechanism of Racemization

The following diagram illustrates the pathway leading to signal degradation and false ee readings during direct analysis.

RacemizationS_Aldehyde(S)-Aldehyde(Target)EnolEnol Intermediate(Achiral/Planar)S_Aldehyde->Enol-H+ (Base/Silica)Enol->S_Aldehyde+H+ (Retention of Config)R_Aldehyde(R)-Aldehyde(Impurity)Enol->R_Aldehyde+H+ (Inversion)

Caption: Thermodynamic equilibration of the alpha-amino aldehyde stereocenter via an achiral enol intermediate.

Part 2: Recommended Protocol (Reductive Derivatization)

This method converts the unstable aldehyde into (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate , a stable alcohol that retains the original stereochemical ratio.

Step 1: Derivatization Workflow

Reagents: Sodium Borohydride (

  • Preparation: Dissolve 10 mg of Compound 1 in 1.0 mL of anhydrous MeOH at 0 °C.

  • Reduction: Add 1.5 equivalents of

    
     in one portion.
    
  • Quench: After 15 minutes, quench with 0.5 mL saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ), dry over 
    
    
    , and concentrate.
  • Result: Quantitative conversion to the alcohol. No purification is required before HPLC analysis.

Step 2: Chiral HPLC Conditions

The resulting alcohol is widely documented and separates well on polysaccharide-based stationary phases.

Primary Method (Screening First Choice):

  • Column: Chiralpak AD-H or Chiralpak IA (Daicel), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (Boc absorption) or Refractive Index (RI).

Alternative Method (If Resolution < 1.5):

  • Column: Chiralcel OD-H.

  • Mobile Phase: n-Hexane : Ethanol (95:5 v/v).

  • Note: Ethanol often provides sharper peak shapes for hydroxyl-containing morpholines due to better hydrogen bonding solvation.

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • (S)-Enantiomer (Target): Typically elutes second on AD-H columns (verify with authentic standard).

  • (R)-Enantiomer (Impurity): Elutes first.

  • Calculation:

    
    
    

Part 3: Alternative Method (Mosher Ester Analysis)

If chiral HPLC columns are unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents is a robust fallback.

Protocol
  • Derivatization: React the reduced alcohol (from Part 2) with (R)-(-)-

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) in pyridine.
  • Analysis: Acquire

    
     or 
    
    
    NMR.
  • Differentiation: The diastereomeric esters will show distinct chemical shifts for the

    
     group or the morpholine ring protons due to anisotropic shielding effects.
    

Pros: Absolute configuration assignment is possible without a reference standard. Cons: Lower throughput; requires expensive reagents; data interpretation can be complex if signals overlap.

Part 4: Analytical Workflow Diagram

The following flowchart summarizes the decision matrix for analyzing Compound 1 .

WorkflowStartSample: (S)-3-FormylmorpholineDecisionIs Sample Stable?Start->DecisionDirectDirect HPLC (Not Recommended)Risk: RacemizationDecision->DirectNo (High Risk)DerivReduction (NaBH4/MeOH)Yields: 3-Hydroxymethyl deriv.Decision->DerivYes (Standard)HPLCChiral HPLC AnalysisColumn: Chiralpak AD-H/IAMP: Hex/IPA (90:10)Deriv->HPLCResultCalculate EE%HPLC->Result

Caption: Analytical decision tree prioritizing reductive derivatization for data integrity.

References

  • Jurczak, J., et al. (2010). "Optimized synthesis of phosphatidylserine." Amino Acids, 39(2), 367-373.[1] (Discusses racemization risks in N-protected amino aldehydes).

  • Luo, S., et al. (2025).[2] "Visible Light-Promoted Deracemization of

    
    -Amino Aldehydes." Journal of the American Chemical Society.[2] (Highlights the inherent instability of the aldehyde motif). 
    
  • Besnard, J., et al. (2012).[3] "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine." Journal of Medicinal Chemistry. (Provides precedent for HPLC separation of Boc-hydroxymethylmorpholines).

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Authoritative source for polysaccharide column conditions).

(S)-tert-butyl 3-formylmorpholine-4-carboxylate vs (R)-tert-butyl 2-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

(S)-tert-butyl 3-formylmorpholine-4-carboxylate vs. (R)-tert-butyl 2-formylmorpholine-4-carboxylate

Executive Summary: The Regioisomer Divergence

In modern drug discovery, morpholine rings are "privileged scaffolds" due to their ability to modulate lipophilicity (


) and improve metabolic stability. However, when introducing chirality via formyl-substituted precursors, the choice between the 3-formyl  and 2-formyl  regioisomers is not merely structural—it is a decision that dictates synthetic strategy, handling protocols, and stereochemical integrity.

This guide compares two critical building blocks:

  • (S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter 3-CHO )

  • (R)-tert-butyl 2-formylmorpholine-4-carboxylate (hereafter 2-CHO )

The Critical Distinction: While 3-CHO offers a direct peptidomimetic vector (mimicking proline), it suffers from significant configurational instability typical of


-protected 

-amino aldehydes. Conversely, 2-CHO behaves as an

-alkoxy aldehyde, offering superior configurational stability but distinct vector orientation.
Part 1: Structural & Electronic Profiling

To understand the performance differences, we must analyze the electronic environment of the chiral center.

DOT Diagram 1: Electronic & Steric Environment

MorpholineComparison cluster_3CHO Molecule A: (S)-3-Formyl (Alpha-Amino) cluster_2CHO Molecule B: (R)-2-Formyl (Alpha-Alkoxy) A_Struct Structure: N-Boc-3-CHO A_Elec Electronic: Alpha-proton adjacent to Carbamate N A_Struct->A_Elec A_Risk Risk: Low pKa of Alpha-H (High Epimerization Risk) A_Elec->A_Risk B_Struct Structure: N-Boc-2-CHO B_Elec Electronic: Alpha-proton adjacent to Ether O B_Struct->B_Elec B_Risk Risk: Higher pKa of Alpha-H (Stable Configuration) B_Elec->B_Risk

Figure 1: Comparative electronic profiling. Note the critical acidity difference of the


-proton.
Mechanistic Insight
  • 3-CHO (The

    
    -Amino Trap):  The formyl group at C3 is directly adjacent to the carbamate nitrogen. The electron-withdrawing nature of the 
    
    
    
    -Boc group acidifies the C3 proton. In the presence of even mild bases (e.g.,
    
    
    ,
    
    
    ), this molecule undergoes rapid enolization, leading to racemization. It behaves chemically like a protected amino acid aldehyde (e.g., Boc-Prolinal).
  • 2-CHO (The Ether Stability): The formyl group at C2 is adjacent to the ether oxygen. While electronegative, the ether oxygen does not stabilize the enolate to the same degree as the carbamate. Consequently, the C2 proton is less acidic, rendering this isomer significantly more robust during workup and storage.

Part 2: Comparative Performance Data

The following data summarizes the stability and reactivity profiles observed in standard medicinal chemistry workflows.

Feature(S)-3-Formyl (Molecule A)(R)-2-Formyl (Molecule B)
Chemical Class

-Boc

-amino aldehyde

-alkoxy aldehyde
Epimerization Risk High (

in weak base)
Low (Stable in weak base)
Storage Stability Poor (Polymerizes/Oxidizes rapidly)Moderate (Stable at -20°C)
Flash Chromatography Not Recommended (Silica induces racemization)Possible (Neutral silica, rapid elution)
Preferred Synthesis Oxidation (Parikh-Doering) & Use ImmediatelyOxidation (Swern/TEMPO)
Primary Application Peptidomimetics (Proline surrogate)Novel Ether Scaffolds, PI3K inhibitors
Part 3: Experimental Protocols (Self-Validating Systems)

As a scientist, you cannot rely on vendor purity for 3-CHO due to its instability. You must synthesize and validate it in situ.

Protocol A: The "Safe" Synthesis of (S)-3-Formylmorpholine (Parikh-Doering)

Rationale: Swern oxidation involves


 in the quench, which instantly racemizes 3-CHO. The Parikh-Doering (

) method is buffered and milder.

Reagents:

  • (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)

  • 
     complex (3.0 eq)
    
  • 
     (Solvent) / 
    
    
    
    (3.0 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve amino alcohol in anhydrous DMSO/CH2Cl2 (1:1) at 0°C.

  • Addition: Add DIPEA followed by

    
     portion-wise over 15 minutes.
    
  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (stain with ninhydrin/anisaldehyde).

  • Quench (CRITICAL): Do NOT use strong basic wash. Quench with cold saturated

    
     (slightly acidic).
    
  • Extraction: Extract immediately with

    
    . Wash with brine.
    
  • Usage: Concentrate under reduced pressure (bath < 30°C). Do not purify on silica. Use the crude aldehyde immediately in the next step (e.g., reductive amination).

Protocol B: The "Racemization Stress Test" (Validation)

Before committing to a large-scale GMP campaign, perform this test to determine the "Safe Handling Window" for your specific batch.

  • Baseline: Take a 5mg aliquot of freshly prepared aldehyde. Dissolve in

    
    .
    
  • Stress: Add 1.0 eq of

    
     (simulating a basic workup).
    
  • Measurement: Acquire

    
    -NMR spectra at t=0, t=15min, t=60min.
    
  • Observation: Monitor the aldehyde proton signal (~9.6 ppm).

    • 3-CHO: You will observe the signal broaden and split, or the appearance of a diastereomeric peak if a chiral shift reagent is used.

    • 2-CHO: The signal should remain sharp and singular over the timeframe.

Part 4: Downstream Application Pathways

The choice of isomer dictates the available chemistry.

DOT Diagram 2: Synthetic Utility & Pathways

ReactivityPathways cluster_Reductive Reductive Amination (Most Common) cluster_Wittig Wittig/HWE Olefination Start Formylmorpholine Scaffold RA_Cond Conditions: Amine, NaBH(OAc)3, DCE Start->RA_Cond W_Cond Conditions: Ph3P=CH-R, THF, -78°C Start->W_Cond RA_Prod 3-sub: Chiral Amine (Racemization Risk!) 2-sub: Stable Ether Amine RA_Cond->RA_Prod W_Prod Access to chain extension (Preserves Stereochem if Base-Free) W_Cond->W_Prod

Figure 2: Common synthetic diversions. Note that reductive amination conditions (often slightly acidic) are generally safer for 3-CHO than basic olefination conditions.

Conclusion & Recommendation
  • Select (S)-3-CHO only if your SAR (Structure-Activity Relationship) specifically demands a proline-like vector or

    
    -amino substitution. Mandatory:  Generate in situ and avoid basic workups.
    
  • Select (R)-2-CHO for general exploration of morpholine space. It is a robust, "process-friendly" building block that tolerates purification and storage, making it superior for library synthesis.

References
  • Morpholine Privilege in Drug Discovery

    • Review of morpholine utility in mTOR and PI3K inhibitors.
    • Source:

  • Alpha-Amino Aldehyde Instability (General Theory): Foundational work on the optical instability of N-protected alpha-amino aldehydes. Jurczak, J., & Golebiowski, A. (1989). Chemical Reviews. (Contextual citation based on general organic chemistry principles regarding N-Boc-prolinal analogs).
  • Synthesis of Morpholine Precursors

    • Methodologies for synthesizing morpholine carboxylates from amino alcohols.[1]

    • Source:

  • Parikh-Doering Oxidation Protocol

    • Standard protocol adapted for labile aldehydes.
    • Source:

  • Conformational Analysis in Medicinal Chemistry

    • Impact of 2- vs 3-substitution on ring pucker and binding.
    • Source:

Sources

cost-benefit analysis of different chiral morpholine synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral morpholines are privileged pharmacophores found in blockbuster antidepressants (Reboxetine), antiemetics (Aprepitant), and antibiotics (Linezolid analogs). For drug development professionals, the choice of synthetic route is rarely about "possibility" but rather scalability, atom economy, and stereochemical fidelity .

This guide compares three distinct methodologies:

  • Modern Chiral Pool Synthesis: A redox-neutral, metal-free alkylation using ethylene sulfate.

  • Asymmetric Hydrogenation (AH): The industrial standard for high-throughput stereocontrol using Rhodium catalysis.

  • Organocatalytic Heteroannulation: A niche but powerful metal-free route for constructing complex morpholinones.

Route 1: Modern Chiral Pool Synthesis (The "Green" Standard)

Best for: Early-phase discovery, gram-scale synthesis, and avoiding heavy metal contamination.

Technical Analysis

Historically, chiral pool synthesis suffered from harsh cyclization conditions (e.g., sulfuric acid at 150°C).[1] The modern iteration, however, utilizes ethylene sulfate as a highly reactive yet selective 1,2-dielectrophile. This method allows for the direct conversion of 1,2-amino alcohols (derived from abundant chiral amino acids) into morpholines in a single or two-step sequence without racemization.

Mechanism: The reaction proceeds via a selective


 monoalkylation of the amine followed by an intramolecular cyclization. The rigidity of the ethylene sulfate cyclic sulfite intermediate prevents the common side reaction of polyalkylation.
Experimental Protocol: Ethylene Sulfate Cyclization

Source: Adapted from recent green chemistry protocols (e.g., Ortiz et al., 2024).

Reagents:

  • (S)-2-Phenylglycinol (1.0 equiv)

  • Ethylene Sulfate (1.1 equiv)

  • Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) - chosen for sustainability.[1]

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with (S)-2-Phenylglycinol (10 mmol) and 2-MeTHF (50 mL).

  • Alkylation: Add ethylene sulfate (11 mmol) in one portion at 0°C. Stir at room temperature for 4 hours. Critical: Monitor consumption of amine by TLC/LCMS. The intermediate is a zwitterionic sulfate.

  • Cyclization: Cool the mixture to 0°C. Add tBuOK (25 mmol) slowly to control exotherm.

  • Heating: Warm to 40°C and stir for 12 hours. The base triggers the intramolecular displacement of the sulfate group.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Pathway Visualization

ChiralPool AminoAlcohol (S)-Amino Alcohol (Chiral Pool) Intermediate Zwitterionic Sulfate Intermediate AminoAlcohol->Intermediate Selective N-Alkylation (SN2, 20°C) EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Intermediate Product (S)-Morpholine (>99% ee) Intermediate->Product Intramolecular Cyclization Base tBuOK / 40°C Base->Product Promoter

Figure 1: Redox-neutral conversion of amino alcohols to chiral morpholines using ethylene sulfate.

Route 2: Asymmetric Hydrogenation (The Industrial Standard)

Best for: Late-stage manufacturing, multi-kilogram scale, and generating stereocenters after ring formation.

Technical Analysis

This route constructs the morpholine ring first as an unsaturated intermediate (dehydromorpholine or 2H-1,4-oxazine) and then sets the stereochemistry via Rhodium-catalyzed Asymmetric Hydrogenation (AH) . This is superior for atom economy in large batches because it avoids the stoichiometric waste associated with chiral auxiliaries.

Key Driver: The use of bisphosphine ligands with a large bite angle (e.g., SKP-Phos or equivalent) creates a chiral pocket that enforces facial selectivity during the hydride transfer.

Experimental Protocol: Rh-Catalyzed Hydrogenation

Source: Adapted from Chemical Science, 2021 and similar industrial patents.

Reagents:

  • Substrate: 2-Phenyl-2H-1,4-oxazine[2]

  • Catalyst Precursor:

    
     (1 mol%)
    
  • Ligand: (R,R)-DIPAMP or SKP-Phos (1.1 mol%)

  • Hydrogen Gas: 50 bar

  • Solvent: Degassed Methanol

Step-by-Step Workflow:

  • Catalyst Formation (In Glovebox): Mix

    
     and the chiral phosphine ligand in MeOH. Stir for 30 mins to generate the active cationic Rh-complex.
    
  • Loading: Transfer the catalyst solution to a high-pressure autoclave containing the oxazine substrate.

  • Hydrogenation: Pressurize to 50 bar

    
    . Stir at room temperature for 12–24 hours.
    
  • Venting: Carefully vent

    
     (safety critical).
    
  • Isolation: Concentrate the solvent. Pass through a short silica plug to remove the metal catalyst (essential for pharma compliance).

  • Analysis: Determine ee by Chiral HPLC.

Pathway Visualization

AsymmetricHydro Oxazine 2H-1,4-Oxazine (Achiral/Racemic) Coordination Olefin-Rh Coordination Oxazine->Coordination RhCat Rh(I)-Bisphosphine Complex RhCat->Coordination H2 H2 (50 bar) Product Chiral Morpholine (>99% ee) H2->Product Coordination->Product Facial Selective Hydride Transfer

Figure 2: Rhodium-catalyzed asymmetric hydrogenation establishing the C2/C3 stereocenter.

Route 3: Organocatalytic Heteroannulation (The Metal-Free Alternative)

Best for: Constructing complex morpholinones, academic research, and avoiding IP-heavy metal ligands.

Technical Analysis

This route typically employs Chiral Phosphoric Acids (CPAs) to catalyze the reaction between glyoxals and amino alcohols. It is a "domino" reaction involving a [4+2] heteroannulation followed by an internal rearrangement.[3]

Why it matters: It provides access to morpholinones (oxidized morpholines), which are valuable intermediates for peptide mimetics, without using transition metals.

Pathway Visualization

Organocatalysis Substrates Glyoxal + Amino Alcohol TS H-Bonded Transition State Substrates->TS Hemiacetal Formation CPA Chiral Phosphoric Acid (BINOL-derived) CPA->TS Bifunctional Activation Product Chiral Morpholinone (High ee) TS->Product Intramolecular Rearrangement

Figure 3: CPA-catalyzed synthesis of morpholinones via H-bond directed activation.

Comparative Analysis: Cost vs. Benefit

The following data aggregates typical performance metrics from recent literature (2020–2024) to aid decision-making.

FeatureChiral Pool (Ethylene Sulfate)Asymmetric Hydrogenation (Rh)Organocatalysis (CPA)
Primary Cost Driver Starting Material (Amino Acid)Catalyst (Rhodium + Ligand)Catalyst (Chiral BINOL)
Yield (Typical) 75% – 90%95% – 99%60% – 85%
Enantioselectivity (ee) >99% (Retained from SM)97% – 99% (Induced)85% – 95%
Scalability High (Multi-kg feasible)Very High (Ton-scale feasible)Low to Medium
Atom Economy Moderate (Sulfate waste)Excellent (100% atom efficient)High
Green Metric (PMI) Low (Good)Very Low (Excellent)Moderate
Operational Risk Exotherm control (tBuOK)High Pressure (

safety)
Long reaction times
Decision Matrix
  • Choose Chiral Pool IF:

    • You have a cheap source of the chiral amino acid (e.g., Phenylglycine, Valine).

    • You are in early-phase discovery and need <100g quickly.

    • You must avoid all traces of heavy metals (e.g., late-stage functionalization).

  • Choose Asymmetric Hydrogenation IF:

    • You are designing a manufacturing process for an API (e.g., Aprepitant generic).

    • The chiral amino acid precursor is expensive or unavailable.

    • You require extremely high throughput and low PMI (Process Mass Intensity).

  • Choose Organocatalysis IF:

    • Target is a morpholinone or highly functionalized derivative.

    • You are exploring novel IP space outside of metal-catalyzed patents.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021.[3] [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2024.[4] [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 2016.[5] [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

Sources

Technical Guide: Strategic Alternatives to (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Amino Aldehyde Trap

In medicinal chemistry, (S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter Target Aldehyde ) is a critical scaffold for synthesizing kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. It serves as the electrophilic "handle" for reductive aminations and Wittig olefinations.

However, relying on the commercial isolation of this aldehyde presents a significant "Buy vs. Make" risk . As an


-amino aldehyde, it is inherently unstable. The C3 proton is acidic due to the adjacent carbonyl and the electron-withdrawing Boc-protected nitrogen, making the molecule prone to:
  • Racemization: Rapid loss of enantiomeric excess (ee%) via enolization, especially in the presence of trace bases or silica gel.

  • Hydration/Oligomerization: Formation of hydrates or hemiacetals upon storage, complicating stoichiometry calculations.

  • Oxidation: Spontaneous conversion to the carboxylic acid.

This guide recommends shifting from sourcing the aldehyde to sourcing stable precursors that allow for "Just-in-Time" (JIT) generation .

The Decision Matrix: Selecting the Right Precursor

The choice of alternative depends on your lab's capacity for chemical manipulation versus the need for immediate reactivity.

DecisionMatrix Start Start: Requirement for (S)-3-Formylmorpholine Scaffold Storage Is long-term storage (>1 month) required before use? Start->Storage Scale Is the reaction scale >100 grams? Storage->Scale No (Immediate Use) Alcohol RECOMMENDATION A: The Alcohol (Stable, Solid, Requires Oxidation) Storage->Alcohol Yes (High Stability) Chirality Is the downstream reaction conditions basic? Scale->Chirality No (Discovery/MedChem) Acid RECOMMENDATION C: The Carboxylic Acid (Cheapest, High Labor) Scale->Acid Yes (Cost Sensitive) Chirality->Alcohol No (Standard Conditions) Weinreb RECOMMENDATION B: The Weinreb Amide (Chiral Safe, Controlled Reduction) Chirality->Weinreb Yes (High Risk of Racemization)

Figure 1: Decision tree for selecting the optimal chiral building block based on storage, scale, and reaction conditions.

Detailed Analysis of Alternatives

Alternative A: The Shelf-Stable Standard (The Alcohol)

Compound: (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate CAS: 215189-86-5 (generic reference) Physical State: Crystalline Solid

This is the industry-standard alternative. It is chemically inert under standard storage conditions and allows you to generate the aldehyde only when needed.

  • Pros: Indefinite shelf life; no racemization risk during storage; lower cost than the aldehyde.

  • Cons: Requires an oxidation step immediately prior to use.

  • Best For: Reductive aminations where the aldehyde is generated and trapped in situ.

Validated Protocol: Parikh-Doering Oxidation

Why this method? Unlike Swern oxidation, Parikh-Doering operates at 0°C to room temperature (avoiding -78°C cryogenics) and uses non-hygroscopic reagents, making it scalable and robust for maintaining chirality.

  • Dissolution: Dissolve 1.0 eq of (S)-Alcohol in anhydrous DCM (0.3 M) and cool to 0°C.

  • Base/Activator: Add 3.0 eq of Triethylamine (TEA) followed by 3.0 eq of DMSO .

  • Oxidant: Portion-wise, add 2.0 eq of Sulfur Trioxide Pyridine complex (SO3·Py) while maintaining internal temp < 10°C.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (Aldehyde spots stain distinctively with DNPH).

  • Workup (CRITICAL): Quench with water. Wash with saturated NaHCO3. Do not use acidic washes (e.g., HCl) as this will remove the Boc group or induce racemization.

  • Usage: Concentrate the organic layer and use the crude aldehyde immediately. Do not column purify on silica.

Alternative B: The Precision Tool (The Weinreb Amide)

Compound: (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate Physical State: Viscous Oil / Low-melting Solid

The Weinreb amide is the "safety lock" for the aldehyde. It prevents over-reduction to the alcohol and inhibits racemization because the tetrahedral intermediate is stable until acidic workup.

  • Pros: Highest fidelity for enantiomeric excess (ee%); converts to aldehyde in one step; stable to storage.

  • Cons: Expensive; requires cryogenic reduction (DIBAL-H or LiAlH4).

  • Best For: Synthesis of ketones (via Grignard addition) or highly sensitive total synthesis steps.

Validated Protocol: Controlled Reduction
  • Setup: Dissolve 1.0 eq of Weinreb Amide in anhydrous THF or Toluene (0.2 M). Cool to -78°C.

  • Reduction: Dropwise add 1.2 eq of DIBAL-H (1.0 M in hexanes).

  • Quench: After 1 hour, quench at -78°C with Methanol, then add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.

  • Workup: Allow to warm to RT and stir vigorously until the emulsion clears (can take 1-4 hours). Extract with EtOAc.[1]

Alternative C: The Raw Material (The Acid)

Compound: (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS: 782498-00-6 Physical State: Solid

The parent acid is the most economical starting point but requires the most synthetic lifting.

  • Pros: Cheapest per gram; versatile (can go to ester, amide, or alcohol).

  • Cons: Cannot be reduced directly to aldehyde easily (requires 2 steps: Acid

    
     Weinreb 
    
    
    
    Aldehyde OR Acid
    
    
    Alcohol
    
    
    Aldehyde).
  • Best For: Large-scale manufacturing where cost of goods (COGS) is the primary driver.

Comparative Performance Data

The following data summarizes the performance of generating the target aldehyde from these precursors followed by a standard reductive amination with benzylamine (Benchmark Reaction).

FeatureDirect Aldehyde (Commercial)Alcohol Precursor (Alt A)Weinreb Precursor (Alt B)
Purity (Start) 90-95% (Variable)>98%>98%
Storage Stability Poor (Weeks)Excellent (Years)Good (Months)
Step Count 1 (Direct Use)2 (Oxidize + React)2 (Reduce + React)
Final Yield 45-60%*75-85%70-80%
ee% Retention 85-92% (Risk of racemization)>98%>99%
Cost Index

$


*Low yield for commercial aldehyde is due to hydration correction and impurities present in the aged reagent.

Synthetic Pathway Visualization

This diagram illustrates how the alternatives converge on the target aldehyde and the critical control points for chirality.

Pathways Acid (S)-Morpholine-3-COOH (Alt C: Raw Material) Weinreb (S)-Weinreb Amide (Alt B: Precision) Acid->Weinreb Coupling (EDC/NHMe(OMe)) Alcohol (S)-Hydroxymethyl (Alt A: Stability) Acid->Alcohol Reduction (BH3·THF) Aldehyde TARGET ALDEHYDE (Transient Species) Weinreb->Aldehyde Reduction (DIBAL-H, -78°C) *High ee% Retention* Alcohol->Aldehyde Oxidation (Parikh-Doering) *In-situ Generation* Product Final Drug Target (e.g., Kinase Inhibitor) Aldehyde->Product Reductive Amination (NaBH(OAc)3)

Figure 2: Synthetic convergence of chiral building blocks. Note that the Alcohol and Weinreb routes allow for the isolation of stable intermediates, whereas the Aldehyde is treated as a transient species.

References

  • Metabolic Stability Context: Metabolically Stable tert-Butyl Replacement. (Discusses the general utility and stability issues of tert-butyl groups in drug design).

  • Alcohol Intermediate Utility: tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. (Identifies the alcohol as a key intermediate for BMS-599626).

  • Weinreb Amide Chemistry: Recent Developments in Weinreb Synthesis and Their Applications. (Review of Weinreb amides as stable acylating agents to prevent over-reduction).

  • Morpholine Synthesis Patent: Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (Details the synthesis of the parent acid from L-serine).

  • Reductive Amination Protocols: Direct Reductive Amination of Aldehydes and Ketones.[2] (Standard protocols for converting the generated aldehyde to amines).

Sources

Validating Analytical Strategies for Morpholine & Its Derivatives: From Bulk Assay to Trace Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Amine Challenge

Morpholine (tetrahydro-1,4-oxazine) presents a classic analytical paradox in pharmaceutical development. While structurally simple, it lacks a significant UV chromophore, making standard HPLC-UV detection at >220 nm virtually impossible. Furthermore, its high polarity (logP ≈ -0.86) leads to poor retention on standard C18 columns, resulting in elution within the void volume.

This guide moves beyond basic textbook definitions to compare three distinct validation strategies: Derivatization-UV , Charged Aerosol Detection (CAD) , and LC-MS/MS . Special emphasis is placed on the detection of N-nitroso-morpholine (NMOR) , a high-risk mutagenic impurity currently under intense regulatory scrutiny (FDA/EMA).

Part 1: Comparative Analysis of Methodologies

The choice of method depends strictly on the analytical threshold required (Assay vs. Trace Impurity).

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Derivatization HPLC-UV Method B: HPLC-CAD Method C: HILIC-LC-MS/MS
Primary Application Bulk Assay / Content UniformityRoutine QC / Impurity ProfilingTrace Genotoxin (NMOR) Analysis
Detection Principle Chemical addition of chromophore (e.g., FMOC)Aerosol charging (Universal)Mass-to-charge ratio (Ionization)
Sensitivity (LOD) Moderate (0.1 - 1.0 µg/mL)High (10 - 50 ng/mL)Ultra-Trace (< 0.5 ng/mL)
Linearity Range Limited by derivative stabilityWide dynamic range (Quadratic*)Wide dynamic range
Selectivity High (Specific to amines)Low (Detects all non-volatiles)Very High (MRM transitions)
Key Limitation Complex prep; reaction kineticsMobile phase restrictions (Volatile only)Matrix effects; Instrument cost

*Note: CAD response is inherently non-linear (power function) but can be linearized via log-log plots or polynomial regression.

Part 2: Experimental Protocols

Protocol A: Pre-Column Derivatization with FMOC-Cl (For HPLC-UV)

Context: Since morpholine has a secondary amine, it reacts rapidly with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a stable, UV-absorbing carbamate detectable at 265 nm.

Reagents:

  • Borate Buffer (pH 8.5): 0.2 M Sodium Borate.

  • FMOC-Cl Solution: 5 mM in Acetonitrile (ACN).

  • Quenching Agent: 1-Adamantanamine (ADAM) or Glycine.

Step-by-Step Workflow:

  • Preparation: Mix 500 µL of Sample Solution (Morpholine in water) with 500 µL of Borate Buffer.

  • Reaction: Add 500 µL of FMOC-Cl reagent. Vortex immediately for 30 seconds.

  • Incubation: Allow to stand at ambient temperature for 5 minutes. (Morpholine reacts quickly; prolonged time may increase hydrolysis byproducts).

  • Quenching: Add 100 µL of ADAM solution to react with excess FMOC-Cl (prevents the reagent peak from interfering with the analyte).

  • Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Detection: UV at 265 nm.

Protocol B: Trace Analysis of N-Nitrosomorpholine (NMOR) via HILIC-LC-MS/MS

Context: For nitrosamine impurities, derivatization is risky (potential for false positives). Direct LC-MS/MS using HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard to retain the polar morpholine ring.

Instrument Parameters:

  • Column: Waters XBridge Amide or Agilent HILIC-Z (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B hold (0-2 min) -> Ramp to 60% B (2-6 min) -> Re-equilibrate.

MS/MS Transitions (ESI Positive):

  • Precursor Ion: 117.1 m/z [M+H]+

  • Quantifier Ion: 87.1 m/z (Loss of NO)

  • Qualifier Ion: 59.1 m/z (Ring cleavage)

  • Collision Energy: Optimized per instrument (typically 15-25 eV).

Part 3: Validation Framework (ICH Q2 R2)

To validate these methods, specific "stress points" must be addressed.

Specificity & Matrix Effects (Critical for LC-MS)

Unlike UV, MS is prone to ion suppression.

  • Experiment: Post-column infusion. Infuse a constant stream of Morpholine/NMOR while injecting a blank sample matrix.

  • Acceptance: No significant dips or peaks in the analyte baseline at the retention time of interest.

Linearity & Range
  • For CAD: Do not assume linearity. Use a power curve fit (

    
    ) or a quadratic fit.
    
  • For Derivatization: Validate the reaction yield linearity. Ensure the molar excess of FMOC is sufficient at the highest concentration (150% of target).

Accuracy (Recovery)
  • Protocol: Spike Morpholine into the placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Calculation:

    
    
    
  • Acceptance: 98.0% – 102.0% for Assay; 80.0% – 120.0% for Trace Impurities.

Part 4: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Matrix

This flowchart guides the analyst to the correct technique based on concentration and equipment availability.

MethodSelection Start Select Analyte Target Conc Concentration Level? Start->Conc Bulk Bulk / Assay (mg/mL) Conc->Bulk Trace Trace / Impurity (ng/mL) Conc->Trace Chrom Chromophore Present? Bulk->Chrom MethodMS HILIC-LC-MS/MS (Protocol B) Trace->MethodMS Required for Sensitivity NoChrom No (Morpholine) Chrom->NoChrom Equip Available Equipment? NoChrom->Equip MethodUV Derivatization + HPLC-UV (Protocol A) Equip->MethodUV Standard Lab MethodCAD HPLC-CAD (Direct) Equip->MethodCAD Advanced Lab

Caption: Decision matrix for selecting the optimal analytical technique based on analyte concentration and available instrumentation.

Diagram 2: FMOC Derivatization Reaction Pathway

Visualizing the chemical transformation required for UV detection.

FMOCReaction Morph Morpholine (Secondary Amine) Complex Transition State (pH 8.5 Borate) Morph->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Product FMOC-Morpholine (UV Active @ 265nm) Complex->Product Waste HCl (Byproduct) Complex->Waste

Caption: Reaction scheme for the derivatization of morpholine with FMOC-Cl to enable UV detection.

References

  • European Medicines Agency (EMA). (2022).[1] ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Schein, C. H. (1990). Solubility as a function of protein structure and solvent components. Bio/Technology.[1] (Contextual grounding for HILIC separation of polar amines).

  • Agilent Technologies. (2020). Analysis of Nitrosamine Impurities in Drug Substances and Drug Products.[2][3] (Source for HILIC-MS parameters). [Link]

Sources

Comparative Guide: Catalytic Asymmetric Synthesis of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility enhancer and metabolic modulator in blockbuster drugs like Linezolid , Gefitinib , and Aprepitant . While traditional synthesis relies on the "chiral pool" (e.g., cyclization of chiral amino alcohols), modern drug discovery demands methods that introduce stereochemistry de novo to access novel, non-canonical substitution patterns (particularly at the C2 and C3 positions).

This guide compares the two dominant catalytic paradigms for asymmetric morpholine construction: Transition Metal Catalysis (TMC) and Organocatalysis (OC) . We analyze their performance based on enantioselectivity, scalability, and mechanistic distinctiveness to assist medicinal chemists in selecting the optimal pathway for their target scaffold.

Part 1: Transition Metal Catalysis – The Hydrogenation & Allylic Substitution Approach

Transition metal catalysts (Rh, Ir, Pd) excel in high-turnover scenarios and are currently the gold standard for generating 2-substituted morpholines , a motif historically difficult to access via chiral pool methods.

Rhodium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of unsaturated morpholines (dehydromorpholines) is the most atom-economic route to chiral morpholines.

  • Mechanism: The reaction typically proceeds via an inner-sphere mechanism where the olefin coordinates to a chiral cationic Rh(I) complex. The stereodetermining step is the migratory insertion of the hydride.

  • Key Breakthrough: Recent work (2021) utilizing Bisphosphine-Rh complexes with large bite angles has unlocked the synthesis of 2-substituted morpholines with >99% ee. Previous generations failed due to the electron-rich nature of the enol ether double bond in dehydromorpholines, which binds poorly to the metal center compared to enamines.

  • Application: Ideal for late-stage diversification where the morpholine core is already formed but unsaturated.

Palladium-Catalyzed Allylic Substitution

This method constructs the morpholine ring from acyclic precursors, offering modularity.

  • Mechanism: Involves the formation of a

    
    -allyl Pd complex from a vinyl epoxide or amino-allylic carbonate. An intramolecular nucleophilic attack by the pendant alcohol or amine (Tsuji-Trost type) closes the ring.
    
  • Stereocontrol: Chirality is induced either by the chiral ligand on Pd (enantioselective) or transferred from a chiral leaving group (diastereoselective).

Part 2: Organocatalysis – The Bifunctional Activation Approach

Organocatalysis offers a metal-free alternative, particularly advantageous for avoiding trace metal contamination in pharmaceutical intermediates. It excels in constructing fused morpholines and 3-substituted analogs via cascade reactions.

Double Aza-Michael Addition (DAM)

A powerful cascade reaction for building fused morpholine systems (e.g., morpholine-fused piperidines).

  • Mechanism: A chiral bifunctional catalyst (typically a squaramide or thiourea) activates the electrophile (divinyl ketone or similar) via H-bonding while simultaneously directing the nucleophilic amine. This "desymmetrization" of achiral bis-enones creates two stereocenters in a single step.

  • Performance: These reactions often proceed under mild conditions (room temperature) and tolerate air/moisture better than air-sensitive phosphine-metal complexes.

Chiral Phosphoric Acid (CPA) Transfer Hydrogenation

CPAs are used to reduce cyclic imines or oxazines.

  • Mechanism: The CPA forms a chiral contact ion pair with the iminium intermediate. The Hantzsch ester (hydride source) is directed to one face of the imine via steric shielding provided by the catalyst's 3,3'-substituents (e.g., TRIP or BINOL derivatives).

  • Selectivity: Excellent for 3-substituted morpholines, often achieving >95% ee.

Part 3: Comparative Performance Analysis

The following data summarizes the trade-offs between the two methodologies based on recent literature benchmarks.

FeatureTransition Metal Catalysis (Rh/Pd)Organocatalysis (CPA/Squaramide)
Primary Target 2-Substituted Morpholines (Rh)Fused & 3-Substituted Morpholines
Enantioselectivity (ee) Excellent (>99%) High (90-98%)
Catalyst Loading Low (0.1 – 1.0 mol%)Moderate (1.0 – 5.0 mol%)
Reaction Speed Fast (Hours)Slower (12-48 Hours)
Scalability High (kg scale feasible)Moderate (often limited by catalyst cost)
Atom Economy High (Hydrogenation is 100%)Moderate (Reagent byproducts common)
Cost Driver Precious Metal (Rh/Pd) + LigandChiral Catalyst Synthesis
Key Limitation Air/Moisture SensitivitySolubility issues in non-polar solvents

Part 4: Validated Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation (2-Substituted Morpholines)

Target: Synthesis of (R)-2-phenylmorpholine derivatives.

  • Catalyst Preparation: In a glovebox, mix

    
     (1.0 mol%) and the chiral bisphosphine ligand (e.g., 
    
    
    
    or similar large bite-angle ligand) (1.1 mol%) in degassed dichloromethane (DCM). Stir for 30 min to form the active complex.
  • Substrate Loading: Add the 2-phenyl-2H-1,4-oxazine (dehydromorpholine) substrate (0.5 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with

    
     three times. Pressurize to 50 bar 
    
    
    
    .
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.

  • Purification: Pass the residue through a short silica plug (eluent: EtOAc/Hexane) to remove the catalyst. Analyze ee via Chiral HPLC.

    • Expected Outcome: >95% Yield, >98% ee.

Protocol B: Organocatalytic Double Aza-Michael Cascade

Target: Synthesis of chiral fused morpholine-piperidines.

  • Reagents: Prepare a solution of the bis-enone substrate (0.2 mmol) and the combined N,O-nucleophile (e.g., 2-aminoethanol derivative) (0.24 mmol) in Toluene (2.0 mL).

  • Catalyst Addition: Add the chiral Squaramide Catalyst (e.g., derived from cinchona alkaloid or cyclohexane diamine) (5.0 mol%).

  • Reaction: Stir the mixture in a sealed tube at

    
     to Room Temperature. Monitor by TLC (typically 24-48 hours).
    
  • Quench: No aqueous quench needed. Directly concentrate the reaction mixture.

  • Purification: Purify via flash column chromatography on silica gel.

    • Expected Outcome: 85-92% Yield, >90% ee, >20:1 dr.[1]

Part 5: Decision Logic & Mechanism Visualization

Catalyst Selection Decision Tree

CatalystSelection Start Target Morpholine Structure Sub2 2-Substituted (C2 Chiral Center) Start->Sub2 Sub3 3-Substituted (C3 Chiral Center) Start->Sub3 Fused Fused/Bridged System Start->Fused RhHydro Rh-Catalyzed Hydrogenation (Substrate: Dehydromorpholine) Sub2->RhHydro High Atom Economy PdAllyl Pd-Catalyzed Allylic Etherification Sub2->PdAllyl From Acyclic Precursors RuTransfer Ru/Ti Tandem Hydroamination-Reduction Sub3->RuTransfer High Throughput CPA Chiral Phosphoric Acid Transfer Hydrogenation Sub3->CPA Metal-Free / Mild OrganoMichael Organocatalytic Double Aza-Michael (DAM) Fused->OrganoMichael Cascade Efficiency

Caption: Strategic decision tree for selecting the optimal catalytic system based on the specific regiochemistry of the target morpholine scaffold.

Mechanistic Pathway Comparison[2]

Mechanism cluster_Metal Transition Metal (Rh) Pathway cluster_Organo Organocatalytic (DAM) Pathway M1 Substrate Coordination (Olefin-Rh Binding) M2 Oxidative Addition / Migratory Insertion (H-) M1->M2 M3 Reductive Elimination (Product Release) M2->M3 O1 H-Bond Activation (Electrophile + Catalyst) O2 Nucleophilic Attack (Amine -> Enone) O1->O2 O3 Ring Closure (O-Attack -> Enone) O2->O3

Caption: Mechanistic contrast between inner-sphere metal coordination (Rh) and outer-sphere hydrogen-bonding activation (Organocatalysis).

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021.

  • Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters, 2024.[2][3][4] [2]

  • Catalytic Asymmetric Synthesis of Morpholines. The Journal of Organic Chemistry, 2016.

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021.

  • Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications, 2021.

Sources

assessing the purity of (S)-tert-butyl 3-formylmorpholine-4-carboxylate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Purity Assessment of (S)-tert-butyl 3-formylmorpholine-4-carboxylate via HPLC Subtitle: Overcoming Aldehyde Instability and Weak UV Chromophores in Peptidomimetic Intermediates

Executive Summary

(S)-tert-butyl 3-formylmorpholine-4-carboxylate (CAS 218594-01-5) is a critical chiral building block for peptidomimetics and kinase inhibitors. However, its purity assessment presents a "perfect storm" of analytical challenges: the molecule lacks a strong chromophore, and the aldehyde moiety is chemically labile, prone to on-column hydration, oxidation, and racemization.

This guide moves beyond standard generic protocols. We compare Direct RP-HPLC (often insufficient) against Pre-column Derivatization with 2,4-DNPH (the recommended gold standard for chemical purity) and Normal Phase Chiral HPLC (for enantiomeric excess).

The Analytical Challenge

The structural features of N-Boc-3-formylmorpholine dictate the analytical strategy. A standard "generic gradient" approach often fails for three reasons:

  • Chromophoric Silence: The Boc group and the morpholine ring have negligible UV absorption above 210 nm. Detection requires low wavelengths (200–210 nm), where solvent cut-off noise and baseline drift compromise the Limit of Quantitation (LOQ).

  • Aldehyde Instability (The "Ghost Peak" Phenomenon): Aldehydes exist in equilibrium with their hydrates (gem-diols) in aqueous mobile phases. This dynamic equilibrium often results in peak broadening or "saddle" peaks, making integration inaccurate.

  • Oxidative Degradation: The aldehyde spontaneously oxidizes to the corresponding carboxylic acid upon exposure to air, a common impurity that must be resolved.

Method A: Direct Reversed-Phase HPLC (The Baseline)

Use this method only for rough in-process checks where high precision is not required.

The Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Avoid TFA; strong acids can degrade the Boc group over long runs).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 205 nm.

  • Temperature: 25°C (Higher temperatures accelerate degradation).

Critical Analysis: While simple, this method suffers from poor signal-to-noise ratios. At 205 nm, many organic solvents absorb light, creating a noisy baseline. Furthermore, the aldehyde hydration equilibrium on the column often leads to a split peak, which inexperienced analysts might mistake for an impurity.

Method B: Pre-Column Derivatization (The Gold Standard)

Recommended for final product release and stability testing.

To solve the detection and stability issues simultaneously, we utilize 2,4-Dinitrophenylhydrazine (DNPH) . This reagent reacts with the aldehyde to form a stable hydrazone, which has a high extinction coefficient at 360 nm (visible range), eliminating background noise.

The Chemistry:



Step-by-Step Protocol:

  • Reagent Prep: Dissolve 50 mg 2,4-DNPH in 20 mL ACN. Add 1 mL conc. HCl (catalyst).

  • Sample Prep: Dissolve 10 mg of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in 1 mL ACN.

  • Derivatization: Mix 100 µL sample + 100 µL Reagent. Incubate at 40°C for 30 mins.

  • Quench: (Optional) Neutralize with weak buffer if the column is acid-sensitive, though modern C18 columns tolerate this mixture.

  • HPLC Conditions:

    • Column: C18 High Resolution (e.g., Waters XBridge), 150 mm.

    • Detection: 360 nm (Specific to the hydrazone; ignores non-carbonyl impurities).

    • Mobile Phase: Isocratic 60:40 ACN:Water (Adjust based on retention).

Why this wins:

  • Sensitivity: Increases signal strength by >100x compared to direct UV.

  • Specificity: Only aldehydes/ketones are detected.

  • Stability: The hydrazone is chemically stable, preventing on-column degradation.

Method C: Chiral HPLC (Enantiomeric Purity)

Required to ensure the (S)-enantiomer has not racemized.

Since the aldehyde is alpha to the chiral center, racemization is a significant risk during synthesis.

The Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or IA ).

  • Mode: Normal Phase (Reversed phase is less selective for this specific Boc-morpholine scaffold).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm (Note: We must accept low UV here, but since the matrix is Hexane/IPA, the background is lower than aqueous RP-HPLC).

Comparative Data & Decision Matrix

FeatureMethod A: Direct RP-HPLCMethod B: DNPH DerivatizationMethod C: Chiral HPLC (NP)
Primary Utility Rough In-Process CheckFinal Purity & Assay Enantiomeric Excess (%ee)
Detection Limit (LOD) High (~100 ppm)Very Low (< 1 ppm) Medium (~10 ppm)
Linearity (R²) > 0.98 (Poor at low conc)> 0.999 (Excellent) > 0.99
Stability on Column Poor (Hydration risk)Excellent (Stable Hydrazone) Good
Run Time < 10 mins15-20 mins15-30 mins
Interference Risk High (Solvent fronts)Low (360 nm detection)Low (Isocratic separation)

Visualizations

Figure 1: Analytical Decision Tree

Caption: Logical workflow for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalDecisionTree Start Start: Sample Received CheckType What is the Goal? Start->CheckType IPC In-Process Check (Rough Purity) CheckType->IPC Quick Check FinalRelease Final Release / Stability (High Precision) CheckType->FinalRelease Quantification StereoCheck Chiral Purity (Racemization Check) CheckType->StereoCheck Isomer Check MethodA Method A: Direct RP-HPLC (205 nm) Warning: Low Sensitivity IPC->MethodA MethodB Method B: DNPH Derivatization (360 nm) Gold Standard for Purity FinalRelease->MethodB MethodC Method C: Chiral HPLC (Normal Phase) Chiralpak AD-H/IA StereoCheck->MethodC

Figure 2: The Derivatization Workflow (Method B)

Caption: The chemical transformation of the unstable aldehyde into a stable, UV-active hydrazone for precise HPLC analysis.

DerivatizationWorkflow Aldehyde (S)-N-Boc-3-formylmorpholine (Unstable, UV Silent) Reaction Reaction: 40°C, 30 min Aldehyde->Reaction DNPH 2,4-DNPH Reagent (Acidic Solution) DNPH->Reaction Hydrazone Stable Hydrazone Derivative (High UV Abs @ 360 nm) Reaction->Hydrazone Condensation HPLC HPLC Analysis (Clean Baseline) Hydrazone->HPLC

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: (S)-tert-butyl 3-formylmorpholine-4-carboxylate.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5990-5554EN. Retrieved from [Link]

  • Chiral Technologies. (2023).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Retrieved from [Link]

Sources

Bioisosteric Replacement of Piperidines with Morpholines: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Value of the Switch

In the optimization of drug candidates, the replacement of a piperidine ring with a morpholine is a classic, high-impact bioisosteric transformation. While both are six-membered, nitrogen-containing heterocycles, their physicochemical profiles diverge significantly due to the oxygen atom at the 4-position in morpholine.

This guide details the mechanistic rationale for this replacement, focusing on three critical optimization vectors: lowering basicity (pKa modulation) , blocking metabolic soft spots (CYP liability) , and mitigating hERG toxicity .

Quick Comparison Matrix
FeaturePiperidineMorpholineImpact of Switch
pKa (Conjugate Acid) ~11.0~8.3Drastic Reduction: Improves membrane permeability (less ionized at physiological pH) and reduces lysosomal trapping.
Lipophilicity (LogP) High (Lipophilic)Moderate (Polar)Lowers LogP: Increases aqueous solubility and lowers non-specific binding.
Metabolic Stability Low (Oxidation prone)HighBlocks Metabolism: The oxygen atom prevents CYP-mediated oxidation at the 4-position.
hERG Liability High RiskReduced RiskSafety: Lower basicity and lipophilicity generally reduce affinity for the hERG channel pore.

Physicochemical & Mechanistic Analysis

The pKa Shift: Modulating Basicity

The most profound effect of the morpholine switch is the reduction in basicity. The oxygen atom in morpholine exerts a strong electron-withdrawing inductive effect (-I) on the nitrogen, stabilizing the free base form relative to the protonated cation.

  • Piperidine (pKa ~11): At physiological pH (7.4), piperidine exists almost exclusively (>99.9%) as a cationic species. This can limit passive diffusion across membranes and lead to high accumulation in acidic organelles (lysosomes), potentially causing phospholipidosis.

  • Morpholine (pKa ~8.3): At pH 7.4, a significant fraction (~10-15%) exists as the neutral free base. This balance facilitates better passive membrane permeability while maintaining enough solubility.

Metabolic Blocking: The "Soft Spot" Defense

Piperidine rings are notorious "metabolic soft spots." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) frequently attack the carbon atoms alpha or gamma to the nitrogen. The 4-position (gamma) is a common site for hydroxylation.

  • Mechanism: Replacing the 4-methylene group of piperidine with an ether oxygen (morpholine) physically removes the hydrogens susceptible to abstraction and oxidation. This "steric and electronic shield" forces metabolic enzymes to look elsewhere, often extending the molecule's half-life (

    
    ).
    
hERG Mitigation

The pharmacophore for hERG channel blockade typically involves a basic nitrogen (protonated at physiological pH) linked to a lipophilic aromatic moiety.

  • The Fix: Morpholine reduces the basicity (less cationic character) and lowers the overall lipophilicity (LogP), disrupting the hydrophobic interactions required for high-affinity binding to the hERG pore.

Visualization of the Bioisosteric Strategy

The following diagram illustrates the decision logic and mechanistic outcomes of the piperidine-to-morpholine switch.

Bioisostere_Strategy Piperidine Piperidine Scaffold (High pKa, Lipophilic) Switch Bioisosteric Replacement (O-insertion) Piperidine->Switch Optimization Morpholine Morpholine Scaffold (Lower pKa, Polar) Switch->Morpholine Result Solubility Increased Solubility (Lower LogP) Morpholine->Solubility Metabolism Blocked Metabolic Site (Prevents 4-hydroxylation) Morpholine->Metabolism Safety Reduced hERG Binding (Lower Basicity) Morpholine->Safety

Figure 1: Strategic workflow and physicochemical consequences of replacing piperidine with morpholine.

Case Study: Gefitinib (Iressa) & P2Y14R Antagonists

Gefitinib (Iressa)

Gefitinib, an EGFR inhibitor used in non-small cell lung cancer, features a morpholine ring on its propoxy side chain.

  • Design Choice: Early structure-activity relationship (SAR) studies in the quinazoline class demonstrated that while piperidine analogs possessed high potency, they suffered from poor pharmacokinetic (PK) profiles due to rapid metabolism and poor solubility.

  • The Morpholine Advantage: The inclusion of the morpholine ring improved aqueous solubility (critical for oral bioavailability) and reduced oxidative metabolism compared to alkyl-piperidine analogs. This modification was pivotal in achieving a balanced PK/PD profile.

P2Y14R Antagonists

In a recent study optimizing antagonists for the P2Y14 receptor, researchers replaced a piperidine moiety with morpholine.[1]

  • Outcome: The morpholine analog maintained high binding affinity (IC50 comparable to the piperidine parent) but exhibited significantly improved metabolic stability in human liver microsomes (HLM). The piperidine analog was rapidly cleared via oxidation, whereas the morpholine variant blocked this pathway, demonstrating the "metabolic shield" effect in practice.

Experimental Protocols

To validate this bioisosteric replacement in your own project, use the following standardized protocols.

Synthesis: Reductive Amination (General Procedure)

This protocol is the industry standard for installing morpholine or piperidine tails onto aldehyde-containing scaffolds.

Reagents:

  • Scaffold-Aldehyde (1.0 equiv)

  • Morpholine (1.2–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5–2.0 equiv)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde in DCM/DCE (0.1 M concentration). Add morpholine (1.2 equiv).[2] If the reaction is sluggish, add 1-2 drops of acetic acid to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

  • Incubation: Stir the reaction mixture at RT for 2–16 hours. Monitor consumption of the aldehyde by LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically MeOH/DCM gradient) or reverse-phase preparative HPLC.

Evaluation: Microsomal Stability Assay (HLM)

This assay quantifies the metabolic stability improvement conferred by the morpholine switch.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System (10 mM NADPH, MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (Piperidine analog vs. Morpholine analog)

Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (containing <0.5% DMSO).

  • Pre-incubation: Mix 1 µM compound with HLM (final protein conc. 0.5 mg/mL) in buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to initiate metabolism. Control: Run a parallel sample without NADPH to check for chemical instability.

  • Sampling: At time points

    
     min, remove an aliquot (e.g., 50 µL) and immediately quench into ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge quenched samples (4000 rpm, 20 min) to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines the half-life:
    
    
    .
    • Success Criterion: The morpholine analog should show a statistically significant increase in

      
       compared to the piperidine analog.
      

Decision Framework

Use this logic flow to determine if a Morpholine switch is appropriate for your lead series.

Decision_Tree Start Lead Compound Optimization Issue_Check Identify Primary Liability Start->Issue_Check Solubility Low Solubility? Issue_Check->Solubility Physchem Metab High Clearance (Metabolic)? Issue_Check->Metab DMPK hERG hERG Toxicity? Issue_Check->hERG Safety Switch_Morph SWITCH TO MORPHOLINE Solubility->Switch_Morph Yes (Lowers LogP) Metab->Switch_Morph Yes (Blocks Oxidation) Keep_Pip KEEP PIPERIDINE (Consider F-substitution) Metab->Keep_Pip No (Stable) hERG->Switch_Morph Yes (Lowers Basicity)

Figure 2: Decision tree for implementing the piperidine-to-morpholine bioisosteric replacement.

References

  • Gefitinib SAR & Design: Structure-activity relationships for a series of 4-anilinoquinazolines as potent inhibitors of the epidermal growth factor receptor. J. Med. Chem. (1996).

  • P2Y14R Antagonist Optimization: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. (2020).

  • General Bioisosterism:Bioisosteres in Medicinal Chemistry. Wiley-VCH. (2012).
  • Microsomal Stability Protocol: Microsomal Stability Assay Protocol. Cyprotex/Evotec.

  • hERG & Basicity: Strategies to Reduce hERG K+ Channel Blockade. ResearchGate. (2025).[3]

Sources

Strategic Selection of Chiral Formyl-N-Heterocycles: A Deep Dive into (S)-4-Boc-3-Formylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a structural and functional analysis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate, designed for medicinal chemists and process scientists.

Executive Summary: The Alpha-Amino Aldehyde Dilemma

In the design of peptidomimetics and transition-state inhibitors (e.g., for proteases like Renin, HIV-1, or SARS-CoV-2 Mpro), the choice of the chiral scaffold is a critical decision point. (S)-tert-butyl 3-formylmorpholine-4-carboxylate (hereafter Morph-CHO ) represents a strategic alternative to the more common pyrrolidine (Proline-derived) and oxazolidine (Garner’s Aldehyde) scaffolds.

While pyrrolidine analogs offer rigid conformational control, they often suffer from poor aqueous solubility and metabolic liability. The morpholine scaffold introduces an ether oxygen into the ring, lowering


 and altering the pKa of the amine, which can significantly improve the pharmacokinetic (PK) profile of the final drug candidate. However, like all 

-amino aldehydes, Morph-CHO possesses a chemically labile stereocenter prone to racemization. This guide objectively compares Morph-CHO against its primary analogs and details the protocols required to maintain stereochemical integrity.

Structural & Performance Comparison

The Competitor Landscape

We evaluate Morph-CHO against three primary industry standards:

  • Boc-Prolinal: The direct 5-membered ring analog (derived from Proline).

  • Garner’s Aldehyde: The oxazolidine "gold standard" for protected serine derivation.

  • Pipecolinal: The 6-membered piperidine analog.

Comparative Data Matrix
FeatureMorph-CHO (Morpholine)Boc-Prolinal (Pyrrolidine)Garner's Aldehyde (Oxazolidine)Pipecolinal (Piperidine)
Ring Size 6-membered (Chair)5-membered (Envelope)5-membered (Envelope)6-membered (Chair)
Solubility (Water) High (Ether O H-bonding)Low/ModerateLowLow
Lipophilicity (

)
~0.1 (Balanced)~1.2 (Lipophilic)~1.8 (Lipophilic)~1.5 (Lipophilic)
Configurational Stability Moderate (

< 4h in base)
Low (Prone to enolization)High (Steric protection)Moderate
Metabolic Stability High (O-atom reduces CYP oxidation)ModerateN/A (Intermediate)Moderate
Primary Application Soluble Peptidomimetics, CNS DrugsTurn Mimetics, Proline analogsSerine homologationLysine/Non-natural AA

Key Insight: The morpholine oxygen at position 1 (relative to the ring) acts as an internal hydrogen bond acceptor. This often results in a 10–50 fold increase in aqueous solubility for the final coupled product compared to the proline analog [1, 2].

Critical Control Points: Racemization Management

The aldehyde group at C3 is adjacent to the carbamate-protected nitrogen (N4). The electron-withdrawing nature of the Boc group increases the acidity of the C3 proton, facilitating enolization and subsequent racemization.

Mechanism of Failure:

  • Base-catalyzed deprotonation at C3.

  • Formation of the achiral enol intermediate.

  • Reprotonation from either face, leading to the (R)-enantiomer.

Stability Hierarchy (Resistance to Racemization):



Note: Garner's aldehyde is exceptionally stable due to the bulky acetal protecting group locking the conformation. Morph-CHO lacks this steric shield and requires strict adherence to the protocols below.

Experimental Protocols

Protocol A: Racemization-Free Oxidation (The Parikh-Doering Method)

Standard Swern oxidation can be too harsh. The Parikh-Doering oxidation is the preferred industrial method for Morph-CHO to maintain >98% ee.

Reagents:

  • (S)-4-Boc-3-hydroxymethylmorpholine (Starting Material)[1]

  • Sulfur trioxide pyridine complex (

    
    )
    
  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of (S)-4-Boc-3-hydroxymethylmorpholine in anhydrous DCM (

    
    ) and DMSO (3.0 eq). Cool to 
    
    
    
    .
  • Base Addition: Add

    
     (3.0 eq) dropwise. Crucial: Maintain temperature 
    
    
    
    .
  • Oxidant Addition: Add

    
     (2.0 eq) in small portions over 15 minutes.
    
  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC (stain with Ninhydrin or 
    
    
    
    ).
  • Quench: Pour into ice-cold brine/water mixture.

  • Extraction: Extract immediately with

    
     (Ether is preferred over DCM for faster separation).
    
  • Purification: Do not use silica gel chromatography if possible, as the acidity of silica can catalyze racemization. Use immediately in the next step or store at

    
     under Argon.
    
Protocol B: Reductive Amination (Coupling)

This protocol minimizes the "residence time" of the free aldehyde.

  • Imine Formation: Mix Morph-CHO (1.0 eq) and the amine partner (1.1 eq) in DCE (Dichloroethane). Add

    
     (anhydrous) to scavenge water. Stir for 1 hour at room temperature.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 eq) in one portion.
  • Workup: Quench with saturated

    
     after 2 hours.
    

Visualizations

Structural & Electronic Logic

This diagram illustrates the decision logic for selecting the Morpholine scaffold over competitors based on electronic and steric properties.

ScaffoldSelection Start Target Molecule Requirement Solubility Need High Aqueous Solubility? Start->Solubility ConfControl Need Strict Conformational Lock? Solubility->ConfControl No Morpholine Select Morpholine Scaffold ((S)-Morph-CHO) + High Solubility + Metabolic Stability - Moderate Racemization Risk Solubility->Morpholine Yes (Ether Oxygen Effect) Proline Select Proline Scaffold (Boc-Prolinal) + High Rigidity - Low Solubility - High Racemization Risk ConfControl->Proline Turn Mimic Required Garner Select Oxazolidine Scaffold (Garner's Aldehyde) + Max Config Stability - Synthetic Overhead ConfControl->Garner Side-chain Extension

Figure 1: Decision tree for scaffold selection. The morpholine core is the optimal choice when solubility and metabolic stability are prioritized over absolute rigidity.

Synthetic Workflow & Stability Check

This flow details the synthesis and the critical "danger zones" for stereochemical loss.

SynthesisFlow Precursor (S)-Amino Acid / Epichlorohydrin Alcohol (S)-4-Boc-3-hydroxymethyl morpholine Precursor->Alcohol Cyclization Oxidation Parikh-Doering Oxidation (0°C, pH 7-8) Alcohol->Oxidation Aldehyde (S)-Morph-CHO (Unstable Intermediate) Oxidation->Aldehyde Coupling Reductive Amination (NaBH(OAc)3) Aldehyde->Coupling Immediate Use Racemization Racemization Pathway (Base/Silica Catalyzed) Aldehyde->Racemization Storage > 4h Product Chiral Peptidomimetic Coupling->Product

Figure 2: Synthetic pathway highlighting the instability of the aldehyde intermediate. Immediate coupling is required to preserve stereochemistry.

References

  • Morpholine Scaffolds in CNS Drug Discovery Source: National Institutes of Health (NIH) / PMC Significance: Validates the solubility and PK advantages of morpholine over proline/piperidine. URL:[Link]

  • Synthesis of N-Boc-3-morpholinecarboxaldehyde Derivatives Source: Chem-Impex & PubChem Data Significance: Provides physical property data and commercial availability of the (S)-enantiomer. URL:[Link]

  • Comparison of Alpha-Amino Aldehyde Stability (Garner's vs. Others) Source: Organic Syntheses, Vol. 99 Significance: Establishes the baseline for racemization risks in N-protected alpha-amino aldehydes. URL:[Link]

  • Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine Source: Journal of Organic Chemistry (via PubMed) Significance: Describes the precursor synthesis from epichlorohydrin, avoiding amino acid starting materials. URL:[Link]

Sources

Safety Operating Guide

(S)-tert-butyl 3-formylmorpholine-4-carboxylate proper disposal procedures

[1][2]

CAS: 135270-08-5 | Formula: C₁₀H₁₇NO₄ | Mol.[1][2] Weight: 215.25 g/mol [1]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. (S)-tert-butyl 3-formylmorpholine-4-carboxylate is a reactive organic intermediate containing an aldehyde functionality and a Boc-protected amine.[1][2] Improper disposal can lead to delayed pressure buildup in waste containers (Boc-decomposition) or unexpected exothermic oxidation (aldehyde reactivity).[1]

Parameter Critical Directive
Primary Hazard Irritant (Skin/Eye/Resp), potential sensitizer.[1][2]
Reactivity Risk Acid Sensitive: Contact with strong acids releases CO₂ and isobutylene gas.[1][2] Air Sensitive: Aldehyde group oxidizes to carboxylic acid over time.[1]
Waste Stream Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]
Segregation STRICTLY SEGREGATE from strong acids, oxidizers, and pyrophorics.[2]
PPE Nitrile gloves (double-gloving recommended), safety goggles, lab coat.[1][2] Handle in a fume hood.

Chemical Profile & Hazard Mechanisms

As a Senior Application Scientist, I emphasize understanding the causality of hazards to prevent "silent" lab accidents. This molecule presents two distinct chemical behaviors that dictate its disposal logic:

A. The Aldehyde Functionality (C-3 Position)

The formyl group (-CHO) is susceptible to autoxidation upon exposure to air, forming the corresponding carboxylic acid.[1]

  • Risk: Old bottles may contain acidic degradation products.[1] If these acids accumulate, they can lower the pH of the bulk material.

  • Disposal Implication: Do not co-mingle with strong oxidizers (e.g., permanganates, nitrates) in waste containers, as this accelerates exothermic oxidation.

B. The Boc-Protecting Group (N-4 Position)

The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2][3]

  • Mechanism: Upon contact with Lewis or Brønsted acids (e.g., HCl, TFA, acidic waste streams), the carbamate cleaves, releasing CO₂ gas and isobutylene gas .

  • Risk: Adding this compound to a waste carboy containing acidic waste (pH < 4) can generate significant gas volume, pressurizing and potentially rupturing the vessel.

  • Disposal Implication: NEVER add to "Acidic Aqueous" or "Acidic Organic" waste streams.[1]

Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of CAS 135270-08-5 to ensure safety and regulatory compliance.

DisposalWorkflowStartWaste Assessment:(S)-tert-butyl 3-formylmorpholine-4-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidStreamASolid Waste Stream(Lab Pack)Solid->StreamADouble BagSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(e.g., EtOAc, MeOH)SolventCheck->NonHaloHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloAcidCheckCheck pH:Is waste Acidic?NonHalo->AcidCheckHalo->AcidCheckNeutralizeNeutralize withSat. NaHCO3AcidCheck->NeutralizeYes (Risk of Gas Evolution)StreamBNon-HalogenatedOrganic WasteAcidCheck->StreamBNo (Neutral/Basic)StreamCHalogenatedOrganic WasteAcidCheck->StreamCNo (Neutral/Basic)Neutralize->StreamBNeutralize->StreamC

Figure 1: Decision matrix for segregating morpholine derivative waste to prevent gas evolution and incompatibility.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Expired Reagent)

Use this for expired bottles or scrapings from reaction vessels.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Primary Containment: Place the solid material into a clear plastic zip-top bag. Squeeze out excess air and seal.[1]

  • Secondary Containment: Place the sealed bag into the HDPE/glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (S)-tert-butyl 3-formylmorpholine-4-carboxylate.[1][2][4]

    • Hazards: Irritant, Organic.[1]

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) until pickup. Avoid direct sunlight.[1][5]

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Use this for mother liquors or dissolved waste.[1]

  • pH Verification (CRITICAL):

    • Dip a pH strip into the waste solution.

    • If pH < 5: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution while stirring.[1] Watch for bubbling (CO₂ evolution).[1] Continue until pH is neutral (pH 6-8).

    • Reasoning: This prevents the Boc group from cleaving inside the waste drum, which could otherwise pressurize the drum later.[2]

  • Solvent Segregation:

    • Scenario 1 (Non-Halogenated): If dissolved in Ethyl Acetate, Methanol, Ethanol, or THF → Pour into Non-Halogenated Organic Waste .

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform → Pour into Halogenated Organic Waste .[1]

  • Container Closure: Cap the waste container loosely initially if any recent neutralization occurred (to allow residual gas escape), then tighten after 30 minutes.[1]

Waste Classification & Regulatory Codes (RCRA)[1]

Proper classification ensures your facility complies with EPA regulations.[1] While this specific CAS is not a P- or U-listed waste, it is regulated based on characteristics.[1]

Classification TypeCodeApplicability to CAS 135270-08-5
Ignitability D001 Applicable if the compound is in a flammable solvent (Flash point < 60°C).[1][2] Pure solid is combustible but typically not D001 unless determined by testing.[1]
Corrosivity D002 Not Applicable (unless in highly acidic/basic solution).[1][2]
Reactivity D003 Potential. While not explosive, the potential for gas generation (Boc cleavage) dictates it should not be sealed in rigid containers if acidic contaminants are present.[2]
Toxicity None Not specifically listed (D004-D043), but treat as toxic organic waste.[1][2]

Labeling Requirement: Ensure the label explicitly reads: "Non-Halogenated Organic Waste - Contains Aldehydes." This alerts waste handlers to the potential for oxidation over time.[1]

Emergency Contingencies

Spills (Solid/Powder)[1]
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear N95 respirator or half-mask, goggles, and nitrile gloves.[1]

  • Clean Up:

    • Avoid dry sweeping (creates dust).[1]

    • Cover spill with wet paper towels or an inert absorbent (Vermiculite).[1]

    • Scoop into a disposal bag.[1]

    • Wipe surface with soap and water.[1][6]

Accidental Exposure[6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Aldehydes are lachrymators and irritants.[1]

  • Skin Contact: Wash with soap and water.[1][6] Monitor for sensitization (redness/itching) due to the formyl group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. (Note: Enantiomer data used for property extrapolation).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Personal protective equipment for handling (S)-tert-butyl 3-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Safety Snapshot

Compound Identity: (S)-tert-butyl 3-formylmorpholine-4-carboxylate CAS Number: 218594-01-5 Molecular Formula: C₁₀H₁₇NO₄[1][2]

This guide synthesizes current safety data sheets (SDS) and practical laboratory experience. As a chiral aldehyde intermediate, this compound presents specific risks regarding respiratory irritation and chemical stability (oxidation).

Critical Parameter Specification Operational Implication
GHS Classification Warning Treat as a functional irritant.
Primary Hazards H315, H319, H335, H302Eyes & Lungs are vulnerable. Do not handle on open benches.[3]
Physical State Low-melting Solid or Viscous OilMay require warming to handle; viscous liquids increase splash risk.
Storage -20°C, Inert Gas (N₂/Ar)Aldehydes oxidize rapidly to carboxylic acids if exposed to air.

Part 1: Strategic PPE Selection (The "Why" Behind the Gear)

As scientists, we do not simply "wear gear"; we deploy barriers against specific molecular behaviors. The lipophilic tert-butoxycarbonyl (Boc) group increases skin permeation potential, while the aldehyde moiety acts as a sensitizer.

Eye & Face Protection: The Zero-Tolerance Zone
  • Recommendation: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Scientific Rationale: Safety glasses are insufficient. Aldehydes are known lachrymators (tear-inducing agents). The H319 hazard (Serious Eye Irritation) implies that vapors alone can cause ocular distress. Goggles provide the necessary seal against both splashes and rising vapors that glasses cannot offer.

Hand Protection: Permeation Defense
  • Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .

  • Protocol: Double-gloving is required when handling concentrated stock (>95% purity).

  • Scientific Rationale: The Boc protection group renders the molecule lipophilic, potentially aiding transport across the dermal barrier (H312). Standard latex is permeable to many organic intermediates and should be avoided. If the compound is dissolved in halogenated solvents (e.g., DCM), use a Silver Shield® laminate under-glove.

Respiratory & Body Protection
  • Engineering Control: Handling must occur strictly within a certified chemical fume hood .

  • Body: 100% Cotton or Nomex lab coat (snap closures preferred for quick removal).

  • Scientific Rationale: H335 (Respiratory Irritation) dictates that inhalation is a primary exposure route. The compound’s potential to oxidize means "old" bottles may contain acidic impurities, increasing irritation risks.

Part 2: Operational Workflow & Handling Protocol

This protocol ensures both operator safety and compound integrity.[4]

Step 1: Retrieval & Equilibration
  • Cold Chain: Remove the vial from the -20°C freezer.

  • Equilibration: Allow the closed vial to warm to room temperature inside the fume hood before opening.

    • Why? Opening a cold aldehyde vial condenses atmospheric moisture, which accelerates hydrate formation and oxidation.

Step 2: Transfer & Weighing
  • If Solid: Use an anti-static micro-spatula. Avoid creating dust.[3][5][6][7]

  • If Viscous Oil: Do not pour. Use a wide-bore pipette or a positive-displacement syringe.

    • Technique: Viscous aldehydes often "string" or drip. Keep a lint-free wipe directly under the transfer path to catch micro-droplets before they hit the hood surface.

Step 3: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon prior to addition.

  • Solvent Addition: Dissolve immediately. Do not leave the neat compound exposed in the weighing boat.

  • Quenching: If cleaning glassware, rinse with acetone into a dedicated organic waste stream. Do not wash initial residues down the sink.

Part 3: Emergency & Disposal Logic

Scenario Immediate Action Scientific Reasoning
Skin Contact Wash with soap/water for 15 min.Lipophilic Boc-compounds resist water-only rinsing; soap is essential to emulsify.
Eye Contact Flush for 15 min; lift eyelids.Aldehydes bind proteins; immediate dilution prevents corneal clouding.
Spill (Bench) Cover with absorbent pads; wipe with DCM.Water may not effectively solubilize the lipophilic material.
Disposal Non-Halogenated Organic Waste.Do not mix with oxidizers (e.g., nitric acid) to prevent exothermic degradation.

Part 4: Visualized Safety Workflow

The following diagram outlines the critical control points (CCPs) for handling this specific intermediate.

SafeHandling Storage Cold Storage (-20°C) (Inert Atmosphere) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 min Hood Fume Hood (Engineering Control) Equilibration->Hood PPE PPE Check: Nitrile Gloves + Goggles Hood->PPE Mandatory Transfer Weighing/Transfer (Minimize Air Exposure) PPE->Transfer Reaction Reaction Vessel (Nitrogen Purge) Transfer->Reaction Immediate Dissolution Waste Organic Waste (No Oxidizers) Transfer->Waste Spills/Wipes Reaction->Waste Post-Exp

Figure 1: Critical Control Points for handling air-sensitive Boc-amino aldehydes. Note the mandatory equilibration step to prevent moisture ingress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5058359, tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link](Note: Reference for structural analogs and hazard classes).[8]

  • European Chemicals Agency (ECHA). C&L Inventory: Morpholine derivatives hazard classification. Retrieved from [Link].[8]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.